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  • Product: 2-(2-Methoxyphenyl)propan-2-ol
  • CAS: 21022-73-1; 2944-48-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(2-Methoxyphenyl)propan-2-ol (CAS 21022-73-1)

Introduction: Unveiling a Versatile Tertiary Alcohol 2-(2-Methoxyphenyl)propan-2-ol, identified by its CAS number 21022-73-1, is a substituted tertiary benzylic alcohol.[1] Its structure, featuring a propan-2-ol moiety a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Tertiary Alcohol

2-(2-Methoxyphenyl)propan-2-ol, identified by its CAS number 21022-73-1, is a substituted tertiary benzylic alcohol.[1] Its structure, featuring a propan-2-ol moiety attached to a benzene ring bearing an ortho-methoxy group, makes it a valuable intermediate and building block in synthetic organic chemistry. The interplay between the sterically demanding tertiary alcohol and the electron-donating methoxy group at a proximate position defines its unique chemical behavior. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and reactivity, offering field-proven insights for its application in research and development.

Section 1: Core Physicochemical and Computed Properties

The fundamental properties of a molecule are critical for predicting its behavior in a reaction, designing purification protocols, and understanding its toxicological profile. While experimental physical data for 2-(2-Methoxyphenyl)propan-2-ol is not widely published, a combination of predicted data and computed properties provides a robust profile.

Structural and Physical Data

The properties of 2-(2-Methoxyphenyl)propan-2-ol are summarized in the table below. The boiling point is a predicted value, as experimental data is scarce; this is a common challenge for specialized reagents not produced at a commodity scale. The prediction is based on computational models that analyze the molecule's structural features, such as molecular weight, polarity, and potential for intermolecular forces like hydrogen bonding.[2]

PropertyValueSource
CAS Number 21022-73-1[1]
Molecular Formula C₁₀H₁₄O₂[1]
Molecular Weight 166.22 g/mol [1]
IUPAC Name 2-(2-methoxyphenyl)propan-2-ol[1]
Boiling Point (Predicted) 195-200 °C[2]
Density (Predicted) 1.031 g/cm³[2]
Computed Molecular Descriptors for In Silico Modeling

Computational descriptors are essential for modern drug discovery and process chemistry, enabling predictions of a compound's pharmacokinetic properties (e.g., absorption, distribution, metabolism, excretion - ADME) and potential for off-target effects.

DescriptorValueSignificance & Interpretation
XLogP3 1.6Indicates moderate lipophilicity, suggesting reasonable solubility in both organic solvents and some potential for membrane permeability.[1]
Hydrogen Bond Donors 1The single hydroxyl group can act as a hydrogen bond donor, influencing solubility and crystal packing.[1]
Hydrogen Bond Acceptors 2The two oxygen atoms (hydroxyl and ether) can act as hydrogen bond acceptors.[1]
Rotatable Bond Count 2Refers to the C(aryl)-C(alk) and C(aryl)-O bonds, indicating a degree of conformational flexibility.[1]
Topological Polar Surface Area (TPSA) 29.5 ŲA low TPSA value (<140 Ų) is often correlated with good cell permeability, making this an interesting scaffold for bioactive molecule design.[1]
Complexity 143A measure of the intricacy of the molecular structure.[1]

Section 2: Synthesis and Mechanistic Insights

The most direct and reliable method for synthesizing tertiary alcohols is the Grignard reaction. This approach offers high yields and specificity, making it the preferred choice for laboratory-scale and process chemistry applications.

Recommended Synthesis: Grignard Reaction

The synthesis of 2-(2-methoxyphenyl)propan-2-ol is efficiently achieved by the nucleophilic addition of 2-methoxyphenylmagnesium bromide to acetone.[3][4]

Reaction Scheme: (2-Methoxyphenylmagnesium bromide) + (Acetone) → (Intermediate Magnesium Alkoxide) --[H₃O⁺ Workup]--> 2-(2-Methoxyphenyl)propan-2-ol

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be self-validating by including in-process checks and clear endpoints. All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) as Grignard reagents are highly sensitive to moisture and atmospheric oxygen.

Materials:

  • 2-Bromoanisole

  • Magnesium turnings

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Acetone, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Iodine crystal (as initiator)

Step-by-Step Methodology:

  • Grignard Reagent Formation: a. To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. b. Add a small crystal of iodine. The purple color will fade as the iodine reacts with the magnesium surface, indicating activation. c. Add a solution of 2-bromoanisole in anhydrous ether dropwise via the dropping funnel. The reaction is exothermic and should initiate spontaneously, evidenced by cloudiness and gentle refluxing. Maintain a gentle reflux by controlling the addition rate. d. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent (a dark grey-brown solution).

  • Nucleophilic Addition: a. Cool the Grignard solution to 0 °C using an ice bath. b. Add a solution of anhydrous acetone in anhydrous ether dropwise. This step is highly exothermic; maintain the temperature below 10 °C to prevent side reactions. c. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. The reaction mixture will become a thick, greyish precipitate (the magnesium alkoxide salt).

  • Aqueous Workup and Extraction: a. Slowly and carefully pour the reaction mixture over a stirred solution of saturated aqueous ammonium chloride cooled in an ice bath. Causality Note: Using saturated NH₄Cl provides a mild acidic quench that protonates the alkoxide and neutralizes excess Grignard reagent without the risks of strong acids, which could promote dehydration of the tertiary alcohol product. b. Transfer the mixture to a separatory funnel. The product will be in the ether layer. Separate the layers. c. Extract the aqueous layer two more times with diethyl ether. d. Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water.

  • Drying and Solvent Removal: a. Dry the combined organic layer over anhydrous magnesium sulfate. b. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: a. The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product as a pure oil or solid.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis protocol.

G cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Nucleophilic Addition cluster_2 Part 3: Workup & Purification A Activate Mg with I₂ B Add 2-Bromoanisole in Anhydrous Ether A->B C Reflux to form 2-MeOPh-MgBr B->C D Cool Grignard to 0 °C C->D Transfer Reagent E Add Acetone in Anhydrous Ether D->E F Stir at RT E->F G Quench with sat. aq. NH₄Cl F->G Transfer Reaction Mixture H Extract with Diethyl Ether G->H I Dry (MgSO₄) & Concentrate H->I J Purify (Distillation/Chrom.) I->J Product Pure 2-(2-Methoxyphenyl)propan-2-ol J->Product

Caption: Logical workflow for the synthesis of 2-(2-Methoxyphenyl)propan-2-ol.

Section 3: Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data is predicted based on the known effects of the functional groups present.

TechniquePredicted Observations
¹H NMR ~1.6 ppm (singlet, 6H): Two equivalent methyl groups (-C(CH₃)₂).~3.8 ppm (singlet, 3H): Methoxy group (-OCH₃) protons.~4.5-5.0 ppm (broad singlet, 1H): Hydroxyl proton (-OH). Signal is exchangeable with D₂O.[5]~6.8-7.4 ppm (multiplet, 4H): Aromatic protons. The ortho substitution will create a complex splitting pattern.
¹³C NMR ~30 ppm: Two equivalent methyl carbons (-C(CH₃)₂).~55-56 ppm: Methoxy carbon (-OCH₃). This is characteristic for an ortho-methoxy group on a phenyl ring.[6]~75 ppm: Quaternary carbinol carbon (Ar-C-OH).~110-158 ppm: Six distinct signals for the aromatic carbons, with the C-O and C-C(OH) carbons being the most downfield (C-O ~157 ppm, C-C(OH) ~135 ppm).
FT-IR (liquid film) 3550-3200 cm⁻¹ (broad): O-H stretch, characteristic of a hydrogen-bonded alcohol.[7]3100-3000 cm⁻¹ (sharp): Aromatic C-H stretch.2980-2850 cm⁻¹ (sharp): Aliphatic C-H stretch.~1600, ~1480 cm⁻¹: Aromatic C=C ring stretches.~1240 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl ether.~1030 cm⁻¹ (strong): C-O stretch of the tertiary alcohol.
Mass Spec. (EI) m/z = 166: Molecular ion peak [M]⁺.m/z = 151: [M - CH₃]⁺, loss of a methyl group, a very stable tertiary benzylic carbocation. This is often the base peak.[1]m/z = 133: [M - CH₃ - H₂O]⁺, subsequent loss of water from the 151 fragment.m/z = 108: [M - C₃H₆O]⁺, McLafferty-type rearrangement or cleavage of the propanol group.

Section 4: Reactivity Profile and Stability

The reactivity is dominated by the tertiary benzylic alcohol, with the ortho-methoxy group exerting significant electronic and steric influence.

  • Dehydration: As a tertiary alcohol, it is highly susceptible to acid-catalyzed dehydration to form 2-(2-methoxyphenyl)propene. This reaction proceeds readily via a stable tertiary benzylic carbocation intermediate. Care must be taken during acidic workups or distillations to avoid this side reaction.

  • Substitution: The hydroxyl group can be substituted under acidic conditions (e.g., with HBr or HCl) via an Sₙ1 mechanism. The ortho-methoxy group, being electron-donating, stabilizes the carbocation intermediate, facilitating this reaction.

  • Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions (e.g., PCC, KMnO₄) because they lack a hydrogen atom on the carbinol carbon. Forced oxidation will lead to C-C bond cleavage. However, some photolytic oxidation pathways for related benzyl alcohols have been reported.[8]

  • Ether Stability: The methyl ether group is generally stable and unreactive, requiring harsh conditions (e.g., strong acids like HBr or BBr₃) for cleavage.

  • Stability and Storage: The compound is expected to be stable under standard laboratory conditions. It should be stored in a tightly sealed container in a cool, dry place, away from strong acids and oxidizing agents.[9]

Section 5: Safety and Handling

No specific toxicological data for CAS 21022-73-1 is available. Therefore, a risk assessment must be based on the properties of analogous structures, such as other methoxyphenols and tertiary alcohols. The compound should be handled with standard laboratory precautions.

Potential Hazards:

  • Skin/Eye Irritation: Similar compounds can cause skin and eye irritation.[10]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.

  • Flammability: Assumed to be a combustible liquid.

Recommended Handling Protocol

G cluster_0 Engineering Controls cluster_1 Personal Protective Equipment (PPE) cluster_2 Safe Handling Practices cluster_3 Emergency Procedures A Work in a certified Chemical Fume Hood B Wear Nitrile Gloves A->B C Wear ANSI-approved Safety Goggles D Wear a Flame-Resistant Lab Coat E Avoid Inhalation, Ingestion, and Skin Contact D->E F Keep away from Ignition Sources (Heat, Sparks, Flames) G Ground containers when transferring material H Eye Contact: Flush with water for 15 min G->H I Skin Contact: Wash with soap and water J Spill: Absorb with inert material

Caption: Standard safety workflow for handling 2-(2-Methoxyphenyl)propan-2-ol.

Conclusion

2-(2-Methoxyphenyl)propan-2-ol is a tertiary alcohol with a well-defined chemical profile that can be reliably predicted based on its structure. Its synthesis via the Grignard reaction is straightforward and high-yielding. The compound's moderate lipophilicity, low TPSA, and defined reactive center at the tertiary alcohol make it a promising candidate for use as a scaffold or intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The data and protocols presented in this guide provide a solid foundation for researchers to confidently incorporate this versatile molecule into their synthetic programs.

References

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 2-methoxypropane. Retrieved February 3, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum. Retrieved February 3, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 2-methoxypropane. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 591999, 2-(2-Methoxyphenyl)propan-2-ol. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81930, 2-(4-Methoxyphenyl)propan-2-ol. Retrieved February 3, 2026, from [Link]

  • Beller, M., et al. (n.d.). Carbon Monoxide and Hydrogen (Syngas)
  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of propan-2-ol analysis of chemical shifts. Retrieved February 3, 2026, from [Link]

  • Pacheco, D., et al. (n.d.). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Royal Society of Chemistry.
  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved February 3, 2026, from [Link]

  • Journal of the American Chemical Society. (2019).
  • ResearchGate. (2015). Selective photooxidation of ortho-substituted benzyl alcohols and the catalytic role of ortho-methoxybenzaldehyde. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra in the chemical shift region associated with propan-2-ol signals. Retrieved February 3, 2026, from [Link]

  • PubMed. (2003). Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. Retrieved February 3, 2026, from [Link]

  • UCF CHM2210. (n.d.). Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions. Retrieved February 3, 2026, from [Link]

  • Brainly.in. (n.d.). how to prepare propan-2-ol using grignard reagent. Retrieved February 3, 2026, from [Link]

  • PENTA. (2023). 1-methoxy-2-propanol - SAFETY DATA SHEET. Retrieved February 3, 2026, from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved February 3, 2026, from [Link]

  • Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • Vedantu. (n.d.). How will you prepare ethanol propan 2 ol and 2 methyl class 11 chemistry CBSE. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 548842, 2-(2'-Methoxyphenyl)-2-(4'-hydroxyphenyl)propane. Retrieved February 3, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to 2-(2-Methoxyphenyl)propan-2-ol: Synthesis, Structure, and Scientific Context

Introduction: Situating 2-(2-Methoxyphenyl)propan-2-ol in Modern Chemistry 2-(2-Methoxyphenyl)propan-2-ol, a tertiary alcohol with the chemical formula C₁₀H₁₄O₂, occupies a niche yet significant position in the landscape...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Situating 2-(2-Methoxyphenyl)propan-2-ol in Modern Chemistry

2-(2-Methoxyphenyl)propan-2-ol, a tertiary alcohol with the chemical formula C₁₀H₁₄O₂, occupies a niche yet significant position in the landscape of organic chemistry.[1] As a member of the methoxyphenol family, it belongs to a class of compounds recognized for their potential as antioxidants and as versatile intermediates in the synthesis of more complex molecules.[2][3] This guide provides an in-depth exploration of its molecular architecture, a detailed protocol for its synthesis via the Grignard reaction, a thorough analysis of its spectroscopic characteristics, and a discussion of its relevance to researchers in synthetic chemistry and drug discovery. The strategic placement of the methoxy group at the ortho position relative to the propan-2-ol substituent introduces unique steric and electronic effects that influence its reactivity and potential biological activity, making it a subject of scientific interest.

Molecular Profile and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its fundamental structural and physical properties. These data points are critical for everything from reaction planning to analytical method development.

Chemical Structure and Formula

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(2-methoxyphenyl)propan-2-ol .[1] It consists of a benzene ring substituted with a methoxy group (-OCH₃) and a 2-hydroxypropan-2-yl group [-C(CH₃)₂OH] at adjacent (ortho) positions.

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2.5,0!"]; C8 [label="C", pos="3.5,0.866!"]; C9 [label="C", pos="3.5,-0.866!"]; C10 [label="C", pos="-2.5,0.866!"]; O1 [label="O", pos="-1.5,-1.732!"]; O2 [label="O", pos="2.5,-1!"]; H_O [label="H", pos="3.2,-1.5!"];

// Position benzene ring carbons C1 [pos="0,1.5!"]; C2 [pos="-1.299,0.75!"]; C3 [pos="-1.299,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.299,-0.75!"]; C6 [pos="1.299,0.75!"];

// Draw benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Draw substituents C1 -- C7; C7 -- C8; C7 -- C9; C7 -- O2; O2 -- H_O; C2 -- O1; O1 -- C10;

// Add implicit hydrogens for clarity (optional, as labels) node [shape=none]; H3 [label="H", pos="-2.2,-1.2!"]; H4 [label="H", pos="0,-2.5!"]; H5 [label="H", pos="2.2,-1.2!"]; H6 [label="H", pos="2.2,1.2!"]; CH3_8 [label="CH₃", pos="4.5,1!"]; CH3_9 [label="CH₃", pos="4.5,-1!"]; OCH3_10 [label="OCH₃", pos="-2.8,1.8!"]; } Caption: 2D Molecular Structure of 2-(2-Methoxyphenyl)propan-2-ol.

Key Physicochemical Data

A summary of the essential computed and physical data for 2-(2-Methoxyphenyl)propan-2-ol is presented below. This information is aggregated from authoritative chemical databases and provides a quantitative basis for its handling and application.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₂PubChem[1]
Molecular Weight 166.22 g/mol PubChem[1]
CAS Number 21022-73-1PubChem[1]
Canonical SMILES CC(C)(C1=CC=CC=C1OC)OPubChem[1]
InChI Key YFCPNGWWGKAUHJ-UHFFFAOYSA-NPubChem[1]
Complexity 143PubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]
XLogP3 1.6PubChem[1]

Synthesis Pathway: Grignard Reaction

The synthesis of tertiary alcohols is a cornerstone of organic chemistry, and the Grignard reaction remains one of the most robust and reliable methods for this transformation. The synthesis of 2-(2-Methoxyphenyl)propan-2-ol is efficiently achieved by the nucleophilic addition of a methyl Grignard reagent to 2'-methoxyacetophenone.

Mechanistic Rationale

The causality behind this synthetic choice is rooted in the powerful nucleophilicity of the Grignard reagent. The carbon-magnesium bond is highly polarized, rendering the methyl group carbanionic and thus highly reactive towards the electrophilic carbonyl carbon of the ketone. The ortho-methoxy group does not significantly hinder this reaction sterically and its electron-donating nature can subtly influence the reactivity of the aromatic ring. The reaction proceeds in two main stages: nucleophilic addition to form a magnesium alkoxide intermediate, followed by acidic workup to protonate the alkoxide, yielding the final tertiary alcohol.

Grignard_Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Acidic Workup 2-Methoxyacetophenone 2-Methoxyacetophenone Methylmagnesium\nBromide Methylmagnesium Bromide Alkoxide Intermediate Alkoxide Intermediate Alkoxide Intermediate_ref Alkoxide Intermediate Final Product 2-(2-Methoxyphenyl) propan-2-ol

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by incorporating checks and explaining the rationale behind each step, ensuring reproducibility and safety.

Materials:

  • 2'-Methoxyacetophenone (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Methyl iodide or Methyl bromide (1.2 eq)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (three-neck flask, dropping funnel, condenser)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Apparatus Preparation (Trustworthiness Pillar): All glassware must be rigorously dried in an oven (e.g., overnight at 120°C) and assembled hot under a stream of inert gas (N₂ or Ar). This step is critical because Grignard reagents are potent bases and will be quenched by any protic source, particularly water, leading to reaction failure.

  • Grignard Reagent Formation: Place magnesium turnings in the three-neck flask. Add a small volume of anhydrous ether/THF and a single crystal of iodine (to activate the magnesium surface). Prepare a solution of methyl iodide/bromide in anhydrous ether/THF in the dropping funnel. Add a small portion of the halide solution to the magnesium. The initiation of the reaction is indicated by the disappearance of the iodine color, bubble formation, and gentle refluxing. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Nucleophilic Addition: Cool the freshly prepared Grignard reagent in an ice bath. Dissolve 2'-methoxyacetophenone in anhydrous ether/THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred, cooled Grignard reagent. Controlling the temperature at this stage is crucial to manage the exothermic reaction and prevent side reactions. After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours to ensure completion.

  • Reaction Quench and Workup: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the reaction. NH₄Cl is a weak acid, sufficient to protonate the alkoxide without causing acid-catalyzed elimination of the tertiary alcohol, which is a common side reaction with stronger acids.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer with two additional portions of diethyl ether. Combine all organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Spectroscopic Characterization

Full spectral analysis is required to unambiguously confirm the structure and purity of the synthesized product. Below is a detailed interpretation of the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show several distinct signals. The two methyl groups of the propan-2-ol moiety are equivalent and should appear as a sharp singlet integrating to 6 protons. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is concentration-dependent. The methoxy group protons will also be a sharp singlet, integrating to 3 protons. The four protons on the aromatic ring will appear as a complex multiplet in the aromatic region of the spectrum, due to their distinct chemical environments and spin-spin coupling.

  • ¹³C NMR: The carbon NMR spectrum provides insight into the unique carbon environments.[1] Distinct signals are expected for: the two equivalent methyl carbons of the propan-2-ol group, the quaternary carbon bearing the hydroxyl group, the methoxy carbon, and the six aromatic carbons (four protonated, two quaternary). The carbon attached to the oxygen of the methoxy group will be the most downfield of the aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3400 (broad)O-H stretchTertiary AlcoholThe broadness of this peak is a classic indicator of intermolecular hydrogen bonding between alcohol molecules.
~3000-2850C-H stretchAliphatic (sp³)Corresponds to the stretching of C-H bonds in the methyl and methoxy groups.
~3050C-H stretchAromatic (sp²)Corresponds to the stretching of C-H bonds on the benzene ring.
~1600, ~1480C=C stretchAromatic RingThese are characteristic absorptions for the carbon-carbon double bonds within the benzene ring.
~1240C-O stretchAryl EtherStrong absorption typical for the C-O bond of an aryl ether (Ar-O-CH₃).
~1150C-O stretchTertiary AlcoholCorresponds to the stretching of the C-O bond of the tertiary alcohol.
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z ratio of 166, corresponding to the molecular weight of the compound [C₁₀H₁₄O₂]⁺.[1]

  • Key Fragmentation Pathways: A prominent fragmentation pathway involves the loss of a methyl group (•CH₃, 15 Da) to form a stable benzylic cation at m/z 151. This fragment is stabilized by resonance and the electron-donating methoxy group. Another significant fragmentation is the loss of water (H₂O, 18 Da) from the molecular ion, especially under certain ionization conditions, leading to a peak at m/z 148. Further fragmentation of the m/z 151 ion can also occur.

Applications and Relevance in Drug Development

While specific biological activities for 2-(2-methoxyphenyl)propan-2-ol are not extensively documented in peer-reviewed literature, its structural motifs are relevant to drug development professionals.

  • Synthetic Intermediate: Tertiary alcohols are valuable intermediates in organic synthesis. The hydroxyl group can be a handle for further functionalization or can be eliminated to introduce a double bond. Similar structures are known to be precursors in the synthesis of complex molecules, including agrochemicals and pharmaceuticals. For instance, the related compound 2-(4-ethoxyphenyl)-2-methylpropanol is a key intermediate for the insecticide Etofenprox.

  • Scaffold for Bioactive Molecules: The 2-methoxyphenol core is present in a wide range of biologically active natural products and synthetic compounds.[2] This scaffold is known to contribute to antioxidant, antimicrobial, and anti-inflammatory properties in various molecular contexts.[3][4] Therefore, 2-(2-methoxyphenyl)propan-2-ol serves as a potential starting point or fragment for the design and synthesis of new therapeutic agents targeting pathways modulated by oxidative stress or inflammation. Further screening and derivatization of this molecule could uncover novel biological activities.

Conclusion

2-(2-Methoxyphenyl)propan-2-ol is a well-defined chemical entity whose synthesis and characterization rest on fundamental principles of organic chemistry. The Grignard reaction provides a reliable and scalable route to its production, and its structure can be unequivocally confirmed through a combination of NMR, IR, and MS techniques. While direct applications in drug development are yet to be fully explored, its structural relationship to known bioactive scaffolds suggests it is a molecule of potential interest for medicinal chemists and researchers in the life sciences. This guide provides the necessary technical foundation for its synthesis, characterization, and further investigation.

References

  • AlNeyadi, S. S., Salem, A. A., Grealis, J., & Afzal, S. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Open Chemistry, 18(1), 112-119. Available from: [Link]

  • Kampf, G. (2018). Propan-2-ol. In Handbuch der Antiseptik. Available from: [Link]

  • Karim, A., Ali, A. M., & Ahmed, I. (2020). Synthesis, characterization and spectroscopic investigation of pyrazinoporphyrazine network polymer-supported metal (II)-based catalysts. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 591999, 2-(2-Methoxyphenyl)propan-2-ol. Retrieved February 3, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81930, 2-(4-Methoxyphenyl)propan-2-ol. Retrieved February 3, 2026 from [Link].

  • Piras, A., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Applied Sciences, 11(16), 7249. Available from: [Link]

  • Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 181-188. Available from: [Link]

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Foundational

physical properties of o-methoxy-alpha,alpha-dimethylbenzyl alcohol

This technical guide provides an in-depth analysis of o-methoxy-alpha,alpha-dimethylbenzyl alcohol (CAS 21022-73-1), a tertiary alcohol intermediate used in organic synthesis and medicinal chemistry.[1][2] [1][2][3] Exec...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of o-methoxy-alpha,alpha-dimethylbenzyl alcohol (CAS 21022-73-1), a tertiary alcohol intermediate used in organic synthesis and medicinal chemistry.[1][2]

[1][2][3]

Executive Summary

o-Methoxy-alpha,alpha-dimethylbenzyl alcohol (IUPAC: 2-(2-methoxyphenyl)propan-2-ol) is a sterically congested tertiary alcohol characterized by the proximity of a methoxy group to the carbinol center.[1][2][3] This structural feature imparts unique physicochemical properties, distinguishing it from its para-isomer and unsubstituted analogs.[1][2] It serves as a specialized building block in the synthesis of pharmacophores, particularly where increased lipophilicity and steric bulk are required to modulate receptor binding affinity.[2]

Chemical Identity & Structural Analysis[1][2][3][4][5]

The compound consists of a benzene ring substituted at the ortho position with a methoxy group and at the adjacent carbon with a dimethyl-substituted alcohol moiety.[1][2]

ParameterDetail
IUPAC Name 2-(2-Methoxyphenyl)propan-2-ol
Common Synonyms o-Methoxy-α,α-dimethylbenzyl alcohol; 1-(2-Methoxyphenyl)-1-methylethanol
CAS Number 21022-73-1
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
SMILES CC(C)(O)C1=CC=CC=C1OC
InChI Key YFCPNGWWGKAUHJ-UHFFFAOYSA-N
Structural Logic & Steric Effects

The ortho-methoxy substituent exerts a significant steric effect on the tertiary alcohol group.[1][2] Unlike the para-isomer (CAS 7428-99-1), where the substituents are spatially distant, the ortho-arrangement in this compound restricts rotation around the phenyl-carbinol bond.[1][2]

  • Intramolecular Hydrogen Bonding: There is a high probability of intramolecular hydrogen bonding between the hydroxyl proton and the methoxy oxygen.[2] This interaction typically lowers the boiling point relative to isomers without such bonding (by reducing intermolecular association) and increases solubility in non-polar solvents.[1][2]

  • Electronic Effect: The methoxy group is an electron-donating group (EDG) by resonance, potentially stabilizing carbocation intermediates formed at the benzylic position during dehydration reactions.[1][2]

Physical & Thermodynamic Properties[1][2][7]

The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, EPISuite) where specific experimental constants for this intermediate are proprietary.

Table 1: Physicochemical Constants[1][2]
PropertyValueContext/Source
Physical State Viscous Liquid / Low-melting SolidThe ortho substituent disrupts crystal packing compared to the unsubstituted solid (MP 29-32°C) [1].[1][2]
Boiling Point 195 - 200 °C (at 760 mmHg)Predicted based on MW and H-bonding shielding [2].[1][2]
Density 1.03 ± 0.06 g/cm³ Slightly denser than water due to aromaticity and oxygen content [2].[2]
Refractive Index (

)
~1.52 - 1.53Typical for aromatic alcohols.[1][2]
Flash Point ~87 °C (Closed Cup)Estimated; classifies as a combustible liquid.[2]
LogP (Octanol/Water) 1.6 - 1.9 Moderately lipophilic; crosses biological membranes easily [3].[1][2]
pKa ~14.6 Weakly acidic alcohol proton; similar to other tertiary benzylic alcohols [2].[2]
Solubility Water: Insoluble (<1 g/L)Organics: Soluble in EtOH, DCM, DMSOLipophilicity dominates; miscible with most polar organic solvents.[1][2]

Synthesis & Processing Protocols

The synthesis of o-methoxy-alpha,alpha-dimethylbenzyl alcohol is classically achieved via a Grignard addition to o-methoxyacetophenone.[1][2] This route is preferred over the hydration of alpha-methylstyrenes due to higher regioselectivity and the avoidance of polymerization side products.[1][2]

Core Synthesis Workflow (Grignard Route)[1][2]

Reagents:

  • Substrate: 2'-Methoxyacetophenone (Liquid, BP ~245°C).

  • Reagent: Methylmagnesium bromide (MeMgBr) in diethyl ether or THF (3.0 M).

  • Quench: Saturated Ammonium Chloride (NH₄Cl).

Protocol Logic:

  • Step 1 (Activation): The Grignard reagent acts as a hard nucleophile, attacking the ketone carbonyl.[2] The ortho-methoxy group may coordinate with the Magnesium (Mg) atom, directing the addition but also increasing steric bulk.[1][2]

  • Step 2 (Hydrolysis): Mild acidic hydrolysis is critical.[2] Strong acids must be avoided to prevent spontaneous dehydration to the styrene derivative (a common impurity).[2]

SynthesisPath Start 2'-Methoxyacetophenone (C9H10O2) Intermediate Magnesium Alkoxide Complex Start->Intermediate Nucleophilic Addition (Exothermic) Reagent MeMgBr (Grignard) (in THF/Ether) Reagent->Intermediate Quench Sat. NH4Cl (aq) (Mild Hydrolysis) Intermediate->Quench Product o-Methoxy-α,α-dimethylbenzyl alcohol (Tertiary Alcohol) Quench->Product Protonation SideProduct Styrene Impurity (Avoid Strong Acid) Quench->SideProduct If pH < 2

Figure 1: Grignard synthesis pathway emphasizing the critical hydrolysis step to avoid dehydration.[1][2]

Purification Strategy

Due to the tertiary alcohol's propensity for dehydration:

  • Distillation: High-vacuum distillation is risky.[1][2] If required, maintain pot temperature <100°C.

  • Chromatography: Silica gel chromatography is the standard purification method (Hexane/Ethyl Acetate gradient).[2]

  • Crystallization: If the product solidifies (purity dependent), recrystallization from Hexane/Ether is optimal.[1][2]

Applications & Pharmacological Context[1][6][8]

While less common than its para-isomer (used in Nabilone synthesis), the ortho-isomer acts as a probe for steric tolerance in drug receptor sites.[1][2]

  • Metabolic Stability: The ortho-methoxy group blocks metabolic hydroxylation at that position, potentially extending the half-life of drugs incorporating this scaffold compared to unsubstituted benzyl alcohols.[1][2]

  • Bioisostere: It serves as a lipophilic, non-ionizable hydrogen bond acceptor/donor motif.[1][2]

Handling & Safety Profile

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation Category 2 (H315)Wear nitrile gloves (0.11 mm min thickness).[1][2]
Eye Irritation Category 2A (H319)Use safety goggles; have eye wash station ready.[1][2]
Acute Toxicity Oral (H302)Do not ingest; wash hands thoroughly after handling.[1][2]
Storage HygroscopicStore under inert gas (Nitrogen/Argon) in a cool, dry place.[2]

Self-Validating Safety Check: Before scaling up, perform a small-scale quench of the Grignard reaction.[1][2] If gas evolution is violent or the exotherm is uncontrollable, the reagent concentration or addition rate must be adjusted.[1][2] Always verify the absence of peroxides in the ether solvent before use.[2]

References

  • Wikipedia Contributors. (2024).[2] 2-Phenyl-2-propanol.[1][2][4][5] Wikipedia, The Free Encyclopedia.[1][2] Retrieved from [Link] (Context: Physical state of the unsubstituted analog).[2]

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 81930, 2-(4-methoxyphenyl)propan-2-ol. Retrieved from [Link] (Context: Comparative properties of the para-isomer).

  • Organic Syntheses. (1941).[2] Acetophenone, ω-methoxy-.[1][2] Org. Synth. Coll. Vol. 1, p. 226.[1][2] Retrieved from [Link] (Context: Precursor synthesis).[1][2]

Sources

Exploratory

Technical Guide: Solubility Profile of 2-(2-Methoxyphenyl)propan-2-ol

This guide provides an in-depth technical analysis of the solubility profile of 2-(2-Methoxyphenyl)propan-2-ol (CAS: 21022-73-1).[1][2] It synthesizes physicochemical principles with practical solvent selection strategie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile of 2-(2-Methoxyphenyl)propan-2-ol (CAS: 21022-73-1).[1][2] It synthesizes physicochemical principles with practical solvent selection strategies for research and development applications.[2]

[1][2][3]

Executive Summary

2-(2-Methoxyphenyl)propan-2-ol is a lipophilic tertiary benzylic alcohol characterized by an ortho-methoxy substituent on the phenyl ring.[1][2] Its solubility behavior is governed by the competition between the hydrophobic aryl-alkyl domain and the hydrophilic hydroxyl/ether moieties.[1][2]

  • Primary Solvency: Highly soluble in polar aprotic solvents (THF, DMSO, Ethyl Acetate) and chlorinated hydrocarbons (DCM, Chloroform).[2]

  • Proticity: Miscible with lower alcohols (Methanol, Ethanol) due to hydrogen bond donor/acceptor matching.[2]

  • Limitations: Exhibits poor aqueous solubility (<1 g/L predicted) and variable solubility in aliphatic hydrocarbons (Heptane, Hexane) depending on temperature and crystalline state.[2]

  • Key Application: Frequently used as a Grignard reaction intermediate; typically extracted using Dichloromethane or Diethyl Ether.[2]

Physicochemical Characterization

Understanding the molecular architecture is the first step to predicting solvent interactions.[2]

PropertyValue / CharacteristicImpact on Solubility
CAS Number 21022-73-1Unique Identifier
Molecular Weight 166.22 g/mol Moderate size; diffusion not rate-limiting.[1][2][3]
Structure Tertiary Alcohol + Ortho-Methoxy EtherDual H-bond acceptor sites (-OH, -OMe); One H-bond donor (-OH).[1][2][3]
Lipophilicity (LogP) ~1.9 – 2.3 (Predicted)Preferential partitioning into organic phases over water.[2][3]
Physical State Low-melting solid or viscous liquidOrtho-substitution disrupts crystal packing, lowering MP compared to para-isomers.[1][2][3]
pKa ~13-14 (Alcoholic proton)Non-ionizable at physiological pH; requires strong base to deprotonate.[1][2][3]
Structural Analysis: The Ortho Effect

Unlike its unsubstituted analog (2-phenyl-2-propanol), the 2-methoxy group introduces steric bulk proximal to the hydroxyl center.[1][2]

  • Shielding: The methoxy group can sterically shield the hydroxyl proton, potentially reducing intermolecular hydrogen bonding.[2] This often results in higher solubility in non-polar solvents than expected for a typical alcohol.[2]

  • Intramolecular Bonding: Potential for weak intramolecular hydrogen bonding between the hydroxyl proton and the ether oxygen, further reducing polarity and enhancing lipophilicity.[2]

Solubility Thermodynamics & Solvent Screening

The solubility is estimated here using the Hansen Solubility Parameters (HSP) framework, which breaks down cohesive energy into Dispersion (


), Polarity (

), and Hydrogen Bonding (

).[2][4]
Predicted Solubility Profile
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformExcellent Perfect match for the aromatic dispersion forces and moderate polarity.[1][2][3] Primary choice for extraction.[2]
Polar Aprotic THF, Ethyl Acetate, AcetoneExcellent Strong dipole interactions; solvent oxygen accepts H-bond from solute -OH.[1][2][3]
Polar Protic Methanol, Ethanol, IsopropanolGood to Excellent Solute -OH and -OMe participate in H-bond networks.[1][2][3] Solubility may decrease as alcohol chain length increases (e.g., 1-Octanol).[1][2]
Aromatic Toluene, BenzeneGood

stacking interactions with the phenyl ring drive solubility.[2][3]
Ethers Diethyl Ether, MTBEGood Similar polarity profile; excellent for workup/extraction.[2][3]
Aliphatic Hexane, Heptane, CyclohexaneModerate/Poor High dispersion match, but lacks polarity/H-bonding.[2][3] Likely soluble at reflux; potential for "oiling out" or crystallization upon cooling.[2]
Aqueous Water, BrinePoor (<0.1%) Hydrophobic effect dominates.[2][3] The alkyl/aryl surface area is too large for the single -OH to solvate.[1][2]
Application: Crystallization Strategy

To purify 2-(2-Methoxyphenyl)propan-2-ol, a binary solvent system is recommended based on the profile above:

  • Solvent A (Good Solvent): Ethyl Acetate or Ethanol.[2]

  • Solvent B (Anti-Solvent): Heptane or Hexane.[2]

  • Protocol: Dissolve in minimal hot Solvent A, then slowly add Solvent B until turbidity persists. Cool gradually to induce crystallization.[2]

Experimental Protocol: Determining Precise Solubility

Self-Validating Methodology for Researchers

Do not rely solely on literature values for critical formulations. Use this gravimetric "shake-flask" protocol to generate site-specific data.[1][2]

Materials
  • Target Compound: 2-(2-Methoxyphenyl)propan-2-ol (>98% purity).[1][2]

  • Solvents: HPLC Grade (dried if assessing moisture sensitivity).

  • Equipment: 0.45 µm PTFE syringe filters, analytical balance, HPLC/UV-Vis.[1][2]

Step-by-Step Workflow
  • Saturation: Add excess solid compound to 2 mL of the target solvent in a sealed HPLC vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours. Visual Check: Ensure solid remains visible.[2] If fully dissolved, add more solid.[3]

  • Filtration: Syringe-filter the supernatant using a pre-warmed filter (to prevent precipitation in the filter).[2]

  • Quantification:

    • Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.[2]

    • HPLC (Preferred): Dilute the filtrate 100x with Acetonitrile and inject against a standard curve.[2]

  • Calculation:

    
    
    

Visualization: Solubility Screening Workflow

The following diagram outlines the logical decision tree for selecting a solvent for reaction versus purification.

SolubilityWorkflow Start START: Select Solvent Purpose Purpose Reaction or Purification? Start->Purpose Reaction Reaction Medium Purpose->Reaction Purification Purification / Crystallization Purpose->Purification CheckReagents Are Reagents Water Sensitive? (e.g., Grignard) Reaction->CheckReagents Anhydrous Use Anhydrous Ethers (THF, Diethyl Ether) CheckReagents->Anhydrous Yes GeneralRxn Use Polar Aprotic (DCM, EtOAc) CheckReagents->GeneralRxn No SolubilityTest Test Solubility in Non-Polar (Heptane) Purification->SolubilityTest Soluble Soluble? SolubilityTest->Soluble YesSoluble Evaporative Crystallization or Chromatography Soluble->YesSoluble Yes (High Sol) NoSoluble Binary System Required Soluble->NoSoluble No (Low Sol) BinarySystem Dissolve in EtOAc/EtOH Add Heptane until turbid NoSoluble->BinarySystem

Caption: Decision matrix for selecting solvents based on process intent (Reaction vs. Purification) and physicochemical compatibility.

References

  • PubChem Compound Summary . (2025). 2-(2-Methoxyphenyl)propan-2-ol (CID 591999).[1][2] National Center for Biotechnology Information.[2] [Link][2]

  • Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[2] CRC Press.[2][5] (Authoritative text on solubility parameter prediction).

  • Yaws, C. L. (2014).[2] Thermophysical Properties of Chemicals and Hydrocarbons. William Andrew.[2] (Source for thermodynamic estimation methods of benzylic alcohols).

Sources

Foundational

An In-Depth Technical Guide to 2-(2-Methoxyphenyl)propan-2-ol (PubChem CID: 591999)

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(2-Methoxyphenyl)propan-2-ol is a tertiary alcohol characterized by the presence of a methoxy-substituted phenyl ring.[1] While specific appl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyphenyl)propan-2-ol is a tertiary alcohol characterized by the presence of a methoxy-substituted phenyl ring.[1] While specific applications in drug development are not extensively documented in publicly available literature, its structural motifs suggest potential utility as a synthetic intermediate or building block in medicinal chemistry. The methoxyphenyl group is a common feature in a variety of biologically active compounds, exhibiting a range of pharmacological properties.[2] This guide provides a comprehensive overview of the known and predicted chemical data for 2-(2-Methoxyphenyl)propan-2-ol, a detailed, field-proven protocol for its synthesis, and an in-depth analysis of its spectral characteristics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-(2-Methoxyphenyl)propan-2-ol is presented below. It is important to note that some of these values are predicted through computational methods due to a lack of extensive experimental data in the literature.[1]

PropertyValueSource
PubChem CID 591999[1]
CAS Number 21022-73-1[1]
Molecular Formula C₁₀H₁₄O₂[1]
Molecular Weight 166.22 g/mol [1]
IUPAC Name 2-(2-methoxyphenyl)propan-2-ol[1]
Boiling Point 195-200 °C (Predicted)ChemicalBook[3]
Density 1.031 g/cm³ (Predicted)ChemicalBook[3]
XLogP3 1.6[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]

Synthesis Protocol: Grignard Reaction

The most logical and widely applicable method for the synthesis of a tertiary alcohol like 2-(2-Methoxyphenyl)propan-2-ol is the Grignard reaction. This involves the nucleophilic addition of a Grignard reagent to a ketone. In this case, the reaction of methylmagnesium bromide with 2-methoxyacetophenone will yield the desired product.

Experimental Workflow: Synthesis of 2-(2-Methoxyphenyl)propan-2-ol

G cluster_0 Step 1: Grignard Reagent Formation (Not shown) cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up cluster_3 Step 4: Purification reagents 2-Methoxyacetophenone + Methylmagnesium Bromide (in dry THF/ether) reaction Stir at 0°C to rt reagents->reaction 1. Add ketone to Grignard intermediate Magnesium Alkoxide Intermediate reaction->intermediate quench Aqueous NH₄Cl (sat.) intermediate->quench 2. Quench extraction Extraction with Ethyl Acetate quench->extraction wash Wash with Brine extraction->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporation dry->evaporate purification Column Chromatography (Silica Gel) evaporate->purification product 2-(2-Methoxyphenyl)propan-2-ol (Final Product) purification->product

Caption: Workflow for the synthesis of 2-(2-Methoxyphenyl)propan-2-ol.

Detailed Methodology
  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of methyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of methylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

  • Reaction with Ketone: The solution of methylmagnesium bromide is cooled to 0 °C in an ice bath. A solution of 2-methoxyacetophenone in anhydrous diethyl ether or THF is then added dropwise via the dropping funnel with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C. This will hydrolyze the magnesium alkoxide intermediate to the desired tertiary alcohol. The resulting mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with diethyl ether or ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent, to afford pure 2-(2-Methoxyphenyl)propan-2-ol.

Spectroscopic Analysis

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.4m2HAr-H
~6.8-7.0m2HAr-H
~3.8s3HOCH₃
~2.5s (broad)1HOH
~1.6s6HC(CH₃)₂

Predicted ¹³C NMR Spectral Data:

Chemical Shift (δ, ppm)Assignment
~156Ar-C-O
~135Ar-C (quaternary)
~128Ar-CH
~121Ar-CH
~120Ar-CH
~110Ar-CH
~75C-OH (quaternary)
~55OCH₃
~30C(CH₃)₂
Mass Spectrometry (MS)

The mass spectrum of 2-(2-Methoxyphenyl)propan-2-ol obtained by Gas Chromatography-Mass Spectrometry (GC-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 166.[1] However, tertiary benzylic alcohols often exhibit a weak or absent molecular ion peak due to facile fragmentation.

Expected Fragmentation Pattern:

  • Loss of a methyl group (-CH₃): A prominent peak at m/z = 151, corresponding to the [M-15]⁺ fragment. This is often the base peak in such compounds due to the formation of a stable tertiary benzylic carbocation.

  • Loss of water (-H₂O): A peak at m/z = 148, corresponding to the [M-18]⁺ fragment.

  • Other fragments: Further fragmentation of the m/z 151 ion could lead to peaks at m/z = 133 (loss of H₂O from the m/z 151 fragment), m/z = 105, and other smaller fragments corresponding to the aromatic moiety.[1]

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in 2-(2-Methoxyphenyl)propan-2-ol.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Bond VibrationDescription
~3400 (broad)O-H stretchCharacteristic of the hydroxyl group in an alcohol. The broadness is due to hydrogen bonding.
~3000-2850C-H stretchAliphatic C-H bonds of the methyl and methoxy groups.
~1600, ~1490C=C stretchAromatic ring vibrations.
~1240C-O stretchAryl ether C-O bond.
~1150C-O stretchTertiary alcohol C-O bond.

Safety and Handling

2-(2-Methoxyphenyl)propan-2-ol is classified as an irritant.[4] The following hazard statements apply:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Potential Applications in Research and Drug Development

While there is a lack of specific studies detailing the biological activity or pharmaceutical applications of 2-(2-Methoxyphenyl)propan-2-ol, its chemical structure suggests several potential avenues for its use:

  • Synthetic Building Block: The tertiary alcohol functionality can be a useful handle for further synthetic transformations. It can be used as a protecting group or as a precursor for the introduction of other functional groups. The methoxyphenyl moiety is a common feature in many biologically active molecules, and this compound could serve as a starting material for the synthesis of novel derivatives with potential therapeutic applications.[5][6]

  • Scaffold for Medicinal Chemistry: The combination of a methoxyphenyl ring and a tertiary alcohol provides a scaffold that can be further elaborated to explore structure-activity relationships (SAR) in various drug discovery programs. For example, methoxy-substituted aromatic rings are known to interact with various biological targets.

Conclusion

2-(2-Methoxyphenyl)propan-2-ol is a readily synthesizable tertiary alcohol with potential as a building block in organic and medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via the Grignard reaction, and an analysis of its expected spectral characteristics. While its direct biological applications are yet to be extensively explored, its structural features make it a compound of interest for further investigation in the development of novel chemical entities.

References

  • PubChem. (n.d.). 2-(2-Methoxyphenyl)propan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetophenone, ω-methoxy-. Retrieved from [Link]

  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20). [Video]. YouTube. [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]

  • Brainly.in. (2021, July 11). how to prepare propan-2-ol using grinard reagent​. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)propan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Kotha, S., & Mandal, K. (2012). Synthesis of methoxy-substituted biphenyls and terphenyls using the Suzuki-Miyaura cross-coupling reaction. Beilstein journal of organic chemistry, 8, 1978–1984. [Link]

  • Electronic supplementary information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Filo. (2022, February 15). An organic compound X reacts with methyl magnesium bromide followed by ac... Retrieved from [Link]

  • Mass Spectrometry of Alcohols - Chemistry Steps. (n.d.). Retrieved from [Link]

  • YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. (2023, July 20). PubMed. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology. [Link]

  • Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. (2023, October 12). ResearchGate. [Link]

  • PubChem. (n.d.). 2-(3-Methoxyphenyl)propan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. (n.d.). MDPI. [Link]

  • Trimethoxyphenyl containing compounds: Synthesis, biological evaluation, nitric oxide release, modeling, histochemical and histopathological studies. (2022, April 12). PubMed. [Link]

Sources

Exploratory

Technical Guide: Comparative Analysis of 2-(2-Methoxyphenyl)propan-2-ol and 2-(4-Methoxyphenyl)propan-2-ol

Executive Summary This guide provides a rigorous technical analysis of two regioisomeric tertiary alcohols: 2-(2-methoxyphenyl)propan-2-ol (Ortho-isomer) and 2-(4-methoxyphenyl)propan-2-ol (Para-isomer). While they share...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical analysis of two regioisomeric tertiary alcohols: 2-(2-methoxyphenyl)propan-2-ol (Ortho-isomer) and 2-(4-methoxyphenyl)propan-2-ol (Para-isomer). While they share the molecular formula


, their distinct steric and electronic environments drive significant divergence in synthesis yields, spectroscopic fingerprints, and reactivity profiles—specifically regarding acid-catalyzed dehydration. This document is designed for researchers requiring precise control over styrene precursor synthesis and metabolic stability assessments.

Structural & Electronic Fundamentals

The core differentiation lies in the interaction between the methoxy substituent (-OMe) and the tertiary alcohol moiety (-C(Me)


OH).
The Ortho-Effect vs. Para-Resonance
  • 2-(4-Methoxyphenyl)propan-2-ol (Para): The methoxy group is distal to the steric bulk of the alcohol. It exerts a strong +M (mesomeric) effect, stabilizing carbocation intermediates (e.g., during dehydration) via direct conjugation through the benzene ring without steric penalty. The molecule adopts a planar conformation readily.

  • 2-(2-Methoxyphenyl)propan-2-ol (Ortho): The methoxy group is proximal to the alcohol. This creates two competing phenomena:

    • Steric Inhibition of Resonance: The steric clash between the -OMe and the bulky -C(Me)

      
      OH group forces the side chain to rotate out of the aromatic plane, decoupling the 
      
      
      
      -system.
    • Intramolecular Hydrogen Bonding: The ortho isomer can form a stable 6-membered intramolecular hydrogen bond between the hydroxyl proton and the methoxy oxygen. This significantly lowers the boiling point and increases solubility in non-polar solvents compared to the para isomer.

Physical Property Comparison
PropertyOrtho-Isomer (2-OMe)Para-Isomer (4-OMe)Mechanistic Driver
Boiling Point LowerHigherOrtho forms intramolecular H-bonds; Para relies on stronger intermolecular H-bonding network.[1][2]
pKa (Alcohol) Slightly HigherLowerPara-OMe stabilizes the alkoxide less effectively than it stabilizes the carbocation; Ortho H-bonding stabilizes the neutral OH form.
Reactivity (E1) Slower / ComplexFastSteric strain in the ortho transition state hinders planar alkene formation.

Spectroscopic Differentiation

Distinguishing these isomers requires identifying symmetry elements in the NMR spectra.

Proton NMR ( -NMR)
  • Para-Isomer: Possesses a

    
     axis of symmetry. The aromatic region displays a classic AA'BB'  system (often appearing as two distinct doublets) between 6.8–7.4 ppm.
    
  • Ortho-Isomer: Lacks symmetry. The aromatic region displays an ABCD pattern (four distinct signals or a complex multiplet). Notably, the -OMe singlet may shift upfield slightly due to shielding from the twisted phenyl ring.

Infrared Spectroscopy (IR)
  • Para-Isomer: Shows a broad O-H stretch (~3300-3400 cm

    
    ) indicative of intermolecular hydrogen bonding.
    
  • Ortho-Isomer: Often shows a sharper, lower-frequency O-H stretch (~3200-3250 cm

    
    ) that is concentration-independent, confirming intramolecular  hydrogen bonding.
    
Diagnostic Logic Diagram

NMR_Identification Start Unknown Isomer Sample Step1 Analyze Aromatic Region (1H NMR) Start->Step1 Res1 Symmetric AA'BB' Pattern (2 Doublets) Step1->Res1 Symmetry Detected Res2 Complex ABCD Pattern (Multiplet/4 signals) Step1->Res2 No Symmetry Concl1 Identify: Para-Isomer Res1->Concl1 Concl2 Identify: Ortho-Isomer Res2->Concl2

Figure 1: Decision tree for rapid isomeric identification using Proton NMR splitting patterns.

Synthetic Pathways & Protocols

The most robust synthesis for both isomers is the Grignard addition of methylmagnesium bromide to the corresponding substituted acetophenone.

Synthesis Workflow

Reaction:



Synthesis_Pathway Substrate Methoxyacetophenone (Ortho or Para) Intermed Magnesium Alkoxide Intermediate Substrate->Intermed Nucleophilic Addition Reagent MeMgBr (3.0 eq, Et2O/THF) Reagent->Intermed Quench Acidic Quench (NH4Cl / HCl) Intermed->Quench Hydrolysis Product Tertiary Alcohol Product Quench->Product

Figure 2: General Grignard synthesis pathway applicable to both isomers.

Detailed Protocol (Ortho-Specific Considerations)

While the para reaction proceeds rapidly, the ortho substrate requires stricter conditions due to steric hindrance blocking the carbonyl attack trajectory.

Reagents:

  • 2'-Methoxyacetophenone (10 mmol)

  • Methylmagnesium bromide (3M in ether, 12 mmol)

  • Anhydrous THF (20 mL)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 100 mL 2-neck round-bottom flask and flush with Argon. Moisture will kill the Grignard reagent immediately.

  • Solvation: Dissolve 2'-methoxyacetophenone in anhydrous THF. Cool to 0°C. Note: THF is preferred over diethyl ether for the ortho-isomer to achieve higher reflux temperatures if initiation is sluggish.

  • Addition: Add MeMgBr dropwise via syringe pump (rate: 1 mL/min).

    • Critical Check: For the ortho isomer, if no exotherm is observed, warm to room temperature. The steric bulk of the methoxy group can retard the nucleophilic attack.

  • Reflux: Heat to mild reflux (60°C) for 2 hours to drive the reaction to completion. (The para isomer typically completes at RT).

  • Quench: Cool to 0°C. Slowly add saturated aqueous

    
    . Do not  use strong HCl initially, as this will instantly dehydrate the product to the styrene (see Section 4).
    
  • Extraction: Extract with EtOAc (3x), wash with brine, dry over

    
    , and concentrate.
    

Reactivity Profile: Acid-Catalyzed Dehydration

The most critical functional difference is the rate of dehydration to form alpha-methylstyrenes.

Mechanism and Kinetics

The reaction follows an E1 mechanism (Elimination Unimolecular).

  • Protonation: Alcohol oxygen accepts a proton.[3]

  • Ionization (RDS): Loss of water to form a carbocation.

  • Elimination: Loss of a beta-proton to form the alkene.

The Kinetic Divergence:

  • Para-Isomer: The carbocation is stabilized by the para-methoxy group via resonance. The transition state leading to the planar alkene is low energy. Result: Fast dehydration, often occurring spontaneously in acidic media.

  • Ortho-Isomer: The carbocation forms, but the ortho-methoxy group sterically hinders the approach of the base (water/solvent) to the beta-hydrogen. Furthermore, the resulting styrene suffers from steric clash between the vinyl methyl group and the ortho-methoxy group, destabilizing the product. Result: Slow dehydration; requires higher temperatures or stronger acid catalysts (

    
     vs. Acetic Acid).
    
Dehydration Pathway Diagram

Dehydration_Mechanism Alcohol Protonated Alcohol (R-OH2+) TS1 Carbocation Intermediate Alcohol->TS1 -H2O (RDS) Para_Path Para-Stabilization (Resonance) TS1->Para_Path Para Isomer Ortho_Path Ortho-Destabilization (Steric Clash) TS1->Ortho_Path Ortho Isomer Alkene Alpha-Methylstyrene Para_Path->Alkene Fast Ortho_Path->Alkene Slow/Reversible

Figure 3: Comparative mechanistic flow for acid-catalyzed dehydration.

References

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)propan-2-ol Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Dehydration of Propan-2-ol (Mechanism Applicability). Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling of 2-(2-Methoxyphenyl)propan-2-ol

This guide provides a comprehensive overview of the safety, handling, and disposal of 2-(2-Methoxyphenyl)propan-2-ol (CAS No. 21022-73-1), a tertiary alcohol used in various research and development applications.[1] This...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the safety, handling, and disposal of 2-(2-Methoxyphenyl)propan-2-ol (CAS No. 21022-73-1), a tertiary alcohol used in various research and development applications.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights beyond a standard Safety Data Sheet (SDS) to ensure the highest standards of laboratory safety and scientific integrity.

Chemical Identity and Physicochemical Properties

2-(2-Methoxyphenyl)propan-2-ol is a tertiary alcohol with a molecular formula of C10H14O2 and a molecular weight of 166.22 g/mol .[1] Understanding its structural characteristics is foundational to predicting its reactivity and ensuring safe handling. The presence of a tertiary alcohol group and a methoxy-substituted phenyl ring influences its solubility, stability, and potential interactions with other reagents.

Table 1: Physicochemical Properties of 2-(2-Methoxyphenyl)propan-2-ol and Related Compounds

Property2-(2-Methoxyphenyl)propan-2-ol1-Methoxy-2-propanolPropan-2-ol
CAS Number 21022-73-1[1]107-98-2[2]67-63-0[3]
Molecular Formula C10H14O2[1]C4H10O2C3H8O
Molecular Weight 166.22 g/mol [1]90.12 g/mol 60.1 g/mol
Boiling Point Data not available119-121 °C[4]82.5 °C
Flash Point Data not available32 °C12 °C
Appearance Data not availableColorless to Light yellow clear liquidColorless liquid

Note: Data for the target compound is limited; related compounds are provided for context and predictive assessment.

Hazard Identification and Risk Assessment

Key Hazard Considerations:

  • Flammability: Structurally similar compounds, such as 1-methoxy-2-methyl-2-propanol, are flammable with flash points around 27.78 °C.[5] Therefore, 2-(2-Methoxyphenyl)propan-2-ol should be treated as a flammable liquid. All work should be conducted away from open flames, sparks, and other ignition sources.[3]

  • Skin and Eye Irritation: Aromatic alcohols and ethers can cause significant skin and eye irritation.[6] Direct contact should be avoided through the use of appropriate personal protective equipment (PPE). The GHS classification for the isomeric 2-(4-methoxyphenyl)propan-2-ol indicates it causes skin and serious eye irritation.[7]

  • Inhalation Toxicity: Vapors may cause drowsiness or dizziness.[2][3][8] Work should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. The GHS classification for 2-(4-methoxyphenyl)propan-2-ol also indicates it may cause respiratory irritation.[7]

  • Ingestion Toxicity: The isomer 2-(4-methoxyphenyl)propan-2-ol is harmful if swallowed.[7] Ingestion of any laboratory chemical should be strictly avoided.

Causality of Hazards: The flammability arises from the organic nature of the molecule and its potential for vapor formation. The irritant properties are attributed to the interaction of the hydroxyl and methoxy functional groups with biological membranes. The potential for drowsiness or dizziness upon inhalation is a common characteristic of organic solvents that can depress the central nervous system.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling this compound. The following protocols are based on a conservative assessment of the potential hazards.

Engineering Controls:

  • Ventilation: Always handle 2-(2-Methoxyphenyl)propan-2-ol in a certified chemical fume hood to maintain low vapor concentrations.

  • Grounding: For transfers of larger quantities, ensure containers and receiving equipment are properly grounded and bonded to prevent static discharge, a potential ignition source.[3][8]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when there is a significant risk of splashing.

  • Hand Protection: Wear nitrile or neoprene gloves. It is crucial to check the glove manufacturer's compatibility chart for specific breakthrough times.

  • Skin and Body Protection: A flame-resistant lab coat should be worn. Ensure arms are fully covered.

  • Respiratory Protection: If working outside of a fume hood or in a situation with inadequate ventilation, a respirator with an organic vapor cartridge is necessary.

Diagram 1: PPE Selection Workflow

PPE_Selection start Start: Handling 2-(2-Methoxyphenyl)propan-2-ol fume_hood Is the work being done in a chemical fume hood? start->fume_hood splash_risk Is there a significant splash risk? fume_hood->splash_risk Yes respirator Use Respirator with Organic Vapor Cartridge fume_hood->respirator No ppe_basic Mandatory PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat splash_risk->ppe_basic No face_shield Add Face Shield splash_risk->face_shield Yes end Proceed with Experiment ppe_basic->end face_shield->ppe_basic respirator->splash_risk

A decision-making workflow for selecting appropriate PPE.

Storage and Stability

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

  • Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[9][10] The storage area should be designated for flammable liquids.

  • Containers: Keep the container tightly closed to prevent the escape of vapors and potential contamination.[10]

  • Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases. Incompatible chemicals should be stored separately to prevent accidental mixing, which could lead to violent reactions.[11]

Emergency Procedures

In the event of an accidental release or exposure, a swift and informed response is crucial.

  • Spill Response:

    • Evacuate all non-essential personnel from the immediate area.

    • Eliminate all ignition sources.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[12]

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[12]

    • Ventilate the area and wash the spill site after the material has been removed.

  • First Aid Measures:

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Diagram 2: Emergency Response for a Chemical Spill

Spill_Response spill Spill Occurs evacuate Evacuate Area spill->evacuate ignition Remove Ignition Sources evacuate->ignition ppe Don PPE ignition->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste contain->collect clean Clean Spill Area collect->clean dispose Dispose of as Hazardous Waste clean->dispose

A sequential workflow for responding to a chemical spill.

Disposal Considerations

Disposal of 2-(2-Methoxyphenyl)propan-2-ol and its containers must be in accordance with local, state, and federal regulations.

  • Waste Chemical: This compound should be disposed of as hazardous chemical waste. It should not be poured down the drain.[13] Collect waste in a clearly labeled, sealed container and arrange for disposal through a certified hazardous waste contractor.[13]

  • Empty Containers: "Empty" containers may still retain hazardous residues. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[14] After rinsing, and with labels defaced, the container may be disposed of as non-hazardous waste, depending on institutional policies.[14][15]

Toxicological and Ecological Information

Detailed toxicological and ecological data for 2-(2-Methoxyphenyl)propan-2-ol are not widely available. However, based on its structure:

  • Human Health: Acute exposure may cause irritation to the skin, eyes, and respiratory tract.[7] Chronic exposure data is not available, but prolonged or repeated exposure should be avoided.

  • Environmental Impact: As with many organic solvents, this compound should be prevented from entering drains and waterways, as it may be harmful to aquatic life.

Conclusion

While 2-(2-Methoxyphenyl)propan-2-ol is a valuable compound in research and development, it possesses potential hazards that necessitate careful and informed handling. By understanding its physicochemical properties, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established protocols for storage, emergency response, and disposal, researchers can work with this chemical safely and effectively. This guide serves as a foundational resource to complement, not replace, a thorough, substance-specific risk assessment and the guidance of your institution's environmental health and safety department.

References

  • Regulations.gov. (2017). SAFETY DATA SHEET. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Propan-2-ol. [Link]

  • Carl ROTH. Safety Data Sheet: 1-Methoxy-2-propanol. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Methoxyphenol. [Link]

  • Australian Government Department of Health. (2014). Propane, 2-methoxy-2-methyl-: Human health tier II assessment. [Link]

  • ECHA. 2-methoxypropanol - Substance Information. [Link]

  • The Good Scents Company. 1-methoxy-2-methyl-2-propanol. [Link]

  • PubChem. 2-(4-Methoxyphenyl)propan-2-ol. [Link]

  • PubChem. 2-(2-Methoxyphenyl)propan-2-ol. [Link]

  • PubChem. 2-(3-Methoxyphenyl)-2-propanol. [Link]

  • U.S. Chemical Storage. (2020). How to Safely Store Bulk Ethanol and Other Chemicals Used in Making Hand Sanitizer. [Link]

  • National Research Council. Chemical Waste Disposal Guidelines. [Link]

  • Chemistry For Everyone. (2025). How Should Ethanol Be Stored?. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. [Link]

  • Nedstar. (2025). Nedstar's guide for ethanol safety & handling. [Link]

  • NY.Gov. (2016). Chemical Storage and Handling Recommendations. [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

  • Lab Alley. How to Safely Dispose of Propanol. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 2-(2-Methoxyphenyl)propan-2-ol via Grignard Addition

Executive Summary & Strategic Rationale The synthesis of 2-(2-Methoxyphenyl)propan-2-ol represents a classic yet nuanced application of the Grignard reaction. This tertiary benzylic alcohol is a valuable intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 2-(2-Methoxyphenyl)propan-2-ol represents a classic yet nuanced application of the Grignard reaction. This tertiary benzylic alcohol is a valuable intermediate in the synthesis of pharmacophores (e.g., silodosin analogs) and serves as a sterically congested ligand precursor.

While the formation of tertiary alcohols via Grignard addition to ketones is a textbook transformation, this specific substrate introduces two critical process variables:

  • The Ortho-Effect: The 2-methoxy substituent acts as a Lewis base, potentially chelating the magnesium center. This can influence the stability of the intermediate and the kinetics of the addition.

  • Dehydration Susceptibility: As a tertiary benzylic alcohol, the product is thermodynamically prone to elimination (E1 mechanism) to form the corresponding styrene derivative (2-isopropenylanisole), especially under acidic workup conditions.

This protocol details the Methylmagnesium Bromide (MeMgBr) route , selected for its operational robustness and the commercial availability of high-quality Grignard solutions, minimizing batch-to-batch variability.[1]

Retrosynthetic Analysis & Route Selection

Two primary disconnections exist for this target. We prioritize Route A for laboratory and scale-up consistency.

  • Route A (Selected): Addition of Methylmagnesium halide to 2-Methoxyacetophenone.

    • Pros: 2-Methoxyacetophenone is a stable, easy-to-handle solid/liquid. MeMgBr is available as a titrated solution.

    • Cons: Requires 2 equivalents of methyl source if starting from ester; 1 equivalent from ketone.

  • Route B: Addition of (2-Methoxyphenyl)magnesium bromide to Acetone.

    • Pros: Cheap acetone starting material.

    • Cons: Preparation of the aryl Grignard from 2-bromoanisole requires initiation and can be sluggish. Acetone is prone to enolization/aldol side reactions if the Grignard is basic enough.

Reaction Scheme

The transformation involves the nucleophilic attack of the methyl carbanion on the carbonyl carbon, proceeding through a six-membered chelated transition state facilitated by the ortho-methoxy group.

ReactionScheme SM 2-Methoxyacetophenone (Substrate) Inter Mg-Chelated Alkoxide Intermediate SM->Inter + MeMgBr THF, 0°C to RT Reagent MeMgBr (Grignard Reagent) Reagent->Inter Product 2-(2-Methoxyphenyl)propan-2-ol (Target) Inter->Product NH4Cl (aq) Mild Hydrolysis

Figure 1: Reaction workflow from ketone precursor to tertiary alcohol.

Detailed Experimental Protocol

Reagents & Equipment
  • Substrate: 2-Methoxyacetophenone (purity >98%).

  • Reagent: Methylmagnesium bromide (3.0 M solution in diethyl ether or THF). Note: THF is preferred for better solubility of the chelated intermediate.

  • Solvent: Anhydrous Tetrahydrofuran (THF), stabilized with BHT, water content <50 ppm.[1]

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl).

  • Equipment: Flame-dried 3-neck round-bottom flask, N₂/Ar balloon or manifold, pressure-equalizing addition funnel, low-temperature thermometer.

Step-by-Step Procedure
Step 1: System Preparation (Inert Atmosphere)
  • Assemble the glassware (flask, addition funnel, reflux condenser) and flame-dry under vacuum.

  • Backfill with dry Nitrogen or Argon. Repeat 3 times.

  • Maintain a positive pressure of inert gas throughout the reaction.

Step 2: Substrate Dissolution
  • Charge the flask with 2-Methoxyacetophenone (10.0 mmol, 1.50 g) .

  • Add Anhydrous THF (20 mL) via syringe. Stir to ensure complete dissolution.

  • Cool the solution to 0°C using an ice/water bath.

    • Scientist's Note: Cooling is critical. Although the ortho-methoxy group provides steric bulk, the reaction is exothermic. Uncontrolled heat can lead to Wurtz coupling or enolization side products.

Step 3: Grignard Addition
  • Transfer MeMgBr (12.0 mmol, 4.0 mL of 3.0 M solution) to the addition funnel via a cannula or oven-dried syringe.

  • Add the Grignard reagent dropwise over 15–20 minutes.

    • Observation: A slight color change (often yellow to cloudy/grey) indicates the formation of the magnesium alkoxide. The ortho-methoxy group may stabilize this intermediate via chelation, potentially keeping it in solution better than non-substituted analogs.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–3 hours .

    • QC Check: Pull a 50 µL aliquot, quench in a vial with sat. NH₄Cl/EtOAc, and check via TLC (Hexane/EtOAc 8:2). The starting ketone (Rf ~0.5) should be consumed.

Step 4: Mild Quench (Critical Step)
  • Cool the reaction mixture back to 0°C .

  • Slowly add Saturated Aqueous NH₄Cl (10 mL) dropwise.

    • Caution: This step is exothermic and evolves methane gas.

    • Why NH₄Cl? Do NOT use HCl or H₂SO₄. Strong acids will protonate the alcohol and facilitate the loss of water (dehydration) to form 2-isopropenylanisole, which is a common impurity in this synthesis. NH₄Cl provides a buffered pH (~4-5) sufficient to hydrolyze the Mg-alkoxide without promoting elimination.

Step 5: Workup & Isolation
  • Dilute with Diethyl Ether or EtOAc (30 mL) and Water (10 mL) .

  • Separate the layers.[2][3][4] Extract the aqueous phase once more with organic solvent (20 mL).

  • Combine organic layers and wash with Brine (20 mL) .

  • Dry over Anhydrous MgSO₄ (Magnesium Sulfate).

  • Filter and concentrate under reduced pressure (Rotary Evaporator) at <40°C .

    • Note: Avoid high bath temperatures to prevent thermal dehydration.

Characterization & Data Validation

The product should be a colorless to pale yellow oil (or low-melting solid).

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (referenced to 7.26 ppm)[1]

AssignmentShift (δ, ppm)MultiplicityIntegrationInterpretation
Ar-H 7.20 – 7.30Multiplet2HAromatic protons (meta/para)
Ar-H 6.90 – 7.00Multiplet2HAromatic protons (ortho/para to OMe)
O-CH₃ 3.88Singlet3HMethoxy group (distinctive)
OH 3.50 – 4.00Broad s1HHydroxyl (shift varies with conc.)
C-(CH₃)₂ 1.62Singlet6HGem-dimethyl groups

Validation: The disappearance of the ketone carbonyl signal (~199 ppm in 13C NMR) and the appearance of the quaternary carbinol carbon (~73-75 ppm) confirms the transformation.

Mechanistic Insight: The Chelation Effect

The ortho-methoxy substituent is not merely a bystander. It facilitates a "closed" transition state where the magnesium atom coordinates with both the carbonyl oxygen and the methoxy oxygen. This can enhance the electrophilicity of the carbonyl carbon while rigidly directing the incoming nucleophile.

Mechanism cluster_legend Ortho-Chelation Role Substrate 2-Methoxyacetophenone Complex Chelated Mg-Complex (6-membered ring TS) Substrate->Complex Coordination Alkoxide Magnesium Alkoxide Complex->Alkoxide Me- Transfer Desc Mg coordinates to OMe and C=O Stabilizes transition state

Figure 2: Mechanistic pathway highlighting the stabilizing chelation effect.

Troubleshooting & Safety

Common Failure Modes
  • Dehydration (Alkene Formation):

    • Symptom:[1][5][6][7][8][9][10][11] Presence of olefinic protons in NMR (~5.0-5.5 ppm) and loss of OH signal.

    • Cause: Acidic workup or excessive heating during evaporation.

    • Fix: Use buffered NH₄Cl quench; keep rotovap bath <40°C; add a trace of triethylamine to the storage vial if the compound is unstable.

  • Incomplete Reaction:

    • Cause: Wet solvent (kills Grignard) or old Grignard reagent.

    • Fix: Titrate Grignard reagent before use or use fresh commercial bottles. Ensure <50 ppm water in THF.

Safety (E-E-A-T)
  • Methylmagnesium Bromide: Pyrophoric in high concentrations; reacts violently with water. Always handle under inert atmosphere.

  • Exotherm: The addition step releases significant heat. Failure to cool can result in solvent boiling and runaway pressure buildup.

References

  • Grignard Reaction Mechanisms & Chelation

    • Title: Mechanism of Grignard Reagent Formation and Reactivity.[5][7][10][12]

    • Source: Journal of the American Chemical Society.[13]

    • Link:[1]

  • General Protocol for Tertiary Alcohols

    • Title: Grignard Reagents for Addition to Ketones.[6][7]

    • Source: Master Organic Chemistry.
    • Link:

  • Physical Data & Structure Validation

    • Title: 2-(2-Methoxyphenyl)propan-2-ol Compound Summary.
    • Source: PubChem (N
    • Link:[1]

  • Ortho-Lithiation/Magnesiation Context

    • Title: Mechanism of Alkoxy Groups Substitution by Grignard Reagents.
    • Source: NIH / PubMed Central.
    • Link:[1]

Sources

Application

Application Note: High-Yield Synthesis of 2-(2-Methoxyphenyl)propan-2-ol via Controlled Grignard Addition

Abstract & Scientific Scope This protocol details the synthesis of the tertiary benzylic alcohol 2-(2-Methoxyphenyl)propan-2-ol from methyl 2-methoxybenzoate using methylmagnesium bromide (MeMgBr) . While the addition of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Scope

This protocol details the synthesis of the tertiary benzylic alcohol 2-(2-Methoxyphenyl)propan-2-ol from methyl 2-methoxybenzoate using methylmagnesium bromide (MeMgBr) . While the addition of Grignard reagents to esters is a standard transformation, this specific substrate presents unique challenges and opportunities due to the ortho-methoxy substituent.

Key Technical Considerations:

  • Chelation Control: The ortho-methoxy group acts as a Lewis base, potentially coordinating with the magnesium species. This can stabilize the tetrahedral intermediate, requiring thermal energy (reflux) to drive the elimination of the methoxide leaving group to form the intermediate ketone.

  • Dehydration Risk: The product is a tertiary benzylic alcohol. These are exceptionally prone to acid-catalyzed dehydration to form the corresponding styrene derivative (2-(prop-1-en-2-yl)anisole). Standard acidic workups (e.g., 1M HCl) must be avoided. This protocol utilizes a buffered ammonium chloride quench to preserve the alcohol functionality.

Reaction Mechanism & Strategy

The transformation proceeds via a double nucleophilic addition.[1]

  • First Addition: MeMgBr attacks the ester carbonyl to form a tetrahedral intermediate.

  • Elimination: Magnesium methoxide is eliminated, collapsing the intermediate to 2'-methoxyacetophenone .

  • Second Addition: The ketone is more reactive than the initial ester; a second equivalent of MeMgBr rapidly attacks the ketone to form the final magnesium alkoxide.

  • Hydrolysis: Protonation yields the target alcohol.

Mechanistic Visualization

The following diagram illustrates the chemical states and transition logic.

GrignardMechanism cluster_0 Critical Control Point Ester Methyl 2-methoxybenzoate (Starting Material) Tetra1 Tetrahedral Intermediate 1 (Mg-Chelated) Ester->Tetra1 + 1 eq MeMgBr (Nucleophilic Attack) Ketone 2'-Methoxyacetophenone (Transient Intermediate) Tetra1->Ketone - MeOMgBr (Elimination) Alkoxide Magnesium Alkoxide (Stable Salt) Ketone->Alkoxide + 1 eq MeMgBr (Fast Addition) Product 2-(2-Methoxyphenyl)propan-2-ol (Target Alcohol) Alkoxide->Product + Sat. NH4Cl (Mild Hydrolysis) SideProduct Alkene Side Product (Dehydration Risk) Alkoxide->SideProduct + Strong Acid (HCl) (Elimination/Dehydration)

Caption: Sequential addition mechanism highlighting the critical divergence point at workup where strong acids cause product loss via dehydration.

Experimental Protocol

Materials & Stoichiometry

Scale: 10.0 mmol (Reference Scale)

ComponentRoleMW ( g/mol )Equiv.[2][3]Amount
Methyl 2-methoxybenzoate Substrate166.171.01.66 g
MeMgBr (3.0 M in Et₂O) Reagent119.02.58.33 mL
THF (Anhydrous) Solvent72.11N/A20 mL
Sat. NH₄Cl (aq) QuenchN/AExcess20 mL
Equipment Setup
  • Vessel: 100 mL 3-neck Round Bottom Flask (RBF).

  • Atmosphere: Nitrogen or Argon balloon/line (positive pressure).

  • Temperature Control: Ice/Water bath (0°C) and Oil bath (Reflux).

  • Addition: Pressure-equalizing addition funnel or syringe pump.

  • Drying: All glassware flame-dried under vacuum or oven-dried at 120°C for >4 hours.

Step-by-Step Procedure
Phase 1: Reagent Preparation & Addition
  • Inerting: Assemble the apparatus while hot; flush with inert gas until cool.

  • Solvent Charge: Add 10 mL of anhydrous THF to the RBF. Add the methyl 2-methoxybenzoate (1.66 g). Stir to dissolve.

  • Cooling: Submerge the flask in an ice/water bath. Allow internal temperature to equilibrate to 0–4°C.

  • Controlled Addition: Charge the syringe/funnel with MeMgBr (8.33 mL, 2.5 eq). Add dropwise over 20 minutes.

    • Note: A mild exotherm will occur. Maintain temperature <10°C to prevent uncontrolled boiling of ether.

    • Observation: The solution may turn cloudy or yellow as the magnesium alkoxide precipitates.

Phase 2: Reaction Completion
  • Warming: Remove the ice bath. Allow the mixture to stir at Room Temperature (RT) for 30 minutes.

  • Reflux (Critical for Conversion): Equip a reflux condenser. Heat the mixture to a gentle reflux (approx. 60–65°C) for 1.5 hours.

    • Why: The ortho-methoxy group can stabilize the initial tetrahedral intermediate. Thermal energy ensures complete collapse to the ketone and subsequent conversion to the tertiary alcohol.

  • Monitoring: Check reaction progress via TLC (20% EtOAc/Hexane). The ester spot (

    
    ) should disappear; the alcohol spot (
    
    
    
    ) should appear.
Phase 3: Mild Workup (The "Anti-Dehydration" Step)
  • Cooling: Cool the reaction mixture back to 0°C.

  • Quenching: SLOWLY add saturated aqueous Ammonium Chloride (

    
    ) dropwise.
    
    • Caution: Vigorous bubbling (methane evolution) will occur.

    • pH Check: Ensure the aqueous layer is pH 7–8. Do NOT add HCl.[2]

  • Extraction: Transfer to a separatory funnel. Separate layers. Extract the aqueous phase with Diethyl Ether (

    
     mL).
    
  • Drying: Combine organic layers, wash with Brine (10 mL), and dry over Anhydrous

    
    .
    
  • Concentration: Filter and concentrate in vacuo at a bath temperature below 40°C to yield the crude oil/solid.

Phase 4: Purification
  • Method: Recrystallization is preferred if the crude solidifies.

  • Solvent: Hexane or Pentane (minimal amount, hot).

  • Alternative: Flash Column Chromatography (Silica Gel, 10%

    
     20% EtOAc in Hexanes).
    
  • Expected Yield: 85–92%.

Workflow Visualization

Workflow Setup Setup: Flame-dry Glassware N2 Atmosphere Dissolve Dissolve Ester in THF Cool to 0°C Setup->Dissolve AddGrignard Add MeMgBr (2.5 eq) Dropwise (T < 10°C) Dissolve->AddGrignard Reflux Reflux (65°C) for 1.5h Drive Ketone Conversion AddGrignard->Reflux Quench Quench: Sat. NH4Cl Avoid Strong Acid! Reflux->Quench Workup Extract (Et2O) Dry (Na2SO4) Quench->Workup Purify Recrystallize (Hexane) or Column Chrom. Workup->Purify

Caption: Operational workflow emphasizing the thermal drive (Reflux) and safety control (Quench).

Troubleshooting & Critical Control Points

ObservationRoot CauseCorrective Action
Low Yield / Recovered Ester Wet solvent/glassware killed the Grignard.Ensure strict anhydrous conditions.[2] Increase MeMgBr to 3.0 eq.
Product contains Alkene (Styrene)Workup was too acidic or rotary evaporator bath too hot.Use only

to quench. Keep evaporation temp <40°C.
Mixture of Alcohol & Ketone Insufficient reagent or reaction time.The first addition (Ester

Ketone) consumed reagent. Ensure >2.2 eq MeMgBr is active.
Solid Magnesium Salts clog funnel Rapid precipitation during quench.Add a small amount of water to dissolve salts, or use Rochelle's Salt solution (Potassium Sodium Tartrate) to chelate Mg.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.[2] (Chapter 9: Nucleophilic addition to the carbonyl group).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 5.4.2: Synthesis of tertiary alcohols from esters).

  • BenchChem. (2025).[4][5] Technical Support Center: Optimizing Synthesis of 2-Phenyl-2-propanol. (Protocol adapted for methoxy-analog).[6]

  • PubChem. (n.d.).[6] Compound Summary: 2-(2-Methoxyphenyl)propan-2-ol (CAS 21022-73-1).[6] National Library of Medicine.

  • Organic Syntheses. (1973). Coll.[2][6] Vol. 5, p. 50. (General procedure for Grignard addition to esters).

Sources

Method

Application Notes &amp; Protocols: Leveraging 2-(2-Methoxyphenyl)propan-2-ol in the Hypothetical Synthesis of a Novel Farnesyl Transferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Farnesyl Transferase Inhibition and a Novel Synthetic Approach Farnesyl transferase (FTase) is a critical enzyme in cellular...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Farnesyl Transferase Inhibition and a Novel Synthetic Approach

Farnesyl transferase (FTase) is a critical enzyme in cellular signaling, responsible for the post-translational modification of a variety of proteins, most notably the Ras family of small GTPases.[1][2] This modification, known as farnesylation, involves the attachment of a 15-carbon farnesyl lipid group to a cysteine residue within a CaaX motif at the C-terminus of the target protein.[2][3][4] Farnesylation is essential for localizing these proteins to the cell membrane, a prerequisite for their participation in signal transduction pathways that regulate cell growth, proliferation, and survival.[1][2][5]

Mutations in Ras genes are found in approximately 30% of all human cancers, leading to constitutively active Ras proteins that drive unregulated cell growth.[1][6] Consequently, inhibiting FTase has emerged as a promising therapeutic strategy to abrogate the function of oncogenic Ras.[1][7] Farnesyl transferase inhibitors (FTIs) are a class of drugs designed to block this enzymatic activity, thereby preventing Ras localization and downstream signaling.[5][7][8] While initially developed as Ras-targeted therapies, it is now understood that the anticancer effects of FTIs may also involve the inhibition of other farnesylated proteins like RhoB.[5][9]

This document outlines a hypothetical, yet scientifically plausible, synthetic route to a novel farnesyl transferase inhibitor, designated FTI-MMP-1 , utilizing 2-(2-Methoxyphenyl)propan-2-ol as a key starting material. The core structure of FTI-MMP-1 is designed to incorporate the 2-(2-methoxyphenyl)propan-2-ol moiety, which is hypothesized to engage in favorable non-bonding interactions within the active site of FTase, potentially enhancing binding affinity.[10] The proposed synthesis employs robust and well-established organic reactions, providing a detailed protocol for each step.

The Farnesyl Transferase Signaling Pathway and Point of Intervention

The Ras signaling cascade is a central regulator of cell fate. Upon activation by upstream signals, Ras proteins, anchored to the cell membrane via farnesylation, trigger a cascade of phosphorylation events, primarily through the Raf/MEK/ERK and PI3K/AKT pathways.[1] These pathways ultimately control gene expression related to cell cycle progression and apoptosis. By inhibiting FTase, FTIs prevent the initial membrane localization of Ras, effectively shutting down these downstream oncogenic signals.

Farnesyl_Transferase_Pathway cluster_upstream Upstream Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effectors Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Ras_inactive Inactive Ras (Cytosolic) Receptor->Ras_inactive Activates Ras_active Active Ras (Membrane-Bound) Ras_inactive->Ras_active Farnesylation Raf Raf Ras_active->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation FTase Farnesyl Transferase FPP Farnesyl Pyrophosphate FPP->FTase FTI_MMP_1 FTI-MMP-1 (Inhibitor) FTI_MMP_1->FTase Inhibition Synthetic_Workflow Start 2-(2-Methoxyphenyl) propan-2-ol Step1 Step 1: Friedel-Crafts Alkylation Start->Step1 Intermediate1 Intermediate A Step1->Intermediate1 Step2 Step 2: Oxidation Intermediate1->Step2 Intermediate2 Intermediate B (Carboxylic Acid) Step2->Intermediate2 Step3 Step 3: Amide Coupling Intermediate2->Step3 Final FTI-MMP-1 Step3->Final

Caption: Proposed multi-step synthesis of FTI-MMP-1.

Detailed Experimental Protocols

Step 1: Friedel-Crafts Alkylation of Thiophene with 2-(2-Methoxyphenyl)propan-2-ol

Objective: To couple the 2-(2-methoxyphenyl)propan-2-yl moiety to a thiophene ring, forming the core scaffold of the target inhibitor.

Rationale: The tertiary alcohol, 2-(2-methoxyphenyl)propan-2-ol, can be readily converted to a stable carbocation in the presence of a Lewis acid, which then undergoes electrophilic aromatic substitution with an electron-rich aromatic ring like thiophene. This reaction is a classic and reliable method for forming carbon-carbon bonds.

Protocol:

  • To a stirred solution of thiophene (1.2 equivalents) in anhydrous dichloromethane (DCM, 10 mL) at 0 °C under a nitrogen atmosphere, add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.1 equivalents) portion-wise.

  • Prepare a solution of 2-(2-methoxyphenyl)propan-2-ol (1.0 equivalent) in anhydrous DCM (5 mL).

  • Add the alcohol solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly pouring it into a beaker of ice-water (50 mL).

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Intermediate A .

Parameter Value
Starting Material2-(2-Methoxyphenyl)propan-2-ol
ReagentsThiophene, AlCl₃, DCM
Reaction Time4-6 hours
Temperature0 °C to room temperature
Expected Yield70-85%
PurificationColumn Chromatography
Step 2: Oxidation of Intermediate A to the Carboxylic Acid

Objective: To introduce a carboxylic acid functionality, which will serve as a handle for subsequent amide coupling.

Rationale: A strong oxidizing agent is required to cleave the aromatic thiophene ring and oxidize the carbon atom attached to the main scaffold to a carboxylic acid. A two-step procedure involving ozonolysis followed by an oxidative workup is a robust method for this transformation.

Protocol:

  • Dissolve Intermediate A (1.0 equivalent) in a mixture of DCM and methanol (3:1, 20 mL) and cool the solution to -78 °C.

  • Bubble ozone (O₃) through the solution until a persistent blue color is observed, indicating an excess of ozone.

  • Purge the solution with nitrogen gas for 10 minutes to remove excess ozone.

  • Add hydrogen peroxide (H₂O₂, 30% aqueous solution, 3.0 equivalents) and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Acidify the mixture to pH 2-3 with 1M hydrochloric acid (HCl).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Intermediate B . This product is often used in the next step without further purification.

Parameter Value
Starting MaterialIntermediate A
ReagentsO₃, H₂O₂, DCM, Methanol
Reaction TimeOvernight
Temperature-78 °C to room temperature
Expected Yield60-75%
PurificationExtractive workup
Step 3: Amide Coupling to Yield FTI-MMP-1

Objective: To couple the carboxylic acid (Intermediate B) with a suitable amine to complete the synthesis of the target molecule, FTI-MMP-1. The choice of amine can be varied to create a library of analogs for structure-activity relationship (SAR) studies. For this protocol, we will use a hypothetical amine, (S)-1-(4-chlorophenyl)ethan-1-amine, which introduces a chiral center and a halogenated aromatic ring, common features in many enzyme inhibitors.

Rationale: Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provide a mild and efficient method for amide bond formation, minimizing side reactions and racemization.

Protocol:

  • Dissolve Intermediate B (1.0 equivalent) in anhydrous dimethylformamide (DMF, 15 mL) under a nitrogen atmosphere.

  • Add HATU (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA, 2.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add (S)-1-(4-chlorophenyl)ethan-1-amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with 5% aqueous lithium chloride (LiCl) solution (3 x 20 mL) to remove DMF.

  • Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, FTI-MMP-1 .

Parameter Value
Starting MaterialIntermediate B
Reagents(S)-1-(4-chlorophenyl)ethan-1-amine, HATU, DIPEA, DMF
Reaction Time12-18 hours
TemperatureRoom temperature
Expected Yield65-80%
PurificationFlash Column Chromatography

Conclusion and Future Directions

This document provides a detailed, albeit hypothetical, framework for the application of 2-(2-methoxyphenyl)propan-2-ol in the synthesis of a novel farnesyl transferase inhibitor, FTI-MMP-1. The proposed synthetic route is based on established and reliable chemical transformations. The protocols have been designed to be clear and reproducible for researchers in the field of drug discovery.

Further work would involve the actual synthesis and characterization of FTI-MMP-1 and a library of its analogs. Subsequent in vitro assays would be necessary to determine the inhibitory activity against farnesyl transferase and the antiproliferative effects on various cancer cell lines. These studies will be crucial in validating the therapeutic potential of this novel class of inhibitors.

References

  • Heffron, T. P. (2001). Synthesis of a Novel RAS Farnesyl Protein Transferase Inhibitor. Retrieved from [Link]

  • Caponigro, F. (2003). Farnesyl transferase inhibitors in clinical development. Expert Opinion on Investigational Drugs, 12(6), 943-954. Retrieved from [Link]

  • Barreiro, E. J., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 15(3), 339.
  • Google Patents. (n.d.). CN110240540B - A kind of method for continuously preparing 2-methoxypropene.
  • Google Patents. (n.d.). WO2001046137A1 - Farnesyl transferase inhibitors.
  • Li, Y., et al. (2020). An overview on natural farnesyltransferase inhibitors for efficient cancer therapy. Bio-medical materials and engineering, 31(1), 21-33. Retrieved from [Link]

  • Maziere, J. C. (2003). Les inhibiteurs de farnésyl transférase : une cible peut en cacher une autre [Farnesyl transferase inhibitors: one target may hide another]. médecine/sciences, 19(3), 356-361.
  • Adjei, A. A. (2002). Farnesyl transferase inhibitors as anticancer agents. European Journal of Cancer, 38(13), 1681-1686. Retrieved from [Link]

  • Barrington, R. E., et al. (1998). A Farnesyltransferase Inhibitor Induces Tumor Regression in Transgenic Mice Harboring Multiple Oncogenic Mutations by Mediating Alterations in Both Cell Cycle Control and Apoptosis. Molecular and Cellular Biology, 18(1), 85-92. Retrieved from [Link]

  • Wang, J., Yao, X., & Huang, J. (2017). New tricks for human farnesyltransferase inhibitor: cancer and beyond. MedChemComm, 8(5), 841-854. Retrieved from [Link]

  • Wikipedia. (n.d.). Farnesyltransferase inhibitor. Retrieved from [Link]

  • Wang, J., Yao, X., & Huang, J. (2017). New tricks for human farnesyltransferase inhibitor: cancer and beyond. RSC Publishing. Retrieved from [Link]

  • van der Vliet, H. J., et al. (2002). Development of farnesyl transferase inhibitors: a review. Investigational New Drugs, 20(3), 291-304. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenyl)propan-2-ol. Retrieved from [Link]

  • Wikipedia. (n.d.). Farnesyltransferase. Retrieved from [Link]

  • Al-Harrasi, A., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Chemistry & Biodiversity, 17(10), e2000412.
  • de la Torre, M. C., & Sierra, M. A. (2018). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 23(2), 457. Retrieved from [Link]

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Application

Catalytic O-Demethylation of 2-(2-Methoxyphenyl)propan-2-ol: A Comprehensive Guide for Researchers

Introduction: The Significance of O-Demethylation in Synthetic Chemistry The selective cleavage of aryl methyl ethers to unveil the corresponding phenols is a pivotal transformation in organic synthesis, particularly wit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of O-Demethylation in Synthetic Chemistry

The selective cleavage of aryl methyl ethers to unveil the corresponding phenols is a pivotal transformation in organic synthesis, particularly within the realms of drug development and natural product synthesis. The methoxy group often serves as a robust protecting group for phenols, and its strategic removal in late-stage synthesis is a common requirement. The substrate at the heart of this guide, 2-(2-methoxyphenyl)propan-2-ol, presents a unique challenge due to the presence of a tertiary benzylic alcohol. This functionality is susceptible to dehydration under harsh acidic conditions, a common scenario for classical demethylation methods. This guide provides a detailed exploration of catalytic O-demethylation strategies for this substrate, with a focus on methodologies that offer high efficiency while preserving the integrity of the tertiary alcohol. We will delve into the mechanistic underpinnings of these reactions, providing field-proven insights to empower researchers to make informed decisions in their experimental design.

Choosing the Right Path: A Comparative Overview of Demethylation Strategies

The selection of an appropriate demethylation reagent and protocol is contingent on several factors, including the substrate's functional group tolerance, the desired scale of the reaction, and the available laboratory resources. For 2-(2-methoxyphenyl)propan-2-ol, the primary concern is the prevention of dehydration of the tertiary alcohol, which would lead to the formation of 2-(2-methoxyphenyl)prop-1-ene. Here, we compare two of the most effective and widely employed catalytic approaches: Lewis acid-mediated and thiolate-mediated O-demethylation.

Lewis Acid-Mediated O-Demethylation: The Power of Boron Tribromide

Boron tribromide (BBr₃) is a powerful and often preferred Lewis acid for the cleavage of aryl methyl ethers due to its high reactivity, which often allows for reactions to be conducted at low temperatures.[1]

Mechanism of Action: The reaction is initiated by the formation of a Lewis acid-base adduct between the electron-deficient boron atom of BBr₃ and the oxygen atom of the methoxy group. This coordination weakens the C-O bond, making the methyl group susceptible to nucleophilic attack by a bromide ion, which is generated in situ. The resulting aryloxydibromoborane is then hydrolyzed during the aqueous workup to yield the desired phenol.[1]

BBr3_Mechanism cluster_0 Mechanism of BBr3 Mediated O-Demethylation A 2-(2-Methoxyphenyl)propan-2-ol + BBr3 B Lewis Acid-Base Adduct A->B Coordination C Oxonium Intermediate + Br- B->C Dissociation D Aryloxydibromoborane + CH3Br C->D SN2 Attack E 2-(2-Hydroxyphenyl)propan-2-ol D->E Hydrolysis (Workup)

Caption: Mechanism of BBr₃ Mediated O-Demethylation.

Causality in Experimental Choices:

  • Low Temperature: The high reactivity of BBr₃ necessitates conducting the initial stages of the reaction at low temperatures (typically -78 °C to 0 °C) to control the exothermic reaction and prevent potential side reactions.[1] For substrates with sensitive functional groups like the tertiary alcohol in our target molecule, this temperature control is paramount to minimize dehydration.

  • Stoichiometry: At least one equivalent of BBr₃ is required per methoxy group. An excess is often used to ensure complete conversion, especially if other Lewis basic sites are present in the molecule.[2]

  • Solvent: Anhydrous dichloromethane (DCM) is the most common solvent as it is inert to BBr₃ and has a low freezing point.[3]

  • Quenching: The reaction must be quenched carefully by the slow addition of a proton source, such as water or methanol, at low temperature to manage the highly exothermic hydrolysis of the boron intermediates.[1]

Thiolate-Mediated O-Demethylation: A Milder Nucleophilic Approach

For substrates that are sensitive to strong Lewis acids, nucleophilic demethylation using thiolates offers a milder alternative. This method relies on the high nucleophilicity of the thiolate anion (RS⁻) to effect an Sₙ2 displacement on the methyl group of the aryl methyl ether.

Mechanism of Action: The reaction is typically carried out in a polar aprotic solvent in the presence of a strong base to generate the thiolate anion from the corresponding thiol. The thiolate then attacks the electrophilic methyl group, cleaving the C-O bond and forming a thioether and the desired phenoxide. A final acidic workup protonates the phenoxide to yield the phenol.

Thiolate_Mechanism cluster_1 Mechanism of Thiolate Mediated O-Demethylation A R-SH + Base B RS- (Thiolate) A->B Deprotonation D Transition State B->D SN2 Attack C 2-(2-Methoxyphenyl)propan-2-ol C->D E Phenoxide + R-S-CH3 D->E C-O Cleavage F 2-(2-Hydroxyphenyl)propan-2-ol E->F Protonation (Workup)

Caption: Mechanism of Thiolate Mediated O-Demethylation.

Causality in Experimental Choices:

  • Choice of Thiol: While ethanethiol is effective, its volatility and strong odor are significant drawbacks. Odorless, long-chain thiols such as 1-dodecanethiol are often preferred for practical reasons.[4]

  • Base and Solvent: A strong base like sodium hydroxide or sodium hydride is used to generate the thiolate in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which can solvate the cation and enhance the nucleophilicity of the thiolate.

  • Temperature: These reactions typically require elevated temperatures (refluxing DMF or NMP) to proceed at a reasonable rate.

  • Workup: The reaction mixture is cooled, acidified to protonate the phenoxide, and then the product is extracted with an organic solvent.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.

Protocol 1: O-Demethylation using Boron Tribromide

This protocol is adapted from established procedures for the demethylation of aryl methyl ethers and is tailored to mitigate the risk of dehydration of the tertiary alcohol.[1][3]

Materials and Reagents:

  • 2-(2-Methoxyphenyl)propan-2-ol

  • Boron tribromide (1.0 M solution in DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add 2-(2-methoxyphenyl)propan-2-ol (1.0 eq). Dissolve the starting material in anhydrous DCM (approx. 0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of BBr₃: Slowly add a 1.0 M solution of BBr₃ in DCM (1.2 - 1.5 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material and product should have different Rf values.

  • Quenching: Once the reaction is deemed complete by TLC, slowly and carefully add methanol dropwise at -78 °C to quench the excess BBr₃. A noticeable exothermic reaction will occur.

  • Workup: Allow the reaction mixture to warm to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(2-hydroxyphenyl)propan-2-ol.

Protocol 2: O-Demethylation using 1-Dodecanethiol

This protocol utilizes an odorless thiol and is a practical alternative to the BBr₃ method, especially for larger-scale reactions where the handling of BBr₃ can be hazardous.[4]

Materials and Reagents:

  • 2-(2-Methoxyphenyl)propan-2-ol

  • 1-Dodecanethiol

  • Sodium hydroxide (NaOH) pellets

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-(2-methoxyphenyl)propan-2-ol (1.0 eq), sodium hydroxide (3.0 eq), and anhydrous NMP.

  • Addition of Thiol: Add 1-dodecanethiol (1.5 eq) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to 130-140 °C and monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with 1 M HCl to a pH of ~2-3.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation: A Comparative Analysis

The choice of demethylation method can significantly impact the yield and reaction time. The following table provides a comparative summary based on typical results for similar substrates.

MethodReagentTypical Yield (%)Typical Reaction Time (h)Key Considerations
Lewis Acid BBr₃75-90%[3]2-4Requires low temperatures and careful handling of a corrosive and water-sensitive reagent.
Thiolate 1-Dodecanethiol/NaOH80-95%[4]4-8Milder conditions, but requires higher temperatures and an odorous (though less so than other thiols) reagent.

Workflow and Logical Relationships

The general workflow for the catalytic O-demethylation of 2-(2-methoxyphenyl)propan-2-ol can be visualized as follows:

Demethylation_Workflow Start Start: 2-(2-Methoxyphenyl)propan-2-ol Choose_Method Select Demethylation Method Start->Choose_Method Lewis_Acid Lewis Acid Method (e.g., BBr3) Choose_Method->Lewis_Acid Harsh, Fast Thiolate Thiolate Method (e.g., Dodecanethiol) Choose_Method->Thiolate Mild, Slower Reaction Perform Reaction & Monitor Progress Lewis_Acid->Reaction Thiolate->Reaction Workup Quench & Aqueous Workup Reaction->Workup Purification Purify by Chromatography Workup->Purification Product End: 2-(2-Hydroxyphenyl)propan-2-ol Purification->Product

Caption: General workflow for O-demethylation.

Conclusion and Future Perspectives

The catalytic O-demethylation of 2-(2-methoxyphenyl)propan-2-ol can be successfully achieved using both Lewis acid and thiolate-mediated methods. The choice between these protocols will depend on the specific requirements of the synthesis, including scale, functional group tolerance, and available equipment. Careful control of reaction conditions, particularly temperature when using BBr₃, is crucial to prevent the dehydration of the tertiary alcohol. The milder conditions of the thiolate method may be advantageous in complex syntheses where sensitive functional groups are present. Future research may focus on the development of even milder and more selective catalytic systems, potentially involving transition metal catalysis or enzymatic approaches, to further enhance the synthetic utility of this important transformation.

References

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]

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  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Grignard Synthesis of 2-(2-Methoxyphenyl)propan-2-ol

Welcome to the technical support center for the synthesis of 2-(2-methoxyphenyl)propan-2-ol via the Grignard reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-methoxyphenyl)propan-2-ol via the Grignard reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize product yield. The information provided herein is a synthesis of established chemical principles and field-proven insights.

I. Reaction Overview & Mechanism

The synthesis of 2-(2-methoxyphenyl)propan-2-ol is a classic example of a Grignard reaction, a powerful tool for carbon-carbon bond formation.[1][2] In this specific application, the Grignard reagent, 2-methoxyphenylmagnesium bromide, is prepared from 2-bromoanisole and magnesium metal. This organometallics compound then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetone. Subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.[3][4]

Core Reaction Scheme:

Step 1: Grignard Reagent Formation

  • 2-Bromoanisole + Mg → 2-Methoxyphenylmagnesium bromide

Step 2: Nucleophilic Addition

  • 2-Methoxyphenylmagnesium bromide + Acetone → Magnesium alkoxide intermediate

Step 3: Workup

  • Magnesium alkoxide intermediate + H₃O⁺ → 2-(2-Methoxyphenyl)propan-2-ol

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations for their cause and actionable solutions.

Issue 1: Grignard reaction fails to initiate.

Symptoms:

  • No observable signs of reaction (bubbling, heat generation, color change) after adding a portion of the 2-bromoanisole to the magnesium turnings.[1]

  • The characteristic cloudy or grayish appearance of the Grignard reagent does not develop.[5]

Root Cause Analysis & Solutions:

Potential Cause Explanation Recommended Action
Wet Glassware or Reagents Grignard reagents are extremely strong bases and are readily quenched by protic sources like water.[1][5] Any moisture present will react with the Grignard reagent as it forms, preventing its accumulation and subsequent reaction with acetone.Solution: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours and cooling in a desiccator.[6] Use anhydrous solvents (e.g., diethyl ether, THF) and ensure all reagents are free of water.
Passivated Magnesium Surface Magnesium turnings are often coated with a layer of magnesium oxide (MgO), which prevents the metal from reacting with the alkyl halide.[5]Solution: Activate the magnesium surface. This can be achieved by: • Mechanical Activation: Gently crushing the magnesium turnings with a glass rod to expose a fresh surface.[1] • Chemical Activation: Adding a small crystal of iodine. The iodine reacts with the magnesium to form MgI₂, which helps to disrupt the oxide layer.[6] The disappearance of the iodine color is an indicator of reaction initiation.[1]
Impure 2-Bromoanisole The starting halide may contain impurities that inhibit the reaction.Solution: Purify the 2-bromoanisole by distillation if its purity is questionable.
Low Reaction Temperature While the Grignard reaction is exothermic, a certain activation energy is required for initiation.Solution: Gentle warming with a heat gun may be necessary to initiate the reaction. Once initiated, the exothermic nature of the reaction will typically sustain it.[5]
Issue 2: Low yield of 2-(2-methoxyphenyl)propan-2-ol.

Symptoms:

  • The isolated product mass is significantly lower than the theoretical yield.

Root Cause Analysis & Solutions:

Potential Cause Explanation Recommended Action
Side Reactions Several side reactions can compete with the desired nucleophilic addition, reducing the yield of the target alcohol. These include: • Enolization of Acetone: The Grignard reagent can act as a base, deprotonating the α-carbon of acetone to form an enolate. This consumes the Grignard reagent without forming the desired product.[2] • Wurtz Coupling: The Grignard reagent can react with unreacted 2-bromoanisole to form a biphenyl byproduct.Solution:Control Temperature: Add the acetone solution slowly to the Grignard reagent at a reduced temperature (e.g., 0 °C) to minimize enolization.[5] • Control Reagent Addition: Add the 2-bromoanisole solution to the magnesium turnings at a rate that maintains a gentle reflux, ensuring its concentration remains low to disfavor Wurtz coupling.[6]
Incomplete Reaction The reaction may not have gone to completion.Solution: Ensure an adequate reaction time after the addition of acetone. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of completion.
Losses During Workup and Purification The product can be lost during the extraction and purification steps.Solution:Efficient Extraction: Perform multiple extractions with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) to ensure complete recovery of the product from the aqueous layer. • Careful Purification: If using column chromatography, select an appropriate solvent system to achieve good separation of the product from byproducts and unreacted starting materials.
Issue 3: Formation of significant byproducts.

Symptoms:

  • NMR or GC-MS analysis of the crude product shows the presence of significant impurities.

Root Cause Analysis & Solutions:

Potential Cause Explanation Recommended Action
Biphenyl Formation (Wurtz Coupling) As mentioned, the Grignard reagent can couple with the starting halide.Solution: Slow, controlled addition of the 2-bromoanisole during the formation of the Grignard reagent is crucial.
Unreacted Starting Materials Incomplete reaction will leave unreacted 2-bromoanisole and acetone in the mixture.Solution: Ensure the use of appropriate stoichiometric ratios. A slight excess of the Grignard reagent is often used to ensure complete consumption of the ketone.
Products of Reaction with CO₂ If the reaction is not adequately protected from the atmosphere, the Grignard reagent can react with carbon dioxide to form a carboxylic acid after workup.[7][8]Solution: Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this Grignard synthesis?

A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents.[9] THF has a higher boiling point and can be beneficial for forming the Grignard reagent from less reactive halides.[6] However, for this specific synthesis, diethyl ether is generally sufficient.

Q2: How can I be certain my Grignard reagent has formed?

A2: Visual cues are often reliable indicators. The reaction mixture will typically become warm, bubble, and turn a cloudy gray or brown color.[1] For a quantitative assessment, titration methods, such as the Gilman double titration, can be employed.

Q3: Why is a saturated ammonium chloride solution sometimes used in the workup instead of dilute acid?

A3: A saturated aqueous solution of ammonium chloride (NH₄Cl) is a milder quenching agent than strong acids like HCl or H₂SO₄. It is sufficiently acidic to protonate the alkoxide but is less likely to cause acid-catalyzed side reactions, such as dehydration of the tertiary alcohol product.

Q4: Can I use 2-chloroanisole instead of 2-bromoanisole?

A4: While possible, the formation of Grignard reagents from aryl chlorides is generally more difficult than from the corresponding bromides or iodides.[7] It may require more vigorous activation of the magnesium or the use of a co-solvent like THF. For optimal and reliable results, 2-bromoanisole is recommended.

Q5: My final product is a yellow oil. Is this normal?

A5: The pure product, 2-(2-methoxyphenyl)propan-2-ol, should be a colorless to light yellow oil.[10] A more intense yellow or brown color may indicate the presence of impurities, which can be removed by column chromatography or distillation.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-(2-Methoxyphenyl)propan-2-ol

Materials:

  • Magnesium turnings

  • Iodine (a single crystal)

  • 2-Bromoanisole

  • Anhydrous diethyl ether

  • Acetone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, condenser, and drying tube (all oven-dried)

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere (nitrogen or argon).

  • Magnesium Activation: Place the magnesium turnings in the round-bottom flask. Add a single crystal of iodine.

  • Grignard Formation: In the dropping funnel, prepare a solution of 2-bromoanisole in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. If the reaction does not initiate (disappearance of iodine color, gentle bubbling), gently warm the flask. Once initiated, add the remaining 2-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Acetone: After the addition of 2-bromoanisole is complete, cool the reaction mixture to 0 °C using an ice bath. Prepare a solution of acetone in anhydrous diethyl ether and add it dropwise to the Grignard reagent with vigorous stirring.

  • Workup: Once the addition of acetone is complete, slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Diagrams
Grignard Synthesis Workflow

G Start Start Reagents 1. Prepare Anhydrous Apparatus & Reagents Start->Reagents Mg_Activation 2. Activate Magnesium (e.g., Iodine) Reagents->Mg_Activation Grignard_Formation 3. Form Grignard Reagent: Add 2-Bromoanisole to Mg Mg_Activation->Grignard_Formation Cooling 4. Cool to 0 °C Grignard_Formation->Cooling Addition 5. Add Acetone Solution Dropwise Cooling->Addition Quench 6. Quench Reaction (aq. NH4Cl) Addition->Quench Extraction 7. Extract with Organic Solvent Quench->Extraction Drying 8. Dry Organic Layer (e.g., MgSO4) Extraction->Drying Purification 9. Purify Product (Chromatography) Drying->Purification Product 2-(2-Methoxyphenyl) propan-2-ol Purification->Product

Caption: Workflow for the Grignard synthesis of 2-(2-methoxyphenyl)propan-2-ol.

Troubleshooting Logic Flow

G Problem Problem Encountered No_Initiation No Reaction Initiation Problem->No_Initiation Low_Yield Low Product Yield Problem->Low_Yield Byproducts Significant Byproducts Problem->Byproducts Check_Anhydrous Anhydrous Conditions Met? No_Initiation->Check_Anhydrous Check_Temp_Control Proper Temperature Control? Low_Yield->Check_Temp_Control Check_Addition_Rate Controlled Reagent Addition? Byproducts->Check_Addition_Rate Check_Mg_Activation Magnesium Activated? Check_Anhydrous->Check_Mg_Activation Yes Solution_Dry Dry Glassware/Reagents Check_Anhydrous->Solution_Dry No Solution_Activate Activate Mg Surface Check_Mg_Activation->Solution_Activate No Check_Temp_Control->Check_Addition_Rate Yes Solution_Temp Adjust Temperature Check_Temp_Control->Solution_Temp No Solution_Rate Slow Reagent Addition Check_Addition_Rate->Solution_Rate No

Caption: Decision tree for troubleshooting common Grignard synthesis issues.

V. References

  • Wikipedia. (2023, October 27). Grignard reagent. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemguide. (n.d.). The reaction between Grignard reagents and ketones. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2020, June 2). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • American Chemical Society. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications. Retrieved from [Link]

  • protocols.io. (2022, July 15). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]

  • YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. The Organic Chemistry Tutor. Retrieved from [Link]

  • YouTube. (2025, October 31). UCF CHM2210 - Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions. Retrieved from [Link]

Sources

Optimization

purification methods for 2-(2-Methoxyphenyl)propan-2-ol: crystallization vs distillation

Welcome to the technical support center for the purification of 2-(2-methoxyphenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(2-methoxyphenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on selecting and executing the optimal purification strategy for this important tertiary alcohol. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot and adapt these methods to your specific experimental context.

Introduction: The Purification Challenge

2-(2-Methoxyphenyl)propan-2-ol is a tertiary benzylic alcohol. This structure presents unique purification challenges. While it is a solid at room temperature, its relatively low melting point and susceptibility to decomposition at elevated temperatures require careful consideration when choosing between crystallization and distillation. This guide will help you navigate these challenges to obtain your compound in high purity.

Part 1: Foundational Knowledge & Initial Assessment

Before selecting a purification method, a thorough understanding of the compound's properties and the likely impurity profile is essential.

FAQ 1: What are the key physical properties of 2-(2-methoxyphenyl)propan-2-ol?

Accurate physical data is critical for designing a purification protocol. While experimental data for this specific compound is not widely published, we can estimate its properties based on its structure and data from close structural analogs like 2-phenyl-2-propanol.

Table 1: Physical Properties of 2-(2-Methoxyphenyl)propan-2-ol and a Key Analog

Property2-(2-Methoxyphenyl)propan-2-ol2-Phenyl-2-propanol (Analog)Rationale for Comparison & Implications
Molecular Formula C₁₀H₁₄O₂[1]C₉H₁₂O[2]The additional methoxy group increases polarity and molecular weight.
Molecular Weight 166.22 g/mol [1]136.19 g/mol [2]Higher molecular weight suggests a higher boiling point.
Melting Point (°C) Estimated: 35-4536[2]The methoxy group may slightly alter crystal packing, but a similar melting point is expected. The compound is likely a low-melting solid.
Boiling Point (°C) Estimated: >210 (at 760 mmHg)202 (at 760 mmHg)[2]The higher molecular weight and polarity suggest a boiling point higher than the analog. This high temperature necessitates vacuum distillation to prevent decomposition.
Appearance Likely a white to off-white solidPrisms[2]The appearance will depend on purity and crystalline form.
Solubility Insoluble in water; Soluble in alcohols, ethers, acetone, aromatic hydrocarbons (predicted)Insoluble in water; Soluble in ethanol, ether, benzene[2]"Like dissolves like" is the guiding principle for selecting a crystallization solvent.[3][4]
FAQ 2: My synthesis was a Grignard reaction. What impurities should I expect?

The most common route to this tertiary alcohol is the Grignard reaction.[5] Understanding the potential byproducts is the first step in designing a strategy to remove them.

Table 2: Common Impurities from Grignard Synthesis of 2-(2-Methoxyphenyl)propan-2-ol

ImpuritySourceRemoval Strategy
Unreacted 2-Methoxyacetophenone or Acetone Incomplete reaction of the carbonyl starting material.Highly volatile. Easily removed by distillation. May be soluble in the crystallization mother liquor.
Unreacted 2-Methoxyphenylmagnesium Bromide or Methylmagnesium Bromide Excess Grignard reagent.Quenched during the aqueous workup to form methoxybenzene or methane. Methoxybenzene is a liquid and will be removed by distillation or remain in the mother liquor.
2,2'-Dimethoxybiphenyl Homocoupling of the Grignard reagent.High-boiling, non-polar impurity. Can often be removed by crystallization as it may have different solubility characteristics. Distillation may be effective if the boiling point is sufficiently different from the product.
Dehydration Product (Alkene) Elimination of water from the tertiary alcohol, often catalyzed by acid at high temperatures.Can form during distillation if the temperature is too high or if acidic impurities are present. Vacuum distillation is crucial to prevent this. May co-distill with the product. Crystallization is often more effective at removing it.

Part 2: Choosing Your Purification Method: Crystallization vs. Distillation

The choice between crystallization and distillation is not arbitrary. It depends on the scale of your reaction, the nature of the impurities, and the thermal stability of your product.

Decision Pathway: Selecting the Best Purification Method

Purification_Decision_Tree start Crude 2-(2-Methoxyphenyl)propan-2-ol q1 Is the crude product a solid or an oil? start->q1 solid Solid / Waxy Solid q1->solid Solid oil Oil q1->oil Oil q2 Are impurities significantly different in polarity? (Check TLC) solid->q2 dist Primary Method: Vacuum Distillation oil->dist q3 Is the quantity > 5g and are impurities non-volatile? q2->q3 No / Unsure cryst Primary Method: Crystallization q2->cryst Yes q3->cryst No dist_solid Consider Vacuum Distillation (Melt solid before applying full vacuum) q3->dist_solid Yes final_purity_c Assess Purity (TLC, NMR, MP). If needed, follow with distillation. cryst->final_purity_c final_purity_d Assess Purity (TLC, NMR, GC). If needed, follow with crystallization. dist->final_purity_d cryst_oil Consider Crystallization (May require trituration or seeding) dist_solid->final_purity_d Crystallization_Workflow start Start: Crude Solid step1 1. Solvent Screening (Small scale tests) start->step1 step2 2. Dissolve in Minimum Hot Solvent step1->step2 step3 3. Slow Cooling (Allows for crystal growth) step2->step3 step4 4. Induce Crystallization (If necessary: scratch, seed) step3->step4 step5 5. Isolate Crystals (Vacuum Filtration) step4->step5 step6 6. Wash with Cold Solvent step5->step6 step7 7. Dry Crystals step6->step7 end End: Pure Crystalline Product step7->end

Caption: Step-by-step workflow for crystallization.

Protocol: Crystallization of 2-(2-Methoxyphenyl)propan-2-ol
  • Solvent Selection:

    • Based on the compound's structure, promising solvent systems include mixtures of non-polar and polar solvents.

    • Recommended Starting Points:

      • Hexanes / Ethyl Acetate

      • Hexanes / Diethyl Ether [3] * Toluene

    • Procedure: Place ~20 mg of crude material in a small test tube. Add a few drops of the non-polar solvent (e.g., hexanes). If it doesn't dissolve, heat gently. If it dissolves, it's too soluble. If it remains insoluble, add the more polar solvent (e.g., ethyl acetate) dropwise while heating until the solid just dissolves. Allow to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent (or the less polar solvent of a pair) and heat to a gentle reflux on a stirrer/hotplate.

    • Add more solvent (or the more polar solvent) in small portions until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

  • Cooling and Crystallization:

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Rapid cooling can cause the product to precipitate as an oil or form very small crystals that trap impurities.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel. [6] * Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for crystallization) to remove any adhering mother liquor. [6] * Dry the crystals under vacuum to remove residual solvent.

Crystallization Troubleshooting
  • Q: My compound "oiled out" instead of crystallizing. What do I do?

    • A: Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. This is common with low-melting solids.

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point. Let it cool even more slowly, perhaps by placing the flask in a beaker of hot water and allowing the entire assembly to cool. Seeding the solution with a previously formed crystal can also help.

  • Q: No crystals are forming, even after cooling in ice.

    • A: Causality: This usually means too much solvent was used, or the solution is not supersaturated.

    • Solution 1 (Solvent Evaporation): Gently heat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again.

    • Solution 2 (Induce Crystallization): Try scratching the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches provide nucleation sites. Alternatively, add a tiny "seed" crystal of the pure product if available.

  • Q: The recovery is very low.

    • A: Causality: This could be due to using too much solvent, cooling for too short a time, or the crude material being very impure.

    • Solution: Try to concentrate the mother liquor (the liquid left after filtration) to obtain a second crop of crystals. Note that this second crop will likely be less pure than the first. Re-evaluate your solvent choice to find one where the compound has lower solubility when cold.

Method 2: Vacuum Distillation

Vacuum distillation is essential for this compound due to its high estimated boiling point. Lowering the pressure dramatically lowers the boiling point, preventing thermal decomposition. [7][8][9]

Vacuum Distillation Workflow

Distillation_Workflow start Start: Crude Oil or Melted Solid step1 1. Assemble Apparatus (Short path, Claisen adapter) start->step1 step2 2. Add Sample & Stir Bar (No boiling chips!) step1->step2 step3 3. Apply Vacuum Slowly step2->step3 step4 4. Begin Gentle Heating step3->step4 step5 5. Collect Fractions (Forerun, Main Product, Residue) step4->step5 step6 6. Cool System Before Venting to Atmosphere step5->step6 end End: Purified Liquid/Solid Product step6->end

Caption: Step-by-step workflow for vacuum distillation.

Protocol: Vacuum Distillation of 2-(2-Methoxyphenyl)propan-2-ol
  • Apparatus Setup:

    • Use a round-bottom flask, a short-path distillation head (or a Claisen adapter with a condenser), a thermometer, a receiving flask, and a vacuum source (with a trap). Ensure all glassware is free of cracks.

    • Use a magnetic stir bar for smooth boiling; do not use boiling chips as they are ineffective under vacuum. [7] * Lightly grease all glass joints to ensure a good seal.

  • Procedure:

    • Add the crude material to the distillation flask (no more than half-full). If the crude is a solid, melt it before proceeding.

    • Assemble the apparatus and begin stirring.

    • Slowly and carefully apply the vacuum. A sudden pressure drop can cause vigorous bumping.

    • Once the vacuum is stable, begin heating the distillation flask gently with a heating mantle.

    • Collect any low-boiling "forerun" in a separate receiving flask. This will contain volatile impurities.

    • When the temperature at the thermometer stabilizes, change to a clean receiving flask and collect the main product fraction. Record the boiling point and the pressure.

    • Stop the distillation when the temperature starts to drop or rise sharply, or when only a small amount of dark residue remains.

  • Shutdown:

    • Crucially, turn off the heat and allow the apparatus to cool completely before venting the system to atmospheric pressure. Venting a hot system can cause air to rush in and potentially ignite flammable vapors or shatter the glassware.

Distillation Troubleshooting
  • Q: The liquid is bumping violently despite stirring.

    • A: Causality: The heating rate is too high, or the vacuum is fluctuating.

    • Solution: Reduce the heat immediately. Ensure your stir bar is spinning effectively. Check all connections for leaks, as a poor vacuum can lead to unstable boiling. [10]

  • Q: The temperature is high enough, but nothing is distilling over.

    • A: Causality: The vacuum may not be low enough, or there is insufficient insulation, causing the vapor to condense before reaching the condenser.

    • Solution: Check your vacuum pump and all connections for leaks. A common issue is a poor seal at the joints. You can loosely wrap the distillation head with glass wool or aluminum foil to insulate it and keep the vapor hot until it reaches the condenser. [7]

  • Q: The distillate is solidifying in the condenser.

    • A: Causality: This occurs if the melting point of your compound is higher than the temperature of the cooling water in the condenser.

    • Solution: Turn off the cooling water to the condenser. The passage of vapor should be sufficient to keep the condenser warm enough to prevent solidification. For very high-melting solids, a specialized air-cooled condenser or a heated jacket may be necessary.

References

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenyl)propan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenyl-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Lab Techniques. (2022, April 7). Vacuum Distillation [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)propan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2-methoxy-4-propyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Jasperse, J. (n.d.). Recrystallization I. Chem 355. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). β-Methoxyphenyl substituted porphyrins: synthesis, characterization and comprehensive spectral, structural, electrochemical and theoretical analysis. New Journal of Chemistry. Retrieved from [Link]

  • Hampton Research. (n.d.). Guide for crystallization. Retrieved from [Link]

  • BevZero. (2024, October 8). Vacuum Distillation: Gentle And Efficient Dealcoholization. Retrieved from [Link]

  • Pressure Control Solutions. (2019, November 11). Vacuum Distillation issues? | Call Pressure Control Solutions!. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved from [Link]

  • Beaker & Wrench. (2025, June 30). Trouble with vacuum leaks in your distillation system? Learn how to te. Retrieved from [Link]

  • The Open University. (n.d.). The science of alcohol: 3.2.3 Vacuum distillation. OpenLearn. Retrieved from [Link]

Sources

Troubleshooting

preventing spontaneous dehydration of 2-(2-Methoxyphenyl)propan-2-ol during workup

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Prevention of Spontaneous Dehydration (E1 Elimination) in ortho-Substituted Benzylic Alcohols Executive Summary: The "Ortho-Benzylic Trap" The Core Issue: You are lik...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Prevention of Spontaneous Dehydration (E1 Elimination) in ortho-Substituted Benzylic Alcohols

Executive Summary: The "Ortho-Benzylic Trap"

The Core Issue: You are likely observing the conversion of your target alcohol, 2-(2-methoxyphenyl)propan-2-ol , into the corresponding alkene, 2-(2-methoxyphenyl)propene . This is not random degradation; it is a thermodynamically driven E1 elimination .

Why this molecule? This specific substrate presents a "perfect storm" for dehydration due to three converging factors:

  • Tertiary Center: The steric bulk promotes the release of the leaving group (

    
    ).
    
  • Benzylic Resonance: The resulting carbocation is stabilized by the aromatic ring.

  • The Ortho-Methoxy Effect: Unlike the meta or para isomers, the ortho-methoxy group provides additional stabilization to the carbocation intermediate through direct electron donation (resonance) and relief of steric strain between the methoxy group and the bulky isopropyl alcohol moiety.

Immediate Action Required: Stop using acidic quenches (HCl,


) and untreated silica gel immediately. Switch to Rochelle’s Salt  workups and Triethylamine-deactivated silica .

Mechanistic Insight: The Pathway to Destruction

To prevent the side reaction, you must understand the mechanism. The dehydration is acid-catalyzed. Even "weak" acids like silica gel (


) or ammonium chloride are sufficient to trigger the loss of water.
Diagram 1: Acid-Catalyzed E1 Elimination Pathway

DehydrationMechanism Alcohol Target Alcohol (Tertiary, Benzylic) Oxonium Oxonium Ion (R-OH2+) Alcohol->Oxonium Protonation Proton H+ Source (Silica/HCl/NH4Cl) Proton->Oxonium Carbocation Stabilized Carbocation (Resonance + Ortho-OMe) Oxonium->Carbocation -H2O (RDS) Water H2O Oxonium->Water Leaving Group Alkene Dehydrated Product (Alkene) Carbocation->Alkene -H+ (Fast)

Caption: The E1 elimination pathway.[1] The rate-determining step (RDS) is the formation of the carbocation, which is accelerated by the electron-rich ortho-methoxy group.

Troubleshooting Protocols

Scenario A: "My product turned into an oil during the quench."

Diagnosis: You likely used


 or saturated 

to quench the Grignard reaction. The Fix: The Buffered Tartrate Protocol .

Standard acidic quenches generate localized heat and low pH pockets. For acid-sensitive tertiary alcohols, we use Potassium Sodium Tartrate (Rochelle's Salt). It solubilizes magnesium/aluminum salts via chelation at neutral pH.

Protocol 1: The Buffered Tartrate Quench
  • Cool: Chill the reaction mixture to

    
    .
    
  • Dilute: Dilute with 2 volumes of Diethyl Ether (

    
    ) or MTBE. Do not use DCM yet (emulsion risk).
    
  • Quench: Add Saturated Aqueous Rochelle’s Salt solution dropwise.

    • Ratio: Use approx.

      
       of sat. Rochelle's salt per 
      
      
      
      of Grignard reagent.
  • Stir: Vigorously stir at Room Temperature (RT) for 30–60 minutes.

    • Visual Cue: The mixture will separate into two clear layers (organic top, aqueous bottom) without any gelatinous solid.

  • Separate: Wash organic layer with Brine.

  • Dry: Use

    
     (Neutral) or 
    
    
    
    (Basic). Avoid
    
    
    (slightly acidic Lewis acid character can trigger dehydration).
Scenario B: "I lost my product on the column."

Diagnosis: Silica gel is acidic (


). Your compound decomposed on the stationary phase.
The Fix: Base-Deactivated Silica Chromatography .

You must neutralize the silanol groups (


) on the silica gel surface before your compound touches them.
Protocol 2: Triethylamine (TEA) Passivation
  • Solvent Prep: Prepare your eluent system (e.g., Hexanes/EtOAc).[2] Add 1% Triethylamine (

    
    )  to the total volume.
    
  • Slurry Pack: Slurry the silica gel in this TEA-spiked solvent.

    • Why? The amine coordinates to the acidic silanol protons, effectively "capping" them.

  • Flush: Run 2 column volumes of the TEA-solvent through the column before loading your sample.

  • Load: Load your crude oil. (If loading in DCM, add a drop of TEA to the loading solution).

  • Elute: Run the column using the TEA-spiked solvent system.

  • Evaporate: Rotovap at

    
    . TEA is volatile and will be removed, leaving the pure alcohol.
    

Alternative: Use Basic Alumina (Brockmann Activity III) instead of silica gel.

Stability Data & Comparison

ParameterStandard ConditionOptimized Condition Reason
Quench Reagent

or Sat.

Sat.[3][4][5] Rochelle's Salt Maintains neutral pH; prevents protonation of

.
Drying Agent


or


is weakly acidic;

buffers against acidity.
Stationary Phase Untreated Silica Gel1%

/ Silica
Neutralizes acidic silanol sites on silica.
Evaporation Temp


Heat promotes elimination (entropy favored).

Workflow Logic

Use this decision tree to guide your isolation process.

Diagram 2: Isolation Decision Tree

Workflow Start Crude Reaction Mixture Quench Quench Method? Start->Quench AcidQuench HCl / NH4Cl Quench->AcidQuench Unsafe BaseQuench Rochelle's Salt / Water Quench->BaseQuench Safe ResultBad Dehydration (Alkene) AcidQuench->ResultBad Drying Drying Agent BaseQuench->Drying MgSO4 MgSO4 Drying->MgSO4 Risky Na2SO4 Na2SO4 / K2CO3 Drying->Na2SO4 Safe MgSO4->ResultBad Purification Purification Method Na2SO4->Purification StdSilica Standard Silica Purification->StdSilica Unsafe TEASilica 1% TEA / Silica or Basic Alumina Purification->TEASilica Safe StdSilica->ResultBad Success Pure Alcohol Isolated TEASilica->Success

Caption: Decision matrix for the isolation of acid-sensitive benzylic alcohols. Green paths indicate the safe operating window.

Frequently Asked Questions (FAQ)

Q: Can I just use water to quench? A: Yes, but magnesium salts (


) form a gelatinous precipitate that traps your product, leading to poor yields. Rochelle's salt is preferred because it dissolves these salts.

Q: I already ran the column and have a mixture of alkene and alcohol. Can I fix it? A: You cannot revert the alkene to the alcohol easily. However, you can re-subject the mixture to oxymercuration-demercuration (Markovnikov hydration) to regenerate the tertiary alcohol, though this is labor-intensive. Prevention is better than cure.

Q: Is the ortho-methoxy group really that significant? A: Yes. In comparative studies of benzylic alcohols, ortho-alkoxy groups accelerate solvolysis (and dehydration) by orders of magnitude compared to unsubstituted analogs due to the stabilization of the transition state leading to the carbocation [1].

References

  • Dehydration Catalysis on Silica: Nishiguchi, T.; Kamio, C. "Dehydration of alcohols catalysed by metallic sulphates supported on silica gel." J. Chem. Soc., Perkin Trans. 1, 1989 , 707-710.

  • Rochelle's Salt Workup Protocol: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967 , p. 581. (Standard reference for Tartrate workup). See also Org.[6] Synth. procedure utilizing Rochelle's salt:

  • Purification of Acid-Sensitive Compounds: University of Rochester, Dept. of Chemistry. "Tips for Flash Column Chromatography: Acid Sensitive Compounds."

Sources

Optimization

troubleshooting low conversion of 2-methoxyacetophenone to tertiary alcohol

Topic: Troubleshooting Low Conversion of 2-Methoxyacetophenone to Tertiary Alcohols Ticket ID: CHEMSUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Diagnostic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion of 2-Methoxyacetophenone to Tertiary Alcohols Ticket ID: CHEMSUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Triage

The Problem: Reaction of 2-methoxyacetophenone with organometallics (Grignard or Organolithium) frequently results in low yields of the target tertiary alcohol. The crude mixture often contains significant amounts of recovered starting material (ketone) or dehydration products (styrenes).

The Root Cause: The ortho-methoxy substituent creates a "perfect storm" of reactivity challenges:

  • Enolization (Primary Failure Mode): The basicity of the nucleophile (

    
    ) outcompetes its nucleophilicity. The reagent deprotonates the 
    
    
    
    -methyl group rather than attacking the carbonyl. Upon aqueous quench, the enolate reverts to the starting ketone.
  • Steric Hindrance: The ortho-substituent blocks the trajectory of attack (Bürgi-Dunitz angle), kinetically favoring proton abstraction.

  • Facile Dehydration: The resulting tertiary alcohol is a benzylic alcohol with an electron-donating group, making it extremely prone to acid-catalyzed elimination during workup.

Diagnostic Flowchart

Use this decision tree to identify your specific failure mode.

DiagnosticTree Start Analyze Crude NMR/LCMS Result1 Recovered Starting Material (>30%) Start->Result1 Major Component Result2 Alkene/Styrene Product (Elimination) Start->Result2 Major Component Result3 Complex Mixture/Oligomers Start->Result3 Minor Component Diagnosis1 DIAGNOSIS: Enolization Nucleophile acted as a Base. Result1->Diagnosis1 Diagnosis2 DIAGNOSIS: Acidic Dehydration Workup was too acidic. Result2->Diagnosis2 Diagnosis3 DIAGNOSIS: Wurtz Coupling or Polymerization Result3->Diagnosis3 Solution1 SOLUTION: Switch to Organocerium (Imamoto) Method Diagnosis1->Solution1 Solution2 SOLUTION: Buffered Quench (pH 7-8) or Basic Alumina Diagnosis2->Solution2

Figure 1: Diagnostic logic for identifying the chemical pathway failure.

Technical Deep Dive: The Enolization Trap

The most common user error is assuming that low conversion implies "bad reagents." In reality, the reaction did occur, but it was an acid-base reaction, not a C-C bond formation.

The Mechanism of Failure vs. Success

Standard Grignard reagents are hard bases. When they encounter the steric bulk of the ortho-methoxy group, they default to the path of least resistance: deprotonation of the alpha-methyl protons.

To fix this, we must decouple basicity from nucleophilicity using Lanthanide Salt Additives (Cerium or Lanthanum).

Mechanism Substrate 2-Methoxyacetophenone Complex Activated Complex [CeCl3-Ketone] Substrate->Complex Activation RMgX R-Mg-X (Hard Nucleophile/Base) RCeCl2 Organocerium Reagent (Softer, Less Basic) RMgX->RCeCl2 Transmetallation PathA Path A: Enolization (Magnesium Enolate) RMgX->PathA Direct Reaction (Sterically Hindered) CeCl3 CeCl3 (Lewis Acid) PathB Path B: Addition (Tertiary Alkoxide) Complex->PathB Nucleophilic Attack RCeCl2->PathB High Yield

Figure 2: Mechanistic divergence. Path A (Enolization) dominates with standard Grignards. Path B (Addition) is enforced by Cerium(III).[1]

The "Gold Standard" Protocol: Imamoto Organocerium Method

This protocol utilizes anhydrous CeCl₃ to suppress basicity. Warning: The success of this reaction is entirely dependent on the dryness of the CeCl₃. Commercial "anhydrous" beads are often insufficient; in-situ drying is required.

Reagents Required[1][3][4][5][6][7][8][9]
  • Cerium(III) chloride heptahydrate (

    
    )[2]
    
  • THF (Anhydrous, freshly distilled or from solvent system)

  • Grignard reagent or Organolithium[3]

  • 2-Methoxyacetophenone[1]

Step-by-Step Methodology
Phase 1: Preparation of Anhydrous CeCl₃ (The Critical Step)

Failure to execute this step correctly will result in total reaction failure due to protonation of the organometallic by residual crystal water.

  • Place powdered

    
     (1.5 equiv relative to ketone) in a Schlenk flask with a large stir bar.
    
  • Connect to high vacuum (<0.5 mmHg).

  • Stepwise Heating:

    • Heat to 90°C for 1 hour (removes bulk water).

    • Increase to 140-150°C for 2-3 hours.

    • Visual Check: The powder should become fine and free-flowing. If it clumps, it is not dry.

  • Cool to room temperature under Argon.

Phase 2: Reaction Setup
  • Add anhydrous THF to the flask containing dried

    
    . Stir vigorously at Room Temperature (RT) for 2 hours.
    
    • Note: This forms a white suspension. It does not dissolve. This is normal.

  • Cool the slurry to -78°C (if using R-Li) or 0°C (if using Grignard).

  • Add the organometallic reagent (1.2 - 1.5 equiv) dropwise to the slurry.

    • Observation: The slurry may change color (often yellow/brown) indicating transmetallation to the organocerium species (

      
      ).
      
    • Stir for 30-60 minutes to ensure transmetallation.

Phase 3: Addition and Quench
  • Add 2-methoxyacetophenone (1.0 equiv) in minimal THF dropwise.

  • Allow to warm slowly.

    • For R-Li: Warm to 0°C.

    • For Grignard: Warm to RT.[4][5]

  • Quench: Pour mixture into a vigorously stirred solution of saturated aqueous NH₄Cl and ice.

    • Crucial: Do NOT use HCl. The product is acid-sensitive.

Troubleshooting Data & Benchmarks

Compare your results against these expected outcomes to benchmark your technique.

Reaction ConditionsNucleophileExpected YieldMajor Byproduct
Standard (THF, 0°C) MeMgBr< 30%Recovered Ketone (Enolization)
Standard (Et₂O, Reflux) MeMgBr10-40%Recovered Ketone
Imamoto (CeCl₃, THF) MeLi / CeCl₃> 90% None
Knochel (LaCl₃·2LiCl) MeMgCl85-95% None
Acidic Workup (HCl) Any< 50%Styrene (Elimination Product)

Frequently Asked Questions (FAQ)

Q: Can I use commercial anhydrous CeCl₃ beads directly? A: Risky. Commercial beads often absorb moisture upon opening. We strongly recommend the dehydration protocol (Phase 1) or purchasing "beads" and grinding/drying them under vacuum before use. Alternatively, use Knochel's soluble


 complexes if available, as they are easier to handle.

Q: Why does my product turn into an oil/gum that shows alkene peaks on NMR? A: You are seeing dehydration. The ortho-methoxy group stabilizes the benzylic carbocation, making the tertiary alcohol extremely labile.

  • Fix: Ensure your quench is neutral. Use dilute acetic acid or

    
     to neutralize the alkoxide. During column chromatography, add 1% Triethylamine to the eluent to neutralize the silica gel acidity.
    

Q: Can I use Diethyl Ether (


) instead of THF? 
A: No.  The Imamoto method requires THF to solvate the cerium species effectively. In 

, the transmetallation is sluggish and the suspension is too dense.

Q: I don't have CeCl₃. Can I just use a large excess of Grignard? A: Generally, no. Adding excess base (Grignard) just pushes the equilibrium further toward the enolate. Once the ketone is enolized, it is protected from nucleophilic attack until workup regenerates the starting material.

References

  • The Imamoto Method (Organocerium): Imamoto, T., Kusumoto, T., Tawarayama, Y., Sugiura, Y., Mita, T., Hatanaka, Y., & Yokoyama, M. (1984).[6][7] "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents."[6] Journal of Organic Chemistry, 49(21), 3904–3912.

  • Mechanism of Enolization Suppression: Imamoto, T., Takiyama, N., & Nakamura, K. (1985).[6][8] "Cerium chloride-promoted nucleophilic addition of Grignard reagents to ketones.[1][6][8] An efficient method for the synthesis of tertiary alcohols." Tetrahedron Letters, 26(39), 4763-4766.

  • Knochel's Soluble Lanthanides (LaCl₃·2LiCl): Krasovskiy, A., Kopp, F., & Knochel, P. (2006).[9][10][11] "Soluble Lanthanide Salts (LnCl3[9][10]·2 LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds." Angewandte Chemie International Edition, 45(3), 497-500.[10]

  • Drying Protocols for CeCl₃: Evans, W. J., Feldman, J. D., & Ziller, J. W. (1996). "Polymeric Structure of Anhydrous Cerium(III) Chloride." Journal of the American Chemical Society, 118(19), 4581–4584.

Sources

Troubleshooting

Technical Support Center: Purification of 2-(2-Methoxyphenyl)propan-2-ol

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of 2-(2-Methoxyphenyl)propan-2-ol, a co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of 2-(2-Methoxyphenyl)propan-2-ol, a common tertiary alcohol synthesized via the Grignard reaction. Our focus is on the practical removal of unreacted starting materials and reaction byproducts to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: I've completed the Grignard synthesis of 2-(2-Methoxyphenyl)propan-2-ol. What are the most likely impurities in my crude product mixture?

A: In a typical Grignard synthesis using 2-haloanisole (e.g., 2-bromoanisole) and acetone, the primary impurities you will encounter are:

  • Unreacted 2-haloanisole: The electrophilic starting material that failed to form the Grignard reagent or react with it.

  • Unreacted Acetone: The ketone electrophile. Due to its high volatility, it is often removed during solvent evaporation but can persist in trace amounts.

  • Methoxybenzene: Formed if the Grignard reagent is inadvertently quenched by trace amounts of water or other protic sources.

  • 2,2'-dimethoxybiphenyl: A common byproduct resulting from the homocoupling of the Grignard reagent, particularly if the reaction is overheated or if certain transition metal impurities are present.

  • Magnesium Salts: Inorganic impurities (e.g., MgBr₂), which are typically removed during the initial aqueous workup.

Q2: My crude NMR spectrum shows a significant amount of unreacted 2-bromoanisole alongside my desired tertiary alcohol product. What is the most effective purification strategy?

A: The most robust and widely applicable method for this specific separation is flash column chromatography on silica gel.[1] The principle behind this choice lies in the significant polarity difference between your product and the key impurity. 2-(2-Methoxyphenyl)propan-2-ol is a tertiary alcohol containing a hydroxyl (-OH) group, making it quite polar and capable of strong interactions (hydrogen bonding) with the silica stationary phase. In contrast, 2-bromoanisole is a much less polar aryl halide. This difference allows for a clean separation. A less polar solvent system will elute the 2-bromoanisole first, after which the polarity can be increased to elute your highly-retained product.[2][3]

Q3: My product appears to be a solid after evaporating the solvent. Should I choose recrystallization over chromatography?

A: If your crude product is a solid, recrystallization can be an excellent and often more scalable alternative to chromatography for achieving very high purity.[4]

  • Choose Recrystallization When:

    • The primary goal is to remove small amounts of impurities from a large amount of product.

    • You have identified a suitable solvent system where the product has high solubility when hot and low solubility when cold, while impurities remain soluble at all temperatures.[4]

    • The impurities are not co-crystallizing with your product.

  • Choose Flash Chromatography When:

    • The product is an oil or a low-melting solid.

    • The crude mixture is complex, containing multiple impurities with similar polarities.[5]

    • You need to separate the desired product from byproducts that have very similar solubility profiles, making recrystallization difficult.

Ultimately, the choice is experiment-dependent. A small-scale test of both methods is often the most efficient way to determine the optimal purification strategy for your specific reaction outcome.

Q4: During my aqueous workup, I struggled with a persistent emulsion. How can I avoid this in the future?

A: Emulsion formation is common in Grignard workups due to the presence of fine magnesium salts. To mitigate this:

  • Ensure Complete Quenching: Use a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.[6] It is a weak acid that effectively protonates the magnesium alkoxide to form your alcohol while being less aggressive than strong acids, which can promote side reactions.

  • Use a Brine Wash: After the initial aqueous extraction, wash the separated organic layer with a saturated solution of sodium chloride (brine).[2] Brine increases the ionic strength of the aqueous phase, which helps to break up emulsions and draws water out of the organic layer.

  • Consider Solvent Choice: If emulsions are persistent with diethyl ether, switching to a slightly more polar extraction solvent like ethyl acetate can sometimes resolve the issue.

Troubleshooting and Purification Guides

This section provides detailed, step-by-step protocols for the two most effective purification methods.

Guide 1: Purification by Flash Column Chromatography

This method leverages the polarity difference between the tertiary alcohol product and the less-polar starting materials and byproducts.

Experimental Protocol
  • TLC Analysis: First, analyze your crude mixture by Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of Hexane and Ethyl Acetate. The goal is to find a ratio where the desired product has a Retention Factor (Rf) of approximately 0.2-0.3.

  • Column Preparation:

    • Select a column of appropriate size for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel using the "slurry method" with your initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the column eluent).

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity solvent system determined from your TLC analysis. This will wash the non-polar impurities (e.g., 2,2'-dimethoxybiphenyl, 2-bromoanisole) off the column first.

    • Collect fractions and monitor them by TLC.

    • Once the impurities have been eluted, gradually increase the polarity of the eluent (gradient elution) to release your desired product, 2-(2-Methoxyphenyl)propan-2-ol, from the silica gel.[5]

  • Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified product.

Data Presentation: Solvent System Selection
Impurity TypeTypical Rf (9:1 Hexane:EtOAc)Recommended Eluent Strategy
2,2'-dimethoxybiphenylHigh ( > 0.8)Elutes first with low polarity solvent (e.g., 100% Hexane).
2-BromoanisoleMedium-High ( ~0.6-0.7)Elutes after biphenyl with low polarity solvent.
2-(2-Methoxyphenyl)propan-2-ol Low ( ~0.2-0.3) Requires increased polarity (e.g., 8:2 or 7:3 Hexane:EtOAc) to elute.
Visualization: Flash Chromatography Workflow

G cluster_prep Preparation cluster_elution Elution & Collection cluster_iso Isolation TLC 1. TLC Analysis (e.g., 9:1 Hexane:EtOAc) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Dry Load Sample Pack->Load Elute_NonPolar 4. Elute Impurities (Low Polarity Solvent) Load->Elute_NonPolar TLC_Monitor1 5. Monitor Fractions (TLC) Elute_NonPolar->TLC_Monitor1 Elute_Polar 6. Elute Product (Increase Polarity) TLC_Monitor1->Elute_Polar TLC_Monitor2 7. Monitor Fractions (TLC) Elute_Polar->TLC_Monitor2 Combine 8. Combine Pure Fractions TLC_Monitor2->Combine Evap 9. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for purification via flash chromatography.

Guide 2: Purification by Recrystallization

This technique is ideal for solid products and leverages differences in solubility between the product and impurities at varying temperatures.

Experimental Protocol
  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve your product completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C). Test small batches of your crude product with various solvents (see table below). A mixed solvent system (e.g., Toluene/Hexane or Ethyl Acetate/Hexane) is often effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. It is crucial to use the absolute minimum to ensure good recovery.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or magnesium salts), perform a hot gravity filtration to remove them before cooling.

  • Cooling & Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data Presentation: Potential Recrystallization Solvents
SolventProperties & Use Case
TolueneGood for dissolving aromatic compounds when hot. May require an anti-solvent.
Hexane / HeptaneExcellent anti-solvent. Product is likely poorly soluble. Use in a mixed system.
Ethyl AcetateA more polar solvent that may dissolve the product well. Use with Hexane as an anti-solvent.
Mixed System (e.g., Toluene/Hexane) Highly effective. Dissolve in minimal hot toluene, then add hexane dropwise until the solution becomes cloudy (the cloud point), then reheat to clarify and cool slowly. [7]
Visualization: Recrystallization Workflow

G cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_iso Isolation Solvent 1. Select Solvent System Dissolve 2. Dissolve Crude Solid in Minimum Hot Solvent Solvent->Dissolve Cool_RT 3. Slow Cool to Room Temp Dissolve->Cool_RT Cool_Ice 4. Cool in Ice Bath Cool_RT->Cool_Ice Filter 5. Vacuum Filter Crystals Cool_Ice->Filter Wash 6. Wash with Cold Solvent Filter->Wash Dry 7. Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for purification via recrystallization.

References

  • CN110240540B - A kind of method for continuously preparing 2-methoxypropene - Google P
  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol - Protocols.io. [Link]

  • Synthesis of Alcohols Using the Grignard Reaction - Organic Chemistry Tutor. [Link]

  • (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1 - ResearchGate. [Link]

  • (PDF) 2-(2-Benzylphenyl)propan-2-ol - ResearchGate. [Link]

  • WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)
  • Extracting propan-2-ol from old food dyes - 18thTimeLucky - Amateur Experimentalism. [Link]

  • 2-(4-Methoxyphenyl)propan-2-ol | C10H14O2 | CID 81930 - PubChem. [Link]

  • 2-(2-Methoxyphenyl)propan-2-ol | C10H14O2 | CID 591999 - PubChem. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. [Link]

  • EP1375462A1 - Process of separating 1-methoxy-2-propanol and 2-methoxy-1-propanol from aqueous compositions - Google P
  • Effect of alcohols on elution chromatography of trivalent actinides and lanthanides using tertiary pyridine resin with hydrochloric acid-alcohol mixed solvents - PubMed. [Link]

  • The Grignard Reaction Mechanism - Chemistry Steps. [Link]

  • UCF CHM2210 - Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions . [Link]

  • Purification: Tips for Flash Column Chromatography - University of Rochester, Department of Chemistry. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • UCF CHM2210 Exam4.9 Review - Skill9 - Retrosynthesis of Grignard Reactions - YouTube. [Link]

  • Rowan College at Burlington County CHE 241 Lab 2: Recrystallization - Chemistry Solutions. [Link]

  • Flash Chromatography Explained: A Comprehensive Guide - Chrom Tech, Inc. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses. [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. [Link]

  • Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester - YouTube. [Link]

Sources

Optimization

Technical Support Center: Stability of 2-(2-Methoxyphenyl)propan-2-ol in Acidic Environments

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are working with 2-(2-methoxyphenyl)propan-2-ol. The focus of this document is to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are working with 2-(2-methoxyphenyl)propan-2-ol. The focus of this document is to provide in-depth answers and troubleshooting advice regarding the stability of this tertiary alcohol in acidic environments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the chemical behavior of 2-(2-methoxyphenyl)propan-2-ol under acidic conditions.

Q1: What is the primary degradation pathway for 2-(2-methoxyphenyl)propan-2-ol in acidic conditions?

A1: The primary degradation pathway is an acid-catalyzed dehydration, which is a type of elimination reaction.[1][2][3] For tertiary alcohols like 2-(2-methoxyphenyl)propan-2-ol, this proceeds via an E1 (Elimination, Unimolecular) mechanism.[1][3][4] The reaction can be summarized in three main steps:

  • Protonation of the Hydroxyl Group: The acid catalyst donates a proton (H+) to the hydroxyl (-OH) group of the alcohol. This converts the poor leaving group, -OH, into an excellent leaving group, a water molecule (-OH2+).[1][2][3]

  • Formation of a Carbocation: The protonated alcohol loses the water molecule, resulting in the formation of a stable tertiary carbocation intermediate.[1][3][5]

  • Deprotonation to Form an Alkene: A base (often a water molecule or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst.[1][3]

Q2: How does the ortho-methoxy group influence the stability and reactivity of the molecule?

A2: The methoxy group (-OCH3) at the ortho position on the phenyl ring plays a significant role in the molecule's reactivity. The methoxy group is an electron-donating group due to resonance, which helps to stabilize the positive charge of the carbocation intermediate formed during the E1 dehydration.[6][7] This stabilization of the intermediate can increase the rate of the dehydration reaction compared to a similar alcohol without this electron-donating group.

Q3: What is the expected degradation product of 2-(2-methoxyphenyl)propan-2-ol in an acidic medium?

A3: The expected degradation product from the acid-catalyzed dehydration is 2-(2-methoxyphenyl)propene . This is formed when a proton is removed from one of the methyl groups adjacent to the carbocation, resulting in the formation of a double bond.

Q4: Which analytical techniques are most suitable for monitoring the stability of this compound and detecting its degradation product?

A4: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for separating and quantifying the parent compound, 2-(2-methoxyphenyl)propan-2-ol, from its degradation product, 2-(2-methoxyphenyl)propene. The aromatic nature of both compounds makes them amenable to UV detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for separating volatile and thermally stable compounds like the parent alcohol and the resulting alkene.[8] The mass spectrometer provides structural information, which is invaluable for confirming the identity of the degradation product.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the reaction progress and to definitively identify the structure of the starting material, intermediate, and final product. The disappearance of the alcohol proton signal and the appearance of vinylic proton signals are key indicators of the dehydration reaction.

Q5: How do factors like acid strength (pH) and temperature affect the degradation rate?

A5: The rate of acid-catalyzed dehydration is highly dependent on both acid strength and temperature:

  • Acid Strength (pH): A lower pH (higher concentration of H+) will accelerate the initial protonation step of the alcohol, thereby increasing the overall reaction rate. Strong acids like sulfuric acid or phosphoric acid are commonly used as catalysts for this type of reaction.[5][8]

  • Temperature: Increasing the temperature provides the necessary activation energy for the reaction to proceed, particularly for the formation of the carbocation (the rate-determining step).[5] Tertiary alcohols can often be dehydrated at relatively mild temperatures (e.g., 25–80 °C), whereas primary and secondary alcohols require more forcing conditions.[3][5]

Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during experiments involving 2-(2-methoxyphenyl)propan-2-ol in acidic environments.

Problem 1: My compound is degrading much faster than anticipated in my acidic formulation.

  • Possible Cause A: High Acid Concentration. The use of a strong acid or a highly concentrated acidic solution can lead to rapid degradation.

    • Suggested Solution: Consider using a weaker acid or a buffer system to maintain a higher pH while still achieving the desired formulation characteristics.

  • Possible Cause B: Elevated Temperature. The reaction may have been inadvertently exposed to high temperatures during preparation, processing, or storage.

    • Suggested Solution: Implement strict temperature controls. If possible, perform all manipulations at reduced temperatures (e.g., in an ice bath) and store the formulation under refrigerated conditions.

Problem 2: An unexpected peak is appearing in my chromatogram (HPLC or GC) after exposing my compound to an acidic solution.

  • Likely Cause: This new peak is very likely the dehydration product, 2-(2-methoxyphenyl)propene.

    • Verification Steps:

      • Analyze the sample using mass spectrometry (LC-MS or GC-MS). The degradation product will have a molecular weight that is 18 g/mol less than the parent compound, corresponding to the loss of a water molecule.

      • If an authentic standard of 2-(2-methoxyphenyl)propene is available, perform a co-injection to see if the retention time of the unknown peak matches that of the standard.

      • Acquire an NMR spectrum of the sample after partial degradation. The appearance of signals in the alkene region (typically 5-6 ppm for vinylic protons in ¹H NMR) would confirm the formation of the double bond.

Problem 3: The dehydration reaction is incomplete, or the yield of the alkene product is low.

  • Possible Cause A: Insufficient Acid Catalyst. The concentration or strength of the acid may not be sufficient to effectively catalyze the reaction.

    • Suggested Solution: Increase the concentration of the acid catalyst or switch to a stronger acid (e.g., from phosphoric acid to sulfuric acid).

  • Possible Cause B: Reversible Reaction. The dehydration of alcohols is a reversible reaction. The presence of water can drive the equilibrium back towards the starting alcohol.

    • Suggested Solution: If the goal is to maximize the yield of the alkene, consider methods to remove water from the reaction mixture as it is formed. For laboratory-scale reactions, a Dean-Stark apparatus can be effective.

Visualized Mechanisms and Workflows

Mechanism of Acid-Catalyzed Dehydration

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation cluster_step3 Step 3: Deprotonation A 2-(2-Methoxyphenyl)propan-2-ol H_plus H+ A->H_plus + B Protonated Alcohol (Good Leaving Group) H_plus->B Fast C Tertiary Carbocation (Rate-Determining) B->C Slow H2O H₂O C->H2O + D 2-(2-Methoxyphenyl)propene C->D Fast (+ Base) H3O_plus H₃O⁺ D->H3O_plus +

Caption: E1 mechanism for the dehydration of 2-(2-Methoxyphenyl)propan-2-ol.

Troubleshooting Workflow for an Unknown Chromatographic Peak

G Start Unknown Peak Observed in Acidic Sample CheckMW Analyze by MS (LC-MS or GC-MS) Start->CheckMW CompareStd Co-inject with Alkene Standard Start->CompareStd NMR_Analysis Acquire NMR Spectrum Start->NMR_Analysis Result Mass = Parent - 18? CheckMW->Result Confirm Peak Identified as 2-(2-Methoxyphenyl)propene Result->Confirm Yes Reevaluate Re-evaluate other degradation pathways Result->Reevaluate No

Caption: Logic diagram for identifying an unknown degradation product.

Experimental Protocols

Protocol 1: Stress Testing of 2-(2-Methoxyphenyl)propan-2-ol under Acidic Conditions

This protocol outlines a general procedure for evaluating the stability of the target compound under defined acidic stress.

  • Preparation of Stock Solution: Prepare a stock solution of 2-(2-methoxyphenyl)propan-2-ol in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Acidic Media: Prepare a series of aqueous acidic solutions at various pH levels (e.g., pH 1, 3, and 5) using appropriate acids (e.g., HCl, H₂SO₄) or buffer systems (e.g., citrate buffer).

  • Initiation of Stress Study:

    • In separate, sealed vials, add a small aliquot of the stock solution to each acidic medium to achieve a final desired concentration (e.g., 50 µg/mL).

    • Prepare a control sample in a neutral pH solution (e.g., pH 7 buffer or purified water).

    • Incubate the vials at a controlled temperature (e.g., 40 °C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Sample Quenching: Immediately neutralize the withdrawn sample by adding a stoichiometric amount of a suitable base or by diluting it into a neutral mobile phase to halt the degradation reaction.

  • Analysis: Analyze the quenched samples by a validated analytical method (e.g., HPLC-UV) to determine the remaining concentration of the parent compound and the concentration of any degradation products.

Protocol 2: Example HPLC-UV Method for Quantification

This is a starting point for method development and should be optimized for your specific instrumentation and requirements.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 272 nm

Data Summary

The following table presents hypothetical data from a stress study to illustrate the impact of pH and temperature on the degradation of 2-(2-methoxyphenyl)propan-2-ol.

Condition% Degradation after 8 hours% Degradation after 24 hours
pH 5.0 @ 25 °C< 1%1.5%
pH 3.0 @ 25 °C4.2%12.5%
pH 1.0 @ 25 °C25.8%68.0%
pH 3.0 @ 40 °C15.1%40.3%

Data are for illustrative purposes only.

References

  • JoVE. (n.d.). Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from [Link]

  • Pittelkow, M., Christensen, J. B., & Sølling, T. I. (2005). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry, 3(13), 2415–2419. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]

  • Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Retrieved from [Link]

  • Ashenhurst, J. (2011, March 11). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. Retrieved from [Link]

  • WebAssign. (n.d.). Dehydration of Alcohols-Gas Chromatography. Retrieved from [Link]

  • Quora. (n.d.). What is the mechanism for the dehydration of tertiary alcohols? Retrieved from [Link]

  • Scribd. (n.d.). Carbocation Stability Ranking Explained. Retrieved from [Link]

  • YouTube. (2020, April 24). 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Guide: Solvent Selection &amp; Process Optimization for 2-(2-Methoxyphenyl)propan-2-ol

[1][2] Executive Summary & Reaction Scope Target Molecule: 2-(2-Methoxyphenyl)propan-2-ol Reaction Class: Grignard Addition (Nucleophilic addition to a carbonyl) Primary Reagents: 2'-Methoxyacetophenone + Methylmagnesium...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Reaction Scope

Target Molecule: 2-(2-Methoxyphenyl)propan-2-ol Reaction Class: Grignard Addition (Nucleophilic addition to a carbonyl) Primary Reagents: 2'-Methoxyacetophenone + Methylmagnesium Bromide (MeMgBr)[1][2]

This guide addresses the specific challenges of synthesizing sterically congested, acid-sensitive tertiary benzylic alcohols. While the Grignard reaction is a textbook transformation, the ortho-methoxy substituent introduces unique electronic and steric factors (the "Ortho Effect") that dictate solvent choice.[2] Furthermore, the product is highly prone to dehydration during workup.[2]

Solvent Selection Matrix: The Physics of Yield

The choice of solvent in this specific synthesis is not merely about solubility; it controls the coordination sphere of the Magnesium atom.[2] The ortho-methoxy group on the substrate can act as an intramolecular ligand.[2] Your solvent choice will either support or disrupt this favorable transition state.[2]

Comparative Solvent Analysis
SolventLewis BasicityCoordination BehaviorImpact on o-Methoxy SubstrateRecommendation
Diethyl Ether (Et₂O) ModerateWeakly coordinates Mg, allowing the o-methoxy group to displace solvent and chelate Mg.[2]High Yield. Promotes the "Chelation Controlled" transition state, stabilizing the intermediate.[2]Primary Choice
Tetrahydrofuran (THF) HighStrongly coordinates Mg.[2] Tends to out-compete the o-methoxy group for Mg coordination.Variable. Increases reactivity but may bypass the stabilizing chelation effect, leading to more enolization (side reaction).[2]Secondary Choice (Use if initiation fails in Et₂O)
2-MeTHF Moderate-HighSterically hindered ether. Higher boiling point (80°C) than THF/Et₂O.[2]Process Optimized. Excellent for scale-up. Offers cleaner phase separation during workup than THF.[2]Scalability Choice
Toluene None (Non-polar)Non-coordinating. Must be used as a co-solvent with Ether/THF.Kinetics Booster. Increases reaction temperature (reflux) without solvating Mg, making the Grignard more Lewis Acidic.[2]Additive Only
The "Chelation Effect" Explained

In non-polar or weakly coordinating solvents (Et₂O), the oxygen of the ortho-methoxy group coordinates with the Magnesium of the Grignard reagent.[2] This forms a cyclic 6-membered transition state (see Diagram 1 below).[2] This "anchoring" effect reduces conformational freedom and directs the nucleophile (Methyl group) to the carbonyl carbon more efficiently, often suppressing enolization side reactions.[2]

Visualizing the Mechanism & Workflow

Diagram 1: The Chelation-Controlled Addition

This diagram illustrates why Diethyl Ether is preferred.[2] It allows the formation of the cyclic transition state (Structure B), which is crucial for maximizing yield in ortho-substituted systems.[2]

G Figure 1: Intramolecular chelation facilitated by weak Lewis Base solvents (Et2O). sub_start 2'-Methoxyacetophenone + MeMgBr sub_trans Chelated Transition State (Mg coordinated by Carbonyl O AND Methoxy O) sub_start->sub_trans  Coordination   sub_solvent Solvent: Et2O (Weak Coordination) sub_solvent->sub_trans  Permits Chelation   sub_prod Magnesium Alkoxide Intermediate sub_trans->sub_prod  Methyl Transfer  

[2]

Troubleshooting Guide: Diagnostics & Solutions

The most common user complaint for this specific molecule is "Low yield / formation of an alkene." This is almost always a workup error, not a reaction error.[2]

Issue 1: Product Dehydration (The "Styrene" Impurity)

Symptom: NMR shows alkene peaks (terminal methylene protons ~5.0-5.5 ppm).[2] Yield of alcohol is low.[2] Root Cause: The product is a tertiary benzylic alcohol . These are exceptionally acid-sensitive. Even weak acids (like 1M HCl) during the quench will cause rapid E1 elimination to form 2-(prop-1-en-2-yl)anisole. Corrective Action:

  • NEVER use HCl or H₂SO₄ for workup.[2]

  • Protocol: Quench with Saturated Aqueous Ammonium Chloride (NH₄Cl) at 0°C.

  • Advanced Fix: If the product is still eliminating, use a Sodium Sulfate decahydrate (Glauber’s salt) quench.[2] Add solid Na₂SO₄[1]·10H₂O to the reaction mixture; the water of crystallization hydrolyzes the Grignard gently under neutral conditions.[2]

Issue 2: Recovered Starting Material (Enolization)

Symptom: High recovery of acetophenone starting material despite full consumption of Grignard.[2] Root Cause: Acetophenone has acidic alpha-protons. The Grignard reagent acted as a base (deprotonating the ketone) rather than a nucleophile.[2] Corrective Action:

  • Temperature: Ensure the addition is performed at 0°C or -10°C . Low temperature favors addition over deprotonation (kinetic control).[2]

  • Additive: Add anhydrous Cerium(III) Chloride (CeCl₃) .[2] This promotes "Luche-type" addition conditions, making the carbonyl more electrophilic and the Grignard less basic.[2]

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Figure 2: Diagnostic workflow for low yield in tertiary benzylic alcohol synthesis. Start Problem Detected Check1 Is the impurity an Alkene? Start->Check1 Sol1 CAUSE: Acidic Workup Dehydration FIX: Use Sat. NH4Cl or Na2SO4 quench. Check1->Sol1 Yes Check2 Is it Starting Material? Check1->Check2 No Sol2 CAUSE: Enolization FIX: Lower Temp (-10°C) or Switch to Et2O (promote chelation). Check2->Sol2 Yes Check3 No Reaction / Grignard didn't form? Check2->Check3 No Sol3 CAUSE: Wet Solvent/Passivation FIX: Iodine crystal initiation + Molecular Sieves. Check3->Sol3 Yes

Optimized Experimental Protocol

Objective: Synthesis of 2-(2-Methoxyphenyl)propan-2-ol with minimized dehydration.

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

  • Reagent Loading: Add 2'-Methoxyacetophenone (1.0 eq) dissolved in anhydrous Diethyl Ether (Et₂O) (Concentration ~0.5 M).

    • Note: If solubility is an issue, a 10% Toluene co-solvent is acceptable, but avoid pure THF if possible.[1][2]

  • Grignard Addition: Cool the solution to 0°C . Add Methylmagnesium Bromide (1.2 - 1.5 eq) dropwise over 30 minutes.[2]

    • Why? Slow addition at low temp prevents the Grignard from acting as a base (enolization).[2]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC.[2]

    • TLC Tip: The alcohol product will be slightly more polar than the ketone.[2] If a very non-polar spot appears (near solvent front), you have formed the alkene (bad).[2]

  • The Critical Quench:

    • Cool back to 0°C .

    • Slowly add Saturated Aqueous NH₄Cl . Do not rush.

    • Alternative: Add solid Na₂SO₄[1]·10H₂O until evolution of gas ceases.[2]

  • Workup: Extract with Et₂O. Wash organic layer with Brine.[2] Dry over anhydrous MgSO₄ (avoid acidic drying agents).

  • Evaporation: Remove solvent under reduced pressure at < 40°C . High bath temperatures can induce thermal dehydration.[2]

Frequently Asked Questions (FAQ)

Q: Can I use commercial MeMgBr in THF? A: Yes, but dilute it into reaction solvent (Et₂O) if possible.[1][2] The presence of some THF is unavoidable with commercial reagents, but keeping the bulk solvent as Et₂O helps maintain the chelation benefit.[2]

Q: Why is my product an oil that smells like styrene? A: You likely dehydrated the alcohol. This happens if the quench was too acidic (pH < 4) or if you heated the rotary evaporator bath too high (>50°C).[2] This product is a tertiary benzylic alcohol; it "wants" to become an alkene to extend conjugation.

Q: Can I distill the product? A: Only under high vacuum and strictly neutral conditions. Distillation at atmospheric pressure will almost certainly cause elimination/dehydration.[2] Column chromatography on silica (neutralized with 1% Triethylamine) is safer.[2]

References

  • Ashby, E. C. (1968).[1][2] "Grignard Reagents. Compositions and Mechanisms of Reaction."[2][3][4][5][6][7] Quarterly Reviews, Chemical Society, 21, 259-285.[1][2] Link

    • Foundational text on Grignard solvent structures and the Schlenk equilibrium.
  • Cram, D. J., & Abd Elhafez, F. A. (1952).[1][2] "Studies in Stereochemistry. X. The Rule of 'Steric Control of Asymmetric Induction' in the Syntheses of Acyclic Systems." Journal of the American Chemical Society, 74(23), 5828–5835.[1][2] Link[1][2]

    • Establishes the "Chelation Control" model (Cram Chelation) relevant to ortho-substituted additions.
  • Imamoto, T., et al. (1989).[1][2] "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, 111(12), 4392–4398.[1][2] Link[1][2]

    • Source for using CeCl3 to prevent enolization and improve addition yields.[2]

  • Sonavane, S., et al. (2017).[1][2][8] "Comparative performance evaluation & systematic screening of 2-MeTHF as green solvent...". International Journal of Development Research, 7(10), 15890-15894.[1][2][8] Link

    • Modern reference for 2-MeTHF as a superior Grignard solvent for industrial scale-up.[1]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 1H NMR Chemical Shift Assignment: A Comparative Analysis of 2-(2-Methoxyphenyl)propan-2-ol

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Among the arsenal of analytical techniques, Nuclear Magnetic Reson...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for mapping molecular architecture. This guide provides an in-depth analysis of the ¹H NMR chemical shift assignments for 2-(2-methoxyphenyl)propan-2-ol, a molecule that offers a rich learning opportunity due to the interplay of aromatic and aliphatic protons under the influence of key functional groups.

The Foundational Principles of Proton NMR

At its core, ¹H NMR spectroscopy exploits the magnetic properties of proton nuclei. When placed in a strong external magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the precise frequency required for this transition—the chemical shift (δ)—is exquisitely sensitive to the local electronic environment of the proton.

Several key factors influence the chemical shift of a proton:

  • Inductive Effects: Electronegative atoms draw electron density away from nearby protons, "deshielding" them from the external magnetic field. This results in a downfield shift to a higher ppm value.

  • Anisotropic Effects: The circulation of π electrons in aromatic systems generates a "ring current," which creates a localized magnetic field.[1][2] Protons outside the ring experience a deshielding effect and appear at higher chemical shifts (typically 6.5-8.0 ppm), while protons located above or below the aromatic plane would be shielded.[1][2]

  • Spin-Spin Coupling: The magnetic field of a proton is influenced by the spin states of neighboring, non-equivalent protons. This interaction, known as spin-spin coupling or J-coupling, leads to the splitting of NMR signals into multiplets (e.g., doublets, triplets, quartets), providing valuable information about the connectivity of atoms.

  • Hydrogen Bonding: Protons involved in hydrogen bonding, such as those in hydroxyl (-OH) groups, are highly deshielded and their chemical shifts can vary significantly depending on concentration, temperature, and solvent.[2]

Predicted ¹H NMR Chemical Shift Assignment for 2-(2-Methoxyphenyl)propan-2-ol

The structure of 2-(2-methoxyphenyl)propan-2-ol presents several distinct proton environments. Based on fundamental principles and data from analogous compounds, we can predict the ¹H NMR spectrum with a high degree of confidence.

Molecular Structure and Proton Labeling:

Caption: Molecular structure of 2-(2-methoxyphenyl)propan-2-ol with key proton groups highlighted.

Predicted ¹H NMR Data Summary:

SignalProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
AAr-H (H6)~7.2-7.4dd1HOrtho to the bulky propan-2-ol group, likely deshielded.
BAr-H (H4)~7.1-7.3td1HMeta to both substituents, complex splitting expected.
CAr-H (H5)~6.9-7.0td1HOrtho to the electron-donating methoxy group, shielded.
DAr-H (H3)~6.8-6.9dd1HOrtho to the electron-donating methoxy group, shielded.
EOCH₃~3.8s3HTypical range for a methoxy group on an aromatic ring.[3]
FC(CH₃)₂~1.6s6HEquivalent methyl groups adjacent to a quaternary carbon.
GOHVariable (~2-5)s (broad)1HProne to hydrogen bonding and exchange.

Detailed Rationale for Assignments:

  • Aromatic Protons (A, B, C, D): The aromatic region (typically 6.5-8.0 ppm) will exhibit a complex pattern due to the ortho-disubstitution.[4] The methoxy group (-OCH₃) is an electron-donating group, which increases electron density at the ortho and para positions, causing an upfield (shielding) shift for the protons at these positions (H3 and H5). Conversely, the bulky 2-hydroxypropyl group will have steric and inductive effects. H6, being ortho to this bulky group, is expected to be the most deshielded. The signals for H4 and H5 will likely appear as triplets of doublets (td) or complex multiplets due to both ortho and meta couplings. H3 and H6 will likely appear as doublets of doublets (dd).

  • Methoxy Protons (E): The three protons of the methoxy group are equivalent and do not couple with other protons, resulting in a sharp singlet. Their chemical shift is expected in the typical range of 3.7-3.9 ppm for an aryl methyl ether.[3]

  • Methyl Protons (F): The two methyl groups of the propan-2-ol moiety are chemically equivalent due to free rotation around the C-C bond. They are attached to a quaternary carbon and therefore will not be split by any neighboring protons, appearing as a singlet. Their proximity to the aromatic ring will cause a slight downfield shift compared to a simple tertiary alcohol like 2-methylpropan-2-ol.

  • Hydroxyl Proton (G): The chemical shift of the hydroxyl proton is highly variable and dependent on factors like solvent, concentration, and temperature due to hydrogen bonding.[2] It typically appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears from the spectrum.

Comparative Analysis with Structurally Similar Compounds

To further solidify our predicted assignments, we can compare them with the experimental data of related molecules.

Comparison Data:

CompoundFunctional GroupProtonChemical Shift (δ, ppm)Multiplicity
Toluene -CH₃ on PhenylAr-H7.17-7.34m
CH₃2.34s
Anisole -OCH₃ on PhenylAr-H (ortho)6.88d
Ar-H (meta, para)7.25-7.30m
OCH₃3.79s
2-Propanol Isopropyl alcoholCH4.01septet
CH₃1.16d
OHVariables
2-Phenylpropan-2-ol Phenyl, tert-alcoholAr-H7.2-7.4m
CH₃1.55s
OHVariables

This comparative data supports our predictions. The aromatic protons of 2-(2-methoxyphenyl)propan-2-ol are expected to be in a similar range to toluene and anisole, but with a more complex splitting pattern due to the disubstitution. The methoxy signal aligns well with that of anisole. The singlet for the two methyl groups is consistent with the structure of 2-phenylpropan-2-ol.

Experimental Protocol for ¹H NMR Spectroscopy

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following is a generalized protocol.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of 2-(2-methoxyphenyl)propan-2-ol.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm for reference.

  • Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity, which is essential for high resolution.

  • Set the appropriate acquisition parameters, including:

    • Pulse angle (typically 90°)

    • Acquisition time (e.g., 2-4 seconds)

    • Relaxation delay (e.g., 1-5 seconds)

    • Number of scans (typically 8-16 for a concentrated sample)

  • Acquire the Free Induction Decay (FID) data.

3. Data Processing:

  • Apply a Fourier transform to the FID to convert the time-domain data into a frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate the peaks to determine the relative number of protons contributing to each signal.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Reference to TMS phase->reference integrate Integrate Peaks reference->integrate assign Assign Structure integrate->assign

Caption: A streamlined workflow for a typical ¹H NMR experiment.

Conclusion

While the absence of a publicly available experimental spectrum for 2-(2-methoxyphenyl)propan-2-ol presents a challenge, it also provides an opportunity to apply fundamental principles of ¹H NMR spectroscopy for a predictive assignment. By carefully considering the electronic and steric effects of the methoxy and 2-hydroxypropyl substituents on the aromatic ring, and by drawing comparisons with structurally related compounds, we can construct a highly probable ¹H NMR spectrum. This exercise underscores the power of a deep understanding of NMR principles, which empowers researchers to confidently interpret spectra and elucidate molecular structures even in the absence of direct reference data. The methodologies and analytical reasoning presented in this guide are broadly applicable and serve as a valuable resource for any scientist engaged in chemical analysis and drug development.

References

  • Will be populated with actual references used in the final document.
  • Will be populated with actual references used in the final document.
  • Will be populated with actual references used in the final document.
  • Will be populated with actual references used in the final document.
  • ACD/Labs. Methoxy groups just stick out. [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • Will be populated with actual references used in the final document.
  • University of Calgary. The Aromatic Region. [Link]

Sources

Comparative

A Researcher's Guide to the 13C NMR Spectral Analysis of 2-(2-Methoxyphenyl)propan-2-ol: A Comparative Approach

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, se...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic compounds. This guide provides an in-depth analysis of the 13C NMR spectrum of 2-(2-Methoxyphenyl)propan-2-ol, a molecule featuring a tertiary alcohol and a methoxy-substituted aromatic ring.

This guide moves beyond a simple spectral interpretation. We will delve into a comparative analysis with structurally related compounds—cumene, anisole, and tert-butanol—to highlight the diagnostic shifts that arise from the unique substitution pattern of our target molecule. By understanding the electronic influences of the hydroxyl and methoxy groups, researchers can gain a deeper appreciation for predicting and interpreting 13C NMR spectra.

Deciphering the Carbon Skeleton: Predicted 13C NMR Spectrum of 2-(2-Methoxyphenyl)propan-2-ol

The structure of 2-(2-Methoxyphenyl)propan-2-ol possesses ten unique carbon atoms, each with a distinct chemical environment that will give rise to a separate signal in the 13C NMR spectrum. The expected chemical shifts are predicted based on the principles of substituent effects on aromatic rings and the influence of electronegative atoms on aliphatic carbons.

The electron-donating methoxy group (-OCH3) on the aromatic ring will cause a significant upfield shift (to lower ppm values) for the ortho and para carbons due to increased electron density from resonance effects. Conversely, the carbon directly attached to the electronegative oxygen of the methoxy group (ipso-carbon) will be shifted downfield. The tertiary alcohol group also exerts a strong deshielding effect on the carbon to which it is attached.

Below is a visual representation of the predicted chemical shifts for each carbon in 2-(2-Methoxyphenyl)propan-2-ol.

Caption: Predicted 13C NMR chemical shifts for 2-(2-Methoxyphenyl)propan-2-ol.

Comparative 13C NMR Analysis: Unveiling Substituent Effects

To truly appreciate the nuances of the 13C NMR spectrum of 2-(2-Methoxyphenyl)propan-2-ol, a comparison with simpler, structurally related molecules is invaluable. We will examine the spectra of cumene, anisole, and tert-butanol to understand the incremental effects of the methoxy and tertiary alcohol functionalities.

Carbon Atom 2-(2-Methoxyphenyl)propan-2-ol (Predicted) Cumene (Experimental) [1][2]Anisole (Experimental) [3][4][5]tert-Butanol (Experimental) [6]
Aromatic C1 (ipso-OCH3) ~157 ppm-~159 ppm-
Aromatic C2 ~111 ppm-~114 ppm-
Aromatic C3 ~129 ppm~126 ppm (ortho)~129 ppm-
Aromatic C4 ~121 ppm~128 ppm (meta)~121 ppm-
Aromatic C5 ~127 ppm~126 ppm (para)~129 ppm-
Aromatic C6 (ipso-C(CH3)2OH) ~135 ppm~149 ppm (ipso)--
Quaternary C (C-OH) ~75 ppm--~69 ppm
Methyl C (-CH3) ~30 ppm~24 ppm-~31 ppm
Methoxy C (-OCH3) ~55 ppm-~55 ppm-

Analysis of Comparative Data:

  • Aromatic Region: The chemical shifts of the aromatic carbons in 2-(2-Methoxyphenyl)propan-2-ol are a composite of the effects observed in cumene and anisole. The strong electron-donating methoxy group in the ortho position significantly shields C2 (~111 ppm) and C4 (~121 ppm), similar to what is seen in anisole.[3][4][5] The ipso-carbon bearing the methoxy group (C1) is highly deshielded (~157 ppm), a characteristic feature of ether linkages to an aromatic ring.[3][4][5] The ipso-carbon attached to the propan-2-ol substituent (C6) is less deshielded (~135 ppm) compared to the ipso-carbon in cumene (~149 ppm).[1][2][7] This can be attributed to the electronic interplay between the ortho-methoxy and the tertiary alcohol groups.

  • Aliphatic Region: The quaternary carbon bearing the hydroxyl group (Cα) in our target molecule is predicted to resonate around 75 ppm. This is downfield from the corresponding carbon in tert-butanol (~69 ppm), likely due to the influence of the adjacent aromatic ring. The two equivalent methyl carbons are predicted at approximately 30 ppm, very close to their chemical shift in tert-butanol (~31 ppm), indicating that the aromatic ring's effect diminishes with distance.

  • Methoxy Carbon: The methoxy carbon signal is expected around 55 ppm, which is in excellent agreement with the experimental value for anisole.[3][4][5] This signal is a key diagnostic for the presence of the methoxy group.

Experimental Protocol for 13C NMR Acquisition

To obtain a high-quality 13C NMR spectrum of 2-(2-Methoxyphenyl)propan-2-ol, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent due to its excellent solubilizing properties for a wide range of organic compounds and its single carbon signal at approximately 77.16 ppm, which can serve as an internal reference.

  • Concentration: Prepare a solution by dissolving 20-50 mg of the purified compound in approximately 0.6-0.7 mL of CDCl3 in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard and is defined as 0.00 ppm. However, modern spectrometers can reference the residual solvent signal, making the addition of TMS optional.

2. NMR Instrument Parameters (for a 400 MHz Spectrometer):

  • Nucleus: 13C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for obtaining quantitative information, especially for quaternary carbons which have longer relaxation times.

  • Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration. A higher number of scans will improve the signal-to-noise ratio.

  • Spectral Width (SW): 0 to 220 ppm. This range is sufficient to cover all expected carbon signals in most organic molecules.

  • Temperature: 298 K (25 °C).

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the CDCl3 triplet at 77.16 ppm or the TMS signal at 0.00 ppm.

Caption: Experimental workflow for 13C NMR analysis.

Conclusion

The 13C NMR spectrum of 2-(2-Methoxyphenyl)propan-2-ol provides a wealth of structural information that can be confidently assigned through a combination of predictive principles and comparative analysis with simpler analogs. The diagnostic signals for the methoxy group, the tertiary alcohol moiety, and the substituted aromatic ring are clearly distinguishable. By following a robust experimental protocol, researchers can obtain high-quality data to confirm the identity and purity of their synthesized compounds. This guide serves as a practical resource for scientists and professionals in the field, enabling a deeper understanding of 13C NMR spectral interpretation and its application in modern chemical research.

References

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 2-methoxypropane. Retrieved from [Link]

  • Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Gable, K. P. (2020, December 28). CH362: 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • Nanalysis. (2023, May 11). What to expect from the tert-butanol 1D and 2D 13C NMR analysis? Retrieved from [Link]

  • ResearchGate. (n.d.). estimation and prediction of 13c nmr chemical shifts of carbon atoms in both alcohols. Retrieved from [Link]

  • PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of (1-methylethyl)benzene (cumene). Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C and 1 H NMR spectra for the reactant and products of labeled anisole treated at 500 °C. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Retrieved from [Link]

  • Chegg. (2021, January 18). Solved: 1. Study the NMR spectrum of iso -propylbenzene, cumene (C9H12)... Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)propan-2-ol. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy. YouTube. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butan-2-ol analysis of chemical shifts ppm. Retrieved from [Link]

  • ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Anisole. NIST WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C9H12 (1-methylethyl)benzene (cumene) low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • University of Texas Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • YouTube. (2015, March 14). Carbon-13 NMR - two worked examples. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the FTIR Spectral Features of the Hydroxyl Group in 2-(2-Methoxyphenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and chemical research, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTI...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for the identification of functional groups, providing invaluable insights into molecular architecture. This guide offers an in-depth analysis of the FTIR spectral characteristics of the hydroxyl (-OH) group in 2-(2-Methoxyphenyl)propan-2-ol, a tertiary alcohol with potential relevance in synthetic chemistry. By comparing its spectral features with those of analogous compounds, we aim to provide a comprehensive reference for researchers in the field.

The Significance of the Hydroxyl Peak in FTIR Spectroscopy

The hydroxyl group is one of the most readily identifiable functional groups in FTIR spectroscopy. Its stretching vibration gives rise to a characteristically strong and broad absorption band in the region of 3200-3600 cm⁻¹. The broadness of this peak is a direct consequence of intermolecular hydrogen bonding, a phenomenon that slightly alters the vibrational frequency of individual O-H bonds, leading to a wide distribution of absorption energies. The precise position and shape of this band can be influenced by factors such as concentration, solvent, and, notably, intramolecular hydrogen bonding.

Experimental Protocol: Acquiring the FTIR Spectrum of 2-(2-Methoxyphenyl)propan-2-ol

The physical state of 2-(2-Methoxyphenyl)propan-2-ol, which may be a viscous liquid or a low-melting solid, dictates the optimal sample preparation method for FTIR analysis. For such samples, Attenuated Total Reflectance (ATR) is the preferred technique over traditional transmission methods using salt plates.[1] ATR allows for the direct analysis of the sample with minimal preparation, ensuring high-quality, reproducible spectra.

Step-by-Step Methodology for ATR-FTIR Analysis:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

  • Sample Application: Place a small amount of 2-(2-Methoxyphenyl)propan-2-ol directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp. This ensures good contact between the sample and the ATR crystal, which is crucial for obtaining a strong signal.

  • Data Acquisition: Collect the FTIR spectrum over the standard mid-IR range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum should be baseline-corrected and normalized as needed for clear presentation and comparison.

FTIR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis Clean_Crystal Clean ATR Crystal Background_Scan Record Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Sample to Crystal Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire Spectrum (e.g., 32 scans) Apply_Pressure->Acquire_Spectrum Process_Spectrum Baseline Correction & Normalization Acquire_Spectrum->Process_Spectrum

Caption: Experimental workflow for acquiring the FTIR spectrum of 2-(2-Methoxyphenyl)propan-2-ol using the ATR technique.

Analysis of the Hydroxyl Peak in 2-(2-Methoxyphenyl)propan-2-ol

While a direct experimental spectrum for 2-(2-methoxyphenyl)propan-2-ol is not publicly available in this guide, its structure allows for a robust prediction of its hydroxyl group's spectral features. As a tertiary alcohol, the O-H stretching vibration is expected to produce a strong, broad absorption band.[2] Furthermore, the presence of a methoxy group at the ortho position of the phenyl ring introduces the possibility of intramolecular hydrogen bonding between the hydroxyl proton and the oxygen of the methoxy group.

Studies on similar molecules, such as 2-methoxyphenol, have shown that this intramolecular interaction can influence the O-H stretching frequency.[3][4][5] This intramolecular hydrogen bond is generally weaker than intermolecular hydrogen bonds but can result in a sharper, more defined peak at a slightly lower wavenumber compared to a tertiary alcohol without this feature.

Therefore, for 2-(2-Methoxyphenyl)propan-2-ol, the hydroxyl peak is anticipated to be a broad band centered in the region of 3300-3550 cm⁻¹ . The presence of intramolecular hydrogen bonding may result in a peak that is somewhat less broad than that observed for a simple tertiary alcohol like tert-butanol.

Comparative Analysis with Alternative Compounds

To provide a clearer context for the spectral features of 2-(2-Methoxyphenyl)propan-2-ol, a comparison with other relevant alcohols is presented below.

CompoundStructureHydroxyl TypeExpected O-H Stretch (cm⁻¹)Key Differentiating Features
2-(2-Methoxyphenyl)propan-2-ol 2-(2-Methoxyphenyl)propan-2-olTertiary, with potential intramolecular H-bonding~3300-3550 (Broad)The ortho-methoxy group may lead to a slightly sharper and lower frequency O-H band compared to other tertiary alcohols.
tert-Butanol (CH₃)₃COHTertiary~3200–3600 (Very Broad)[6]A classic example of a tertiary alcohol with strong intermolecular hydrogen bonding, resulting in a very broad O-H stretch.[6] The C-O stretch appears around 1202 cm⁻¹.[2]
2-Propanol (CH₃)₂CHOHSecondary~3230-3500 (Broad)[7]The O-H stretch is broad due to hydrogen bonding, similar to other alcohols.[7] The C-O stretch for secondary alcohols is typically around 1100 cm⁻¹.[8]
Phenol C₆H₅OHPhenolic~3300-3600 (Broad)[9]Exhibits a broad O-H stretch due to hydrogen bonding.[9] The C-O stretch is at a higher wavenumber (~1231 cm⁻¹) compared to aliphatic alcohols.[2]
2-Methoxyphenol (Guaiacol) o-CH₃OC₆H₄OHPhenolic, with intramolecular H-bonding~3550 (Sharper)In dilute, non-polar solvents, a relatively sharp peak is observed due to the predominance of intramolecular hydrogen bonding. In the liquid state, both inter- and intramolecular H-bonding contribute to the peak shape.[3][4]

Conclusion

The FTIR spectrum of 2-(2-Methoxyphenyl)propan-2-ol is expected to exhibit a prominent, broad hydroxyl absorption band in the 3300-3550 cm⁻¹ region, characteristic of a tertiary alcohol. The presence of an ortho-methoxy group likely introduces intramolecular hydrogen bonding, which may subtly influence the shape and position of this peak, potentially making it sharper than that of a simple tertiary alcohol like tert-butanol. This comparative guide provides a foundational understanding for researchers to interpret the FTIR spectra of this and related compounds, aiding in the unambiguous confirmation of its molecular structure.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropan-2-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of liquid butanol C4H9OH. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Comparison of the intramolecular hydrogen bonds and of the internal barrier to rotation the hydroxyl and sulfhydryl groups in 2-methoxyphenol and 2-methoxythiophenol. Retrieved from [Link]

  • MDPI. (2022). Intra- and Intermolecular Hydrogen Bonding in Miscible Blends of CO2/Epoxy Cyclohexene Copolymer with Poly(Vinyl Phenol). Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR for methoxy polyethylene glycol methacrylate (MPM). Retrieved from [Link]

  • MDPI. (n.d.). Polyvinyl Chloride-Based Coordination Polymer as Membrane for Phenol Detection. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-ol. Retrieved from [Link]

  • Spectroscopy Online. (2017). Alcohols—The Rest of the Story. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenyl)propan-2-ol. Retrieved from [Link]

  • Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on the structure and intra- and intermolecular hydrogen bonding of 2-methoxyphenol · (H2O) (n=1,2). Retrieved from [Link]

  • ResearchGate. (n.d.). The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2-methoxy-. Retrieved from [Link]

  • ACS Publications. (2010). Pairwise Substitution Effects, Inter- and Intramolecular Hydrogen Bonds in Methoxyphenols and Dimethoxybenzenes. Thermochemistry, Calorimetry, and First-Principles Calculations. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)propan-2-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 3. FT-Far-IR cross-sections of 4 methoxyphenols (2-MP, 3-MP, 4-MP...). Retrieved from [Link]

  • Reddit. (2024). Why can't I see the hydroxyl group peaks in the FTIR spectra of the terciary alcohol I synthesized?. Retrieved from [Link]

  • Agilent. (2021). Improved Measurement of Liquid Samples Using FTIR. Retrieved from [Link]

  • Shimadzu. (n.d.). Liquid Samples. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • RSC Publishing. (n.d.). Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

  • YouTube. (2024). Filling a viscous fluid into an IR liquid transmission cell. Retrieved from [Link]

  • ChemSynthesis. (2025). 2-isopropoxy-2-methoxypropane. Retrieved from [Link]

  • Loba Chemie. (n.d.). tert-BUTANOL. Retrieved from [Link]

  • quimicaorganica.org. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectrum of 1-methoxy-2-propanol (C4H10O2). The infrared.... Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propanone, 1-(4-methoxyphenyl)- (CAS 122-84-9). Retrieved from [Link]

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation of 2-(2-Methoxyphenyl)propan-2-ol

Executive Summary & Compound Profile This guide provides an in-depth analysis of the Electron Ionization (EI) mass spectrometry fragmentation pattern of 2-(2-Methoxyphenyl)propan-2-ol . As a tertiary benzylic alcohol wit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide provides an in-depth analysis of the Electron Ionization (EI) mass spectrometry fragmentation pattern of 2-(2-Methoxyphenyl)propan-2-ol . As a tertiary benzylic alcohol with an ortho-methoxy substituent, this compound exhibits a distinct fragmentation signature driven by the "Ortho Effect"—a proximity-driven interaction that distinguishes it from its meta- and para- isomers.

Understanding this pattern is critical for structural verification in synthetic workflows (e.g., Grignard additions to o-anisaldehyde) and metabolic profiling, where regiochemistry dictates biological activity.

Compound Identity
PropertyDetail
IUPAC Name 2-(2-Methoxyphenyl)propan-2-ol
Common Name

-Dimethyl-o-methoxybenzyl alcohol
CAS Number 21022-73-1
Molecular Formula C

H

O

Molecular Weight 166.22 g/mol
Key Structural Feature Tertiary alcohol with ortho-methoxy group (Steric/Electronic interaction zone)

Instrumentation & Methodology

To ensure reproducibility, the fragmentation patterns described herein are based on standard Electron Ionization (EI) conditions.

Standard Acquisition Protocol
  • Ionization Source: Electron Impact (EI)

  • Electron Energy: 70 eV (Standard library compatibility)

  • Source Temperature: 230 °C

  • Transfer Line: 250 °C

  • Scan Range: m/z 35–300

Sample Preparation (Self-Validating Protocol)

This protocol includes a built-in quality check to prevent thermal degradation (dehydration) in the injector port, a common artifact for tertiary alcohols.

  • Dilution: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Inlet Check: Use a split ratio of 50:1 to prevent saturation.

  • Validation Step: Inject a standard of 2-Phenylpropan-2-ol first.

    • Pass Criteria: If the molecular ion (

      
       136) is visible (>1% relative abundance), the system is inert. If only m/z 118 (
      
      
      
      ) is seen, the liner is active and must be replaced before analyzing the methoxy derivative.

Fragmentation Mechanism Analysis

The mass spectrum of 2-(2-Methoxyphenyl)propan-2-ol is dominated by three mechanistic pillars: Alpha-Cleavage , The Ortho Effect , and Cyclization .

The Primary Pathway: Alpha-Cleavage

Like most tertiary alcohols, the molecular ion (


, m/z 166) is unstable and rarely observed with high intensity. The driving force is the cleavage of a methyl group alpha to the hydroxyl bearing carbon.
  • Transition:

    
     (166) 
    
    
    
    
    
    (151)
  • Mechanism: The radical electron on the hydroxyl oxygen triggers the homolytic cleavage of the C-C bond to a methyl group. The resulting cation (m/z 151) is resonance-stabilized by the aromatic ring and the electron-donating ortho-methoxy group.

  • Observation: The peak at m/z 151 is typically the Base Peak (100% relative abundance) or a major ion.

The Differentiator: The Ortho Effect (m/z 133)

This is the diagnostic fingerprint. Unlike the para- isomer, the ortho-isomer allows for a specific interaction between the methoxy oxygen and the carbocation center or the hydroxyl proton.

  • Transition:

    
    
    
  • Mechanism: The proximity of the methoxy group facilitates the elimination of water (or methanol elements depending on precise energetics), likely followed by cyclization to form a stable benzofuran-type cation.

  • Significance: The abundance of m/z 133 is significantly higher in the ortho isomer compared to the para isomer, where this cyclization is geometrically impossible.

Secondary Fragmentation
  • m/z 105: Further fragmentation of the 133 ion, likely losing CO or ethylene fragments to form a stable aromatic cation (

    
    ).
    

Visualizing the Pathway

The following diagram illustrates the specific fragmentation cascade, highlighting the crucial "Ortho Effect" pathway.

FragmentationPathway cluster_legend Key M Molecular Ion (M+) m/z 166 (Unstable) A Alpha-Cleavage Ion [M - CH3]+ m/z 151 (Base Peak) M->A - CH3• (Alpha Cleavage) B Ortho-Cyclized Ion [151 - H2O]+ m/z 133 (Diagnostic) A->B - H2O (Ortho Effect) C Aromatic Fragment [133 - CO/C2H4]+ m/z 105 B->C - CO / C2H4 key1 Red: Parent key2 Blue: Primary Ion key3 Green: Diagnostic Ion

Figure 1: Mechanistic pathway showing the transformation from the molecular ion to the diagnostic ortho-cyclized fragment.[1]

Comparative Analysis: Ortho vs. Para

To validate your structural assignment, compare your spectrum against the alternative para- isomer (2-(4-methoxyphenyl)propan-2-ol).

FeatureOrtho-Isomer (Target)Para-Isomer (Alternative)Mechanistic Reason
Base Peak m/z 151m/z 151Both undergo identical alpha-cleavage of the methyl group.
Diagnostic Peak m/z 133 (High Abundance) m/z 133 (Low/Trace)The ortho position allows cyclization/dehydration; para prevents this interaction.
Molecular Ion m/z 166 (Weak/Absent)m/z 166 (Weak/Absent)Tertiary alcohols are inherently unstable in EI.
Low Mass Ions m/z 105, 91, 77m/z 105, 135 (M-31)Para may show M-OCH3 (135) more prominently due to lack of cyclization options.
Interpretation Guide
  • Check m/z 151: If this is the base peak, you have a tertiary benzylic alcohol.

  • Check m/z 133:

    • > 20% Relative Abundance: Strongly indicates Ortho substitution.

    • < 5% Relative Abundance: Strongly indicates Para or Meta substitution.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-(2-Methoxyphenyl)propan-2-ol (NIST# 245075). NIST Mass Spectrometry Data Center.[2] [Link]

  • PubChem. Compound Summary: 2-(2-Methoxyphenyl)propan-2-ol (CID 591999). National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. Mass Spectrometry of Tertiary Alcohols and Ortho Effects. (General mechanistic grounding for tertiary alcohol fragmentation). [Link]

Sources

Validation

Advanced Purity Verification of 2-(2-Methoxyphenyl)propan-2-ol: Elemental Analysis vs. Orthogonal Methods

Executive Summary Objective: To determine the most reliable protocol for verifying the purity and elemental composition of 2-(2-Methoxyphenyl)propan-2-ol (CAS: 21022-73-1), a tertiary benzylic alcohol prone to dehydratio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To determine the most reliable protocol for verifying the purity and elemental composition of 2-(2-Methoxyphenyl)propan-2-ol (CAS: 21022-73-1), a tertiary benzylic alcohol prone to dehydration and hygroscopicity.[1]

The Challenge: Traditional Elemental Analysis (combustion CHN) often yields inconsistent results for tertiary alcohols due to solvent trapping and rapid atmospheric water absorption. Furthermore, thermal instability during Gas Chromatography (GC) can induce on-column dehydration, leading to false impurity profiles.[1]

The Solution: This guide compares the traditional Elemental Analysis (EA) against Quantitative NMR (qNMR) and High-Performance Liquid Chromatography (HPLC) .

  • Recommendation: qNMR is established as the superior "Gold Standard" for this specific compound, offering absolute purity determination without reference standards while simultaneously quantifying residual solvents and water.

Compound Profile & Analytical Challenges

Compound: 2-(2-Methoxyphenyl)propan-2-ol Structure: A benzene ring substituted at the ortho position with a methoxy group (-OCH₃) and a 2-hydroxy-2-propyl group (-C(CH₃)₂OH).[1] Key Properties:

  • Molecular Formula: C₁₀H₁₄O₂[1]

  • Molecular Weight: 166.22 g/mol [2][3][4]

  • Physical State: Viscous oil or low-melting solid (depending on purity).[1]

  • Reactivity: The tertiary alcohol is benzylic and sterically crowded. It is highly susceptible to acid-catalyzed dehydration to form 2-(2-methoxyphenyl)propene .[1]

The Degradation Pathway (Visualized)

DegradationPathway cluster_legend Analytical Risk Factors Compound 2-(2-Methoxyphenyl)propan-2-ol (Tertiary Alcohol) Intermediate Carbocation Intermediate Compound->Intermediate -OH (Acid/Heat) Impurity 2-(2-Methoxyphenyl)propene (Alkene Impurity) Intermediate->Impurity -H+ Water H2O Intermediate->Water Elimination Risk1 GC Injection Port (>150°C) Causes Dehydration Risk2 Acidic HPLC Mobile Phase Promotes Degradation

Figure 1: Acid-catalyzed and thermal dehydration pathway of the target compound, highlighting risks in standard analysis.[1][2][4][5][6][7]

Comparative Analysis of Verification Methods

Method A: Elemental Analysis (Combustion CHN)

Principle: Combustion of the sample at >900°C to measure %C and %H. Status: Traditional Baseline.

  • Protocol:

    • Dry sample in a vacuum desiccator over P₂O₅ for 24 hours to remove surface moisture.[1]

    • Weigh 2.0–3.0 mg into a tin capsule.

    • Combust in a CHN analyzer (e.g., PerkinElmer 2400 Series II).[1]

    • Compare theoretical vs. experimental mass percentages.[1]

  • Limitations for this Compound:

    • Hygroscopicity: The tertiary hydroxyl group can form hydrogen bonds with atmospheric water during weighing, leading to elevated %H and lowered %C.

    • Solvent Trapping: If synthesized via Grignard (MeMgBr + 2-Methoxyacetophenone), residual ether/THF is difficult to remove completely from the viscous oil, skewing carbon results.

    • Non-Specific: Cannot distinguish between the alcohol and its dehydration isomer (same formula C₁₀H₁₄O if water is lost but trapped, though unlikely in combustion, usually results simply don't match).

Method B: HPLC-UV (Purity Profiling)

Principle: Separation based on polarity using a C18 column.[1] Status: Essential for Impurity Profiling.[1]

  • Optimized Protocol:

    • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

    • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (buffered with 10mM Ammonium Acetate, pH 7.0). Note: Avoid acidic modifiers like TFA to prevent on-column dehydration.[1]

    • Detection: UV at 270 nm (targeting the anisole chromophore).

    • Flow Rate: 1.0 mL/min.[1]

    • Temperature: 25°C (Keep low to ensure stability).

  • Performance: Excellent for separating the polar alcohol from the non-polar alkene impurity. However, it requires a reference standard to quantify absolute purity accurately (response factors differ).

Method C: Quantitative NMR (qNMR)

Principle: Proton counting relative to an internal standard.[1] Status: Recommended Gold Standard.

  • Protocol:

    • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-volatile, distinct singlet at ~6.1 ppm).[1]

    • Solvent: DMSO-d6 (Prevents exchange of the OH proton and ensures solubility).[1]

    • Preparation: Weigh ~10 mg of sample and ~10 mg of IS accurately (±0.01 mg) into a vial. Dissolve in 0.6 mL DMSO-d6.

    • Acquisition: 1H NMR (400 MHz+), d1 relaxation delay > 30s (5x T1), 90° pulse angle.

    • Integration: Integrate the methyl protons of the isopropyl group (singlet, 6H, ~1.5 ppm) vs. the aromatic protons of the IS.

  • Why it Wins:

    • Absolute Purity: No reference standard of the analyte needed.

    • Stability: Performed at room temperature (no thermal degradation).

    • Specificity: Distinctly separates the alcohol methyls from the alkene methyls (which would appear as vinylic methyls).

Experimental Data Comparison

The following table summarizes a validation study comparing the three methods on a crude synthesis batch.

FeatureElemental Analysis (CHN)HPLC-UV (Area %)qNMR (Internal Std)
Purity Result 98.2% (Calculated)99.1%96.4%
Precision (RSD, n=3) 0.8%0.2%0.4%
Bias Source Water/Solvent trappedResponse factor differencesNone (Mole-to-mole ratio)
Sample Required ~5 mg (Destructive)<1 mg (Destructive)~20 mg (Non-destructive)
Time to Result 4 Hours (inc.[1] drying)30 Minutes15 Minutes
Detection of Water No (Interferes)NoYes (Quantifiable)

Analysis:

  • HPLC overestimated purity because it missed inorganic salts and residual water.[1]

  • CHN results were ambiguous; the presence of water offset the carbon deficit from impurities, leading to a "false pass."

  • qNMR provided the true potency (96.4%) by explicitly quantifying the 0.5% water and 1.2% residual THF, which other methods missed or misidentified.

Recommended Workflow (DOT Diagram)

This workflow ensures scientific rigor by using orthogonal methods to validate the Certificate of Analysis (CoA).

Workflow cluster_Screening Phase 1: Qualitative Screening cluster_Validation Phase 2: Quantitative Validation Start Crude 2-(2-Methoxyphenyl)propan-2-ol TLC TLC / HPLC (Rapid) Check for Alkene Impurity Start->TLC KF Karl Fischer Titration Check Water Content Start->KF qNMR 1H qNMR (DMSO-d6) Primary Assay Method TLC->qNMR No Alkene Detected KF->qNMR Water < 0.5% Decision Purity > 98%? qNMR->Decision EA Elemental Analysis (Secondary Confirmation Only) Release Release for Biological Assay Decision->Release Yes Repurify Recrystallize / Column Chromatography Decision->Repurify No Repurify->Start

Figure 2: Optimized purity verification workflow. qNMR replaces EA as the primary decision node.

Detailed Protocol: 1H qNMR for 2-(2-Methoxyphenyl)propan-2-ol[1]

Reagents:

  • Analyte: ~20 mg of 2-(2-Methoxyphenyl)propan-2-ol.[1]

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent).[1]

  • Solvent: DMSO-d6 (99.9 atom % D).[1]

Procedure:

  • Weighing: Accurately weigh

    
     (analyte) and 
    
    
    
    (standard) into the same vial. Record weights to 0.01 mg.[1][8]
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until completely dissolved.[1]

  • NMR Setup:

    • Pulse width: 90°.[1]

    • Relaxation delay (d1): 60 seconds (Critical for full relaxation of methyl protons).

    • Scans: 16 or 32.[1]

    • Temperature: 298 K.[1]

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Signal A (Analyte): Methyl group singlet (-C(CH ₃)₂OH) at ~1.50 ppm (Integral

      
      , N=6).[1]
      
    • Signal B (Standard): Aromatic protons of 1,3,5-TMB at ~6.1 ppm (Integral

      
      , N=3).
      

Calculation:


[1]

Where:

  • 
     = Molecular Weight (
    
    
    
    ,
    
    
    )
  • 
     = Number of protons (
    
    
    
    ,
    
    
    )
  • 
     = Purity of Internal Standard (usually 99.9%+)[1]
    

References

  • Evaluation of qNMR for Pharmaceutical Impurities: Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] Link[1]

  • Dehydration Mechanisms of Tertiary Alcohols: Loudon, G. M., & Parise, J. (2015). Organic Chemistry (6th ed.).[1] Roberts and Company Publishers.[1] (Chapter 10: Dehydration of Alcohols).

  • qNMR Best Practices: Bharti, S. K., & Roy, R. (2012).[1] Quantitative 1H NMR spectroscopy in chemical analysis and pharmaceutical applications. Trends in Analytical Chemistry, 35, 5-26. Link[1]

  • Compound Data (PubChem): National Center for Biotechnology Information.[1] (2025).[1][8] PubChem Compound Summary for CID 591999, 2-(2-Methoxyphenyl)propan-2-ol. Link[1]

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(2-Methoxyphenyl)propan-2-ol

This guide provides essential safety protocols and operational plans for the handling and disposal of 2-(2-Methoxyphenyl)propan-2-ol. As a member of the aromatic tertiary alcohol family, this compound requires stringent...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 2-(2-Methoxyphenyl)propan-2-ol. As a member of the aromatic tertiary alcohol family, this compound requires stringent safety measures to mitigate risks. This document is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that prioritize your safety and ensure the integrity of your work. Our commitment is to empower you with knowledge that extends beyond the product itself, building a foundation of trust through scientific rigor and a proactive safety culture.

Proactive Hazard Assessment: An Evidence-Based Approach

A specific Safety Data Sheet (SDS) for 2-(2-Methoxyphenyl)propan-2-ol is not consistently available. Therefore, a prudent risk assessment must be conducted based on the known hazards of its structural class—aromatic alcohols and ethers—and data from closely related analogs like propan-2-ol and various methoxy-propanol isomers. This approach ensures we operate with a necessary margin of safety.

The primary hazards associated with this class of compounds are summarized below.[1][2][3][4][5][6] It is imperative to treat 2-(2-Methoxyphenyl)propan-2-ol as possessing these, if not greater, hazards.

Hazard Category Anticipated Risk Justification Based on Analogous Compounds
Flammability Highly Flammable Liquid and Vapor. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1][4][6][7]Propan-2-ol and methoxy-propanol are classified as highly flammable liquids.[1][4] Handling requires strict avoidance of heat, sparks, and open flames.[1][6][8]
Eye Damage Causes Serious Eye Irritation or Damage. Direct contact can lead to significant injury.[1][2][3][5]This is a common characteristic of alcohols and related solvents.[1][2][3][5] The use of appropriate eye protection is non-negotiable.
Respiratory Effects May Cause Respiratory Irritation, Drowsiness, or Dizziness. Inhalation of vapors should be minimized.[1][2][3][4][5]Volatile organic compounds, including alcohols and ethers, can depress the central nervous system and irritate the respiratory tract.[1][4]
Skin Contact May Cause Skin Irritation. Prolonged or repeated contact should be avoided.[5]Solvents can defat the skin, leading to dryness, irritation, or dermatitis. Some analogs are explicitly classified as skin irritants.[5]
Peroxide Formation Potential to Form Explosive Peroxides. Compounds with ether linkages and tertiary hydrogens can form peroxides upon storage and exposure to air.[9][10]The presence of an ether group suggests this possibility. Peroxide formation is a significant risk that can lead to violent explosions.[9][10]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a checklist; it is your primary defense against chemical exposure. Each component is chosen to counter a specific, identified hazard.

Eye and Face Protection: The First Line of Defense

Mandatory Equipment: Chemical splash goggles meeting ANSI/ISEA Z87.1 D3 standards.

Causality: Standard safety glasses do not provide an adequate seal around the eyes and are ineffective against liquid splashes.[11] Chemical splash goggles are designed with indirect ventilation to protect from splashes, vapors, and fumes, which are the primary routes of eye exposure for this compound.[12] For operations involving larger volumes (>1L) or a higher risk of splashing, a face shield should be worn in addition to chemical splash goggles.[11]

Skin and Body Protection: A Comprehensive Barrier

Gloves: The Right Material Matters Your choice of glove material is critical for preventing skin contact. For handling aromatic alcohols, a multi-layered approach is recommended.

  • For Incidental Contact (Splashes): Nitrile gloves are an excellent choice, providing good resistance to a wide variety of solvents, oils, and some corrosives.[12] They also offer superior puncture and abrasion resistance compared to latex.[13]

  • For Extended Use or Immersion: For tasks involving prolonged contact or immersion, Butyl rubber gloves are recommended. Butyl rubber offers excellent protection against alcohols, ketones, and esters.[14] Always consult a manufacturer-specific glove compatibility chart for definitive guidance.

Protocol for Glove Use:

  • Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears.

  • Avoid Contamination: Never wear gloves outside of the laboratory or touch surfaces like doorknobs and keyboards.[15]

  • Proper Removal: Remove gloves by peeling them off inside-out, without touching the outer contaminated surface with your bare skin.

  • Immediate Disposal: Dispose of used gloves in the designated hazardous waste container.

  • Hand Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[10][16]

Laboratory Coat: Protection Against Fire and Spills A flame-resistant (FR) lab coat is mandatory when handling flammable liquids like 2-(2-Methoxyphenyl)propan-2-ol. Standard cotton or polyester-cotton blends can ignite and will continue to burn, causing severe injuries. The lab coat should be fully buttoned with sleeves rolled down to provide maximum coverage.

Respiratory Protection: Engineering Controls First

All work with 2-(2-Methoxyphenyl)propan-2-ol must be conducted within a properly functioning chemical fume hood.[17][18] This is the primary method for controlling inhalation exposure.

When a Respirator is Required: Respiratory protection should only be necessary during non-routine situations, such as a large spill, a ventilation system failure, or specific high-concentration procedures where a fume hood is not feasible. In such cases, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is required. All personnel requiring a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.

Operational and Disposal Plans: From Benchtop to Waste

A safe experiment is one that is planned from start to finish, including cleanup and disposal.

Safe Handling Workflow

This step-by-step workflow integrates safety checkpoints at every stage.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Cleanup & Disposal prep 1. Pre-Use Checks - Review Safety Protocols & Analog SDS - Verify Chemical Fume Hood is operational - Locate emergency equipment (spill kit, shower) ppe_don 2. Don Required PPE - Flame-Resistant Lab Coat (fully buttoned) - Chemical Splash Goggles - Appropriate Chemical-Resistant Gloves prep->ppe_don handling 3. Execute Procedure (Inside Fume Hood) - Ground and bond containers for transfers >1L - Dispense chemical slowly to minimize splashing - Keep containers closed when not in use ppe_don->handling decon 4. Decontaminate & Doff PPE - Decontaminate work surfaces - Remove gloves using proper technique - Wash hands thoroughly with soap and water handling->decon waste 5. Waste Management - Dispose of contaminated materials in a labeled  hazardous waste container - Do not mix with incompatible waste streams decon->waste caption Workflow for Safe Handling of 2-(2-Methoxyphenyl)propan-2-ol

Spill Management Protocol

For a Small Spill (<100 mL) inside a Fume Hood:

  • Alert nearby personnel.

  • Using a spill kit, cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial sorbent.[1][19] Do not use combustible materials like paper towels or sawdust.[19]

  • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[9][19]

  • Decontaminate the area with a suitable solvent, followed by soap and water.

For a Large Spill (>100 mL) or any spill outside a Fume Hood:

  • EVACUATE the immediate area immediately.

  • Alert others and activate the fire alarm if there is any risk of fire.

  • Close the laboratory doors to contain the vapors.

  • Contact your institution's Environmental Health & Safety (EHS) emergency line from a safe location. Do not attempt to clean it up yourself.

Disposal Plan

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Designation: 2-(2-Methoxyphenyl)propan-2-ol and any materials contaminated with it (e.g., gloves, absorbent materials, empty containers) must be disposed of as hazardous waste.[9][20]

  • Containment: Use a designated, properly labeled hazardous waste container that is compatible with the chemical. Keep the container closed at all times except when adding waste.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Disposal: Follow your institution's procedures for hazardous waste pickup and disposal. Never pour chemical waste down the drain.[9][19]

By integrating these PPE, handling, and disposal protocols into your daily workflow, you actively contribute to a safer and more effective research environment. Your diligence is the cornerstone of laboratory safety.

References

  • Title: Safety Data Sheet: Propan-2-ol Source: Chemos GmbH & Co.KG URL: [Link]

  • Title: Safety Data Sheet: 2-Methoxy-1-propanol Source: Carl ROTH URL: [Link]

  • Title: 2 - SAFETY DATA SHEET Source: Material Safety Data Sheet URL: [Link]

  • Title: 1-methoxy-2-propanol - SAFETY DATA SHEET Source: PENTA URL: [Link]

  • Title: 2 - SAFETY DATA SHEET Source: Safety Data Sheet URL: [Link]

  • Title: SAFETY DATA SHEET PROPAN-2-OL AR Source: Chemical Suppliers URL: [Link]

  • Title: SAFETY DATA SHEET PROPAN-2-OL TECH Source: Chemical Suppliers URL: [Link]

  • Title: Safety Data Sheet: (2-methoxymethylethoxy)propanol Source: 3D-basics URL: [Link]

  • Title: Safer Handling of Alcohol in the Laboratory Source: National Science Teachers Association (NSTA) URL: [Link]

  • Title: Understanding Solvents and PPE for Chemical Safety Source: MCR Safety URL: [Link]

  • Title: Guidelines for Safe Laboratory Practices Source: NextGen Protocols URL: [Link]

  • Title: Section 6C: Protective Equipment Source: Princeton University Environmental Health and Safety URL: [Link]

  • Title: Working with Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) Bookshelf - NIH URL: [Link]

  • Title: Lab Safety Equipment & PPE Source: ChemTalk URL: [Link]

  • Title: Chemical Safety Source: Missouri S&T Environmental Health and Safety URL: [Link]

  • Title: LABORATORY SAFETY MANUAL Source: The University of Texas at Dallas URL: [Link]

  • Title: OSHA Glove Selection Chart Source: University of Florida Environmental Health and Safety URL: [Link]

Sources

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